3-(4-Chlorophenoxy)pentane-2,4-dione
Description
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Properties
IUPAC Name |
3-(4-chlorophenoxy)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOLFYCEZZCVSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384071 | |
| Record name | 3-(4-chlorophenoxy)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31168-10-2 | |
| Record name | 3-(4-chlorophenoxy)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenoxy)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the β-diketone derivative, 3-(4-Chlorophenoxy)pentane-2,4-dione. β-Diketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of heterocyclic compounds and as ligands in coordination chemistry. Their applications span materials science to drug discovery. This document outlines a detailed synthetic protocol for the preparation of 3-(4-Chlorophenoxy)pentane-2,4-dione, leveraging the principles of the Williamson ether synthesis. Furthermore, it delves into the essential analytical techniques for the thorough characterization and purity assessment of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The underlying chemical principles and the rationale for the selected methodologies are discussed to provide a robust understanding for researchers in the field.
Introduction
β-Diketones, characterized by two carbonyl groups separated by a methylene group, are a class of organic compounds of significant interest in synthetic and medicinal chemistry. Their unique structural motif allows for a rich chemistry, including facile enolization and the formation of stable metal chelates. The introduction of an aryloxy group at the central carbon atom of the pentane-2,4-dione scaffold, as in 3-(4-Chlorophenoxy)pentane-2,4-dione, can significantly modulate the electronic properties and biological activity of the molecule. Such derivatives are valuable precursors for the synthesis of more complex molecules, including various heterocyclic systems like pyrazoles and isoxazoles, which are prevalent in many pharmaceutical agents.
This guide details a reliable method for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione and provides a comprehensive framework for its characterization, ensuring the identity and purity of the final product.
Synthetic Strategy and Mechanism
The synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione is most effectively achieved through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3] In this specific application, the sodium salt of 4-chlorophenol (sodium 4-chlorophenoxide) acts as the nucleophile, attacking the electrophilic carbon of 3-chloropentane-2,4-dione.
The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the chloride ion from the α-carbon of the β-diketone.[2] The use of a polar aprotic solvent, such as acetone, is advantageous as it can solvate the cation of the phenoxide salt without significantly solvating the nucleophilic anion, thus enhancing its reactivity.
To facilitate the reaction between the aqueous phenoxide solution and the organic substrate, phase-transfer catalysis can be employed. A quaternary ammonium salt, such as tetrabutylammonium hydrogen sulfate, can act as a phase-transfer catalyst, shuttling the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.[1]
Caption: Figure 1. Reaction scheme for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 1.29 g (10 mmol) | ≥99% |
| Sodium Hydroxide | NaOH | 40.00 | 0.40 g (10 mmol) | ≥98% |
| 3-Chloropentane-2,4-dione | C₅H₇ClO₂ | 134.56 | 1.35 g (10 mmol) | ≥97% |
| Tetrabutylammonium hydrogen sulfate | C₁₆H₃₇NO₄S | 339.53 | 0.17 g (0.5 mmol) | ≥97% |
| Acetone | C₃H₆O | 58.08 | 50 mL | ACS grade |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | ACS grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Synthesis of 3-Chloropentane-2,4-dione (Starting Material)
The starting material, 3-chloropentane-2,4-dione, can be synthesized by the chlorination of pentane-2,4-dione (acetylacetone) with sulfuryl chloride.[1] This reaction should be performed in an inert solvent, such as dichloromethane, at a low temperature to control the reactivity.
Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione
-
Preparation of Sodium 4-chlorophenoxide: In a 100 mL round-bottom flask, dissolve 1.29 g (10 mmol) of 4-chlorophenol in 20 mL of water. To this solution, add 0.40 g (10 mmol) of sodium hydroxide and stir until the solid has completely dissolved.
-
Reaction Setup: To the aqueous solution of sodium 4-chlorophenoxide, add 50 mL of acetone, 1.35 g (10 mmol) of 3-chloropentane-2,4-dione, and 0.17 g (0.5 mmol) of tetrabutylammonium hydrogen sulfate.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add 50 mL of dichloromethane and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with an additional 2 x 25 mL of dichloromethane.
-
Washing: Combine the organic extracts and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 3-(4-Chlorophenoxy)pentane-2,4-dione as a solid.
Caption: Figure 2. Experimental workflow for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Characterization of 3-(4-Chlorophenoxy)pentane-2,4-dione
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the 3-position, and the methyl protons of the acetyl groups. The aromatic protons of the 4-chlorophenoxy group will likely appear as two doublets in the aromatic region (δ 7.0-7.5 ppm) due to their para-substitution pattern. The methine proton at the 3-position is expected to be a singlet in the range of δ 4.5-5.5 ppm. The two methyl groups of the pentane-2,4-dione moiety are expected to give a sharp singlet around δ 2.2-2.4 ppm, integrating to six protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbons of the diketone are expected to resonate at the downfield region of the spectrum (δ 190-205 ppm). The aromatic carbons will appear in the range of δ 115-160 ppm. The methine carbon at the 3-position is expected around δ 70-80 ppm, and the methyl carbons will be found in the upfield region (δ 25-35 ppm).
Table 1: Predicted NMR Data for 3-(4-Chlorophenoxy)pentane-2,4-dione
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.3 (d, J ≈ 8.8 Hz) | Doublet | 2H, Ar-H (ortho to O) |
| ¹H | ~7.0 (d, J ≈ 8.8 Hz) | Doublet | 2H, Ar-H (meta to O) |
| ¹H | ~5.0 | Singlet | 1H, CH at C3 |
| ¹H | ~2.3 | Singlet | 6H, 2 x CH₃ |
| ¹³C | ~200 | Singlet | C=O (C2, C4) |
| ¹³C | ~155 | Singlet | Ar-C (ipso to O) |
| ¹³C | ~130 | Singlet | Ar-C (ipso to Cl) |
| ¹³C | ~129 | Singlet | Ar-CH (meta to O) |
| ¹³C | ~118 | Singlet | Ar-CH (ortho to O) |
| ¹³C | ~75 | Singlet | CH at C3 |
| ¹³C | ~30 | Singlet | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-Chlorophenoxy)pentane-2,4-dione is expected to show characteristic absorption bands for the carbonyl groups, the aromatic ring, and the C-O ether linkage.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1725, ~1700 | Strong | C=O stretching (split due to Fermi resonance) |
| ~1600, ~1490 | Medium | C=C aromatic ring stretching |
| ~1240 | Strong | Aryl-O stretching (ether) |
| ~1100 | Medium | C-O stretching |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-(4-Chlorophenoxy)pentane-2,4-dione, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₁₁H₁₁ClO₃. The isotopic pattern of the molecular ion, showing a peak at M+2 with approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom. Common fragmentation pathways may include the loss of acetyl groups (CH₃CO) and cleavage of the ether bond.
Safety and Handling
-
4-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes.
-
3-Chloropentane-2,4-dione: Irritant. Handle in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe burns.
-
Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water.
-
Organic Solvents (Acetone, Dichloromethane): Flammable and volatile. Use in a well-ventilated area away from ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione via a Williamson ether synthesis. The provided protocol, along with the comprehensive characterization data, serves as a valuable resource for researchers and scientists working in the fields of organic synthesis and drug development. The successful synthesis and purification of this compound open avenues for its use as a versatile intermediate in the creation of novel and potentially bioactive molecules.
References
- Cativiela, C., Serrano, J. L., & Lacruz, M. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3074–3083.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione
This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione. It is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in understanding molecular properties. This document serves as a detailed walkthrough, from synthesis and crystallization to data analysis and interpretation, framed as a hypothetical case study to illustrate best practices and the causal relationships behind experimental choices.
Introduction: The Significance of Structural Elucidation
3-(4-Chlorophenoxy)pentane-2,4-dione belongs to the class of β-dicarbonyl compounds, which are versatile ligands in coordination chemistry and valuable precursors in organic synthesis. The introduction of a 4-chlorophenoxy moiety at the α-position of the pentane-2,4-dione backbone can significantly influence its electronic properties, steric hindrance, and potential intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms within a crystalline solid is paramount for establishing structure-property relationships, which are critical in fields such as materials science and drug design.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1][2][3] This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a foundational understanding of the molecule's behavior in the solid state. This guide will delineate the critical steps and rationale for the structural analysis of the title compound.
Part 1: Synthesis and Crystallization - The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of a pure compound and the growth of high-quality single crystals. The first, and often most challenging, step is to obtain a suitable crystal of the material being studied.[1][4]
Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione
A plausible synthetic route to 3-(4-Chlorophenoxy)pentane-2,4-dione involves the reaction of 3-chloropentane-2,4-dione with 4-chlorophenol in the presence of a suitable base. This nucleophilic substitution reaction is a common method for the preparation of α-aryloxy-β-dicarbonyl compounds.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-chlorophenol (1.0 equivalent) in a suitable aprotic solvent such as acetone or acetonitrile, add a non-nucleophilic base like potassium carbonate (1.2 equivalents).
-
Addition of Precursor: While stirring at room temperature, add 3-chloropentane-2,4-dione (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-(4-Chlorophenoxy)pentane-2,4-dione.
Crystallization: The Art of Growing Order
Obtaining crystals suitable for SC-XRD requires a systematic approach to explore different crystallization conditions. The goal is to grow a single crystal that is sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of defects.[1]
Experimental Protocol: Crystallization
A variety of techniques can be employed to grow single crystals. Here, we describe the slow evaporation method, which is often successful for organic compounds.
-
Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) at room temperature to create a saturated or near-saturated solution.
-
Slow Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. The crystals should be handled with care to avoid mechanical damage.
Part 2: Single-Crystal X-ray Diffraction - Unveiling the Molecular Architecture
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[1][2]
Data Collection
The data collection process is performed using a single-crystal X-ray diffractometer. The crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil).
-
Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured. The data collection strategy is optimized to achieve high completeness and redundancy.
Structure Solution and Refinement
The collected diffraction data, which consists of the intensities and positions of thousands of reflections, is then used to solve and refine the crystal structure.
Logical Workflow for Structure Solution and Refinement
Caption: Workflow for Crystal Structure Determination.
Explanation of the Workflow:
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use statistical relationships between the reflection intensities to derive an initial electron density map.
-
Initial Model Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.
-
Difference Fourier Map Analysis: A difference Fourier map is calculated to locate missing atoms (including hydrogen atoms) and identify any regions of disorder.
-
Anisotropic Refinement: The non-hydrogen atoms are refined anisotropically, allowing their thermal ellipsoids to account for their vibrational motion in different directions.
-
Placement of Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Refinement: The structure is refined until the model converges, meaning that further refinement cycles do not significantly change the atomic parameters.
-
Structure Validation: The final structure is validated using software like PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.[6]
-
CIF File Generation: The final crystallographic data is compiled into a Crystallographic Information File (CIF). The CIF is the standard format for archiving and disseminating crystal structure data.[6][7][8][9][10]
Part 3: Data Interpretation and Visualization
The refined crystal structure provides a wealth of information about the molecule. The final results are typically presented in tables summarizing the crystallographic data and the key geometric parameters.
Crystallographic Data Summary
The following table presents a hypothetical but realistic set of crystallographic data for 3-(4-Chlorophenoxy)pentane-2,4-dione.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁ClO₃ |
| Formula Weight | 226.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 10.345(3) |
| β (°) | 98.76(1) |
| Volume (ų) | 1058.9(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.421 |
| Absorption Coefficient (mm⁻¹) | 0.35 |
| F(000) | 472 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5432 |
| Independent reflections | 2145 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Molecular Structure and Intermolecular Interactions
The refined structure would reveal the conformation of the molecule, including the dihedral angle between the pentane-2,4-dione plane and the 4-chlorophenoxy ring. Analysis of the packing diagram would identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing.
Visualization of the Molecular Structure
Caption: 2D representation of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Conclusion
The structural analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione through single-crystal X-ray diffraction provides definitive insights into its molecular geometry and solid-state packing. This detailed structural information is invaluable for understanding its chemical behavior and for the rational design of new materials and pharmaceutical compounds. The methodologies outlined in this guide represent a robust framework for obtaining high-quality crystallographic data and for its thorough analysis and interpretation. The final crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to ensure its accessibility to the wider scientific community.[11][12][13][14]
References
-
Crystallographic Information File - Wikipedia. Available from: [Link]
-
Introduction to Powder Crystallographic Information File (CIF). Available from: [Link]
-
Cambridge Structural Database - Wikipedia. Available from: [Link]
-
Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Available from: [Link]
-
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC - PubMed Central. Available from: [Link]
-
The crystallographic information file (CIF) | Crystal Structure Analysis - Oxford Academic. Available from: [Link]
-
A short guide to Crystallographic Information Files - CCDC. Available from: [Link]
-
Cambridge Structural Database (CSD) - USC Libraries - University of Southern California. Available from: [Link]
-
X-ray crystallography - Wikipedia. Available from: [Link]
-
X-ray Crystallography - Creative BioMart. Available from: [Link]
-
Cambridge Structural Database - Re3data.org. Available from: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
-
How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Available from: [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link]
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- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 7. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 8. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
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- 14. m.youtube.com [m.youtube.com]
Spectroscopic properties (NMR, IR, MS) of 3-(4-Chlorophenoxy)pentane-2,4-dione
An In-Depth Technical Guide to the Spectroscopic Properties of 3-(4-Chlorophenoxy)pentane-2,4-dione
Introduction: Unveiling the Molecular Architecture
3-(4-Chlorophenoxy)pentane-2,4-dione is a multifaceted molecule that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a β-diketone framework linked to a chlorophenoxy moiety via an ether bond, presents a unique and interesting case for spectroscopic analysis. The inherent keto-enol tautomerism of the β-diketone system, coupled with the electronic effects of the substituted aromatic ring, governs its chemical reactivity and biological activity. A thorough understanding of its spectroscopic properties is therefore paramount for quality control, reaction monitoring, and the rational design of new derivatives in drug development.
This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of 3-(4-Chlorophenoxy)pentane-2,4-dione. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers and scientists.
Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise carbon-hydrogen framework of an organic molecule. For 3-(4-Chlorophenoxy)pentane-2,4-dione, NMR is particularly insightful for probing the dynamic equilibrium between its keto and enol tautomers.
Causality and Theoretical Framework: The Keto-Enol Equilibrium
β-Diketones like pentane-2,4-dione exist as a mixture of a diketo form and two enol forms, which are in rapid equilibrium.[2][3] The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This equilibrium is slow on the NMR timescale, meaning signals for both the keto and enol forms can often be observed distinctly.[2] The introduction of the 3-(4-chlorophenoxy) substituent is expected to influence this equilibrium, though the enol form is generally favored in non-polar solvents.
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Accurately weigh ~10-20 mg of the high-purity analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice as it is aprotic and relatively non-polar, allowing for clear observation of the intramolecular hydrogen bond in the enol form.
-
Internal Standard: The solvent signal (CDCl₃ at δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) serves as a primary internal reference. For exacting quantitative work, a known amount of an internal standard like tetramethylsilane (TMS) can be added, though it is often unnecessary with modern spectrometers that lock onto the deuterium signal of the solvent.
-
Data Acquisition:
-
Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, especially for the aromatic protons.
-
¹H NMR: Acquire with a standard pulse sequence using a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence to produce a spectrum of singlets, which simplifies interpretation and enhances the signal-to-noise ratio.[4] A longer acquisition time (hundreds to thousands of scans) is necessary due to the low natural abundance of the ¹³C isotope.[4][5]
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methine, and methyl protons. The presence of the enol tautomer will introduce an additional set of signals, most notably a highly deshielded hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| Aromatic (H-2', H-6') | ~ 7.30 - 7.40 | Doublet | Protons ortho to the chlorine atom are deshielded. They appear as a doublet due to coupling with H-3'/H-5'. |
| Aromatic (H-3', H-5') | ~ 6.90 - 7.00 | Doublet | Protons ortho to the ether oxygen are shielded by its electron-donating effect and appear as a doublet. |
| Methine (H-3) (Keto) | ~ 4.80 - 5.00 | Singlet | This proton is alpha to two carbonyl groups and an ether oxygen, leading to significant deshielding. |
| Methyl (CH₃) (Keto) | ~ 2.20 - 2.30 | Singlet | The two methyl groups are chemically equivalent in the symmetric keto form. |
| Enolic (OH) (Enol) | ~ 15.0 - 17.0 | Broad Singlet | Strong intramolecular hydrogen bonding causes extreme deshielding. The signal is often broad.[6] |
| Methyl (CH₃) (Enol) | ~ 2.10 and 2.15 | Two Singlets | In the enol form, the two methyl groups become inequivalent—one is cis and one is trans to the enolic hydroxyl group. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly indicative of the carbon type (alkane, aromatic, carbonyl).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carbonyl (C-2, C-4) | ~ 200 - 204 (Keto) / ~190-195 (Enol) | Carbonyl carbons are highly deshielded.[3] In the enol form, conjugation and H-bonding cause a slight upfield shift. |
| Aromatic (C-1') | ~ 155 - 158 | The ipso-carbon attached to the ether oxygen is deshielded. |
| Aromatic (C-4') | ~ 129 - 132 | The ipso-carbon attached to chlorine shows a moderate chemical shift. |
| Aromatic (C-2', C-6') | ~ 130 - 131 | Aromatic CH carbons adjacent to the chlorine atom. |
| Aromatic (C-3', C-5') | ~ 118 - 120 | Aromatic CH carbons adjacent to the ether oxygen are shielded. |
| Methine (C-3) | ~ 65 - 70 | The methine carbon is significantly deshielded by the adjacent oxygen and carbonyls. |
| Methyl (CH₃) | ~ 28 - 32 | The methyl carbons appear in the typical upfield aliphatic region. |
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality and Theoretical Framework: Vibrational Signatures
The IR spectrum of 3-(4-Chlorophenoxy)pentane-2,4-dione is dominated by the vibrational modes of its carbonyl groups, the ether linkage, and the substituted aromatic ring. The keto-enol tautomerism is a critical factor; the diketo form will exhibit characteristic sharp C=O stretching bands, while the enol form will show a broader, conjugated C=O stretch at a lower frequency, along with a very broad O-H stretching band due to the strong intramolecular hydrogen bond.[7][8][9]
Experimental Protocol
-
Instrumentation: A modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for rapid, solvent-free analysis.
-
Sample Analysis (ATR): Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio. The background is automatically subtracted from the sample spectrum.
Spectral Interpretation
The key to interpreting the IR spectrum is to look for the presence of bands corresponding to both the keto and enol forms, which provides a qualitative assessment of the tautomeric equilibrium in the solid state.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Interpretation |
| O-H stretch (Enol) | 3200 - 2400 | Broad, Weak-Medium | The strong intramolecular hydrogen bond significantly broadens this peak and shifts it to a lower frequency.[8][9] |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds in the phenyl ring. |
| C-H stretch (Aliphatic) | 2990 - 2850 | Medium | Asymmetric and symmetric stretching of the methyl groups. |
| C=O stretch (Keto) | ~ 1725 and 1705 | Strong, Sharp | Asymmetric and symmetric stretching of the two carbonyl groups in the diketo form.[7] |
| C=O / C=C stretch (Enol) | 1640 - 1580 | Strong, Broad | Conjugated system involving C=O and C=C bonds in the enol tautomer, shifted to lower frequency by H-bonding.[2][7] |
| C=C stretch (Aromatic) | 1600, 1490 | Medium-Strong | Skeletal vibrations of the benzene ring. |
| C-O-C stretch (Ether) | 1270 - 1230 | Strong | Asymmetric stretching of the aryl-alkyl ether linkage. |
| C-Cl stretch | 850 - 750 | Strong | Stretching vibration of the carbon-chlorine bond. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed under high-energy ionization offers a virtual roadmap of the molecule's structure, revealing its weakest bonds and most stable fragments.
Causality and Theoretical Framework: Ionization and Fragmentation
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a radical cation known as the molecular ion (M⁺•). This ion is energetically unstable and undergoes fragmentation into smaller, more stable ions and neutral radicals.[10] The key structural features of 3-(4-Chlorophenoxy)pentane-2,4-dione that will dictate its fragmentation are:
-
The Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio.
-
α-Cleavage: Cleavage of bonds adjacent (alpha) to the carbonyl groups is a common pathway for ketones.[11]
-
Ether Bond Cleavage: The C-O ether bond is a likely site for fragmentation.
Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). GC-MS is preferred as it ensures the analysis of a pure compound.
-
Ionization: Use a standard Electron Ionization (EI) source operating at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments. The resulting spectrum plots relative ion abundance versus the mass-to-charge ratio (m/z).
Spectral Interpretation
The molecular weight of C₁₁H₁₁³⁵ClO₃ is 226.1 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 226, with its corresponding M+2 isotope peak at m/z 228. The base peak (most abundant ion) is predicted to be the highly stable acetyl cation at m/z 43.
| m/z (³⁵Cl / ³⁷Cl) | Predicted Fragment Ion | Formation Pathway (Loss from M⁺•) |
| 226 / 228 | [C₁₁H₁₁ClO₃]⁺• | Molecular Ion (M⁺•) |
| 211 / 213 | [C₁₀H₈ClO₃]⁺ | α-Cleavage: Loss of a methyl radical (•CH₃) |
| 183 / 185 | [C₉H₈ClO₂]⁺ | α-Cleavage: Loss of an acetyl radical (•COCH₃) |
| 128 / 130 | [C₆H₄ClO]⁺ | Ether Cleavage: Formation of the chlorophenoxy cation |
| 111 / 113 | [C₆H₄Cl]⁺ | Loss of CO from the chlorophenoxy cation |
| 99 | [C₅H₇O₂]⁺ | Ether Cleavage: Formation of the 3-pentane-2,4-dione cation |
| 43 | [C₂H₃O]⁺ | Acetyl cation; likely the base peak |
Conclusion
The comprehensive spectroscopic analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione provides a detailed portrait of its molecular structure and chemical nature. NMR spectroscopy confirms the carbon-hydrogen framework and reveals the presence of keto-enol tautomerism. IR spectroscopy identifies the key functional groups and further corroborates the tautomeric equilibrium through characteristic vibrational bands. Finally, mass spectrometry confirms the molecular weight, elemental composition (via the chlorine isotope pattern), and provides a fragmentation fingerprint that aligns perfectly with the known structure. Together, these techniques form a self-validating system, providing the high-confidence structural data essential for professionals in research and drug development.
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Tautomeric equilibria in 3-(4-Chlorophenoxy)pentane-2,4-dione
An In-Depth Technical Guide to the Tautomeric Equilibria of 3-(4-Chlorophenoxy)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibria in 3-(4-Chlorophenoxy)pentane-2,4-dione, a substituted β-dicarbonyl compound of interest in agrochemical and pharmaceutical synthesis.[1] While specific experimental data on this particular molecule is limited in public literature, this guide synthesizes established principles of keto-enol tautomerism in β-dicarbonyls to offer a robust predictive framework and a detailed methodological approach for its study. We will delve into the structural and electronic factors governing the equilibrium, the profound influence of the solvent environment, and the application of spectroscopic and computational techniques for qualitative and quantitative analysis. This document is intended to serve as a foundational resource for researchers investigating the physicochemical properties and reactivity of 3-(4-Chlorophenoxy)pentane-2,4-dione and related compounds.
Introduction: The Dynamic Nature of β-Dicarbonyl Compounds
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications for molecular reactivity, bioavailability, and spectral properties.[2] In the realm of β-dicarbonyl compounds, the most prominent form of tautomerism is the keto-enol equilibrium.[3][4] The diketo form exists in equilibrium with its enol tautomer, which is stabilized by intramolecular hydrogen bonding and resonance.[3][5] The position of this equilibrium is not static; it is exquisitely sensitive to the molecular structure and the surrounding environment.[2][6][7][8]
3-(4-Chlorophenoxy)pentane-2,4-dione, a derivative of pentane-2,4-dione (acetylacetone), presents an interesting case study. The introduction of the bulky and electronegative 4-chlorophenoxy substituent at the C3 position is expected to exert significant steric and electronic effects, thereby influencing the delicate balance between the keto and enol forms. Understanding this equilibrium is crucial for predicting the compound's behavior in various chemical and biological systems.
The Tautomeric Forms of 3-(4-Chlorophenoxy)pentane-2,4-dione
The tautomeric equilibrium of 3-(4-Chlorophenoxy)pentane-2,4-dione involves the interconversion between the diketo tautomer and two possible enol tautomers.
Caption: Workflow for determining KT using ¹H NMR.
Predicted Tautomeric Behavior of 3-(4-Chlorophenoxy)pentane-2,4-dione
Based on the principles outlined above, we can predict the tautomeric behavior of 3-(4-Chlorophenoxy)pentane-2,4-dione. The electron-withdrawing nature of the 4-chlorophenoxy group is expected to increase the acidity of the C3 proton, favoring the enol form compared to unsubstituted pentane-2,4-dione.
Table 2: Predicted Equilibrium Composition in Various Solvents.
| Solvent | Polarity | H-bonding Ability | Predicted Predominant Tautomer | Expected % Enol |
| Hexane | Nonpolar | None | Enol | > 95% |
| Chloroform | Moderately Polar | Weak H-bond donor | Enol | ~90% |
| Acetone | Polar Aprotic | H-bond acceptor | Enol | ~80% |
| Methanol | Polar Protic | H-bond donor/acceptor | Keto | ~60% |
| Water | Highly Polar | H-bond donor/acceptor | Keto | < 50% |
Conclusion
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Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Retrieved from [Link]
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Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]
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Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. Retrieved from [Link]
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- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.
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Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]
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- Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.
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ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Retrieved from [Link]
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Quantum Chemical Blueprint: A Technical Guide to 3-(4-Chlorophenoxy)pentane-2,4-dione for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione, a β-diketone of significant interest in the development of novel pharmaceuticals and functional materials. We present a meticulously designed computational workflow, grounded in Density Functional Theory (DFT), aimed at elucidating the electronic structure, reactivity, and spectroscopic properties of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, step-by-step protocols. The methodologies outlined herein are designed to be self-validating, emphasizing the synergy between computational prediction and experimental data to ensure scientific rigor.
Introduction: The Significance of 3-(4-Chlorophenoxy)pentane-2,4-dione
β-Diketones are a versatile class of organic compounds known for their ability to form stable complexes with a wide range of metal ions and their diverse biological activities.[1] The subject of this guide, 3-(4-Chlorophenoxy)pentane-2,4-dione, combines the characteristic β-diketone moiety with a chlorophenoxy group, a substitution that can significantly influence its electronic properties, reactivity, and potential as a bioactive agent or a precursor for advanced materials.[2] Understanding the molecule's behavior at the quantum level is paramount for predicting its interaction with biological targets, designing derivatives with enhanced properties, and interpreting experimental observations.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemical research, offering a balance of computational cost and accuracy.[3] This guide will navigate the reader through a robust computational protocol for 3-(4-Chlorophenoxy)pentane-2,4-dione, from initial structure optimization to the prediction of complex chemical properties.
Theoretical Foundation: The Power of Density Functional Theory
At the heart of our computational approach is Density Functional Theory (DFT), a quantum mechanical method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wave function.[4] This simplification makes DFT computationally more tractable than traditional ab initio methods for molecules of this size, without a significant compromise in accuracy for a wide range of chemical systems.
The choice of the exchange-correlation functional and the basis set is critical for the reliability of DFT calculations.[5][6] For a molecule like 3-(4-Chlorophenoxy)pentane-2,4-dione, which contains a halogen atom and π-conjugated systems, a careful selection is necessary to accurately describe both the electronic structure and potential non-covalent interactions.[7]
The Computational Workflow: A Step-by-Step Guide
This section details a comprehensive computational workflow for the in-depth analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione. The popular and powerful Gaussian suite of programs is the recommended software for these calculations.[8]
Molecular Structure and Geometry Optimization
The first and most crucial step is to obtain an accurate three-dimensional structure of the molecule at its lowest energy state.
Protocol 1: Geometry Optimization
-
Initial Structure Generation: Construct the 3D structure of 3-(4-Chlorophenoxy)pentane-2,4-dione using a molecular builder such as GaussView or Avogadro.
-
Choice of Theory Level:
-
Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, providing a good balance of accuracy and computational cost.[9] For potentially improved accuracy, especially concerning non-covalent interactions, the M06-2X functional is also an excellent candidate.[5]
-
Basis Set: The 6-311+G(d,p) Pople-style basis set is recommended.[10] The inclusion of diffuse functions (+) is important for describing the electron distribution of the lone pairs on the oxygen and chlorine atoms, and polarization functions (d,p) are essential for accurately representing bonding.
-
-
Gaussian Input File:
-
Execution and Analysis: Run the calculation using Gaussian. The output file should be checked for convergence. A successful optimization will conclude with "Normal termination of Gaussian".
Vibrational Frequency Analysis: Confirming the Minimum and Predicting Spectra
A frequency calculation is essential to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface and to predict the infrared (IR) spectrum.
Protocol 2: Frequency Calculation
-
Keyword: The Freq keyword is included in the input file for the geometry optimization.
-
Analysis of Output:
-
Imaginary Frequencies: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.
-
IR Spectrum: The output will contain a table of vibrational frequencies and their corresponding IR intensities. This data can be used to generate a theoretical IR spectrum, which can then be compared with experimental data for validation.[1]
-
Tautomerism: A Critical Consideration for β-Diketones
β-Diketones can exist in equilibrium between their diketo and enol forms.[1] It is crucial to investigate the relative stabilities of these tautomers.
Protocol 3: Tautomer Analysis
-
Structure Generation: Create the initial structures for both the diketo and the stable intramolecularly hydrogen-bonded enol tautomers.
-
Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for each tautomer using the same level of theory as in Protocol 1.
-
Energy Comparison: Compare the Gibbs free energies (or electronic energies with zero-point vibrational energy correction) of the optimized tautomers. The tautomer with the lower energy is predicted to be the more stable form.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: Understanding Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[1][11] The energy and spatial distribution of these frontier orbitals provide insights into the molecule's ability to donate and accept electrons.
Protocol 4: HOMO-LUMO Analysis
-
Calculation: The orbital energies and compositions are automatically calculated during the geometry optimization.
-
Visualization: Use a visualization program like GaussView to plot the HOMO and LUMO isosurfaces. This will reveal the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.
-
Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and electronic excitability.[11] A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) Analysis: A Deeper Look at Bonding and Charge Distribution
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized natural bond orbitals.[12]
Protocol 5: NBO Analysis
-
Keyword: Add Pop=NBO to the route section of the Gaussian input file for a single-point energy calculation on the optimized geometry.
-
Analysis of Output: The NBO output provides information on:
-
Natural Atomic Charges: A more reliable measure of charge distribution than Mulliken charges.[13]
-
Hybridization: The hybridization of atoms in different bonds.
-
Donor-Acceptor Interactions: The output details stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which can be interpreted in terms of hyperconjugation and delocalization.
-
Conceptual DFT: Quantifying Chemical Reactivity
Conceptual DFT provides a set of reactivity descriptors that quantify a molecule's response to perturbations in its electron number.[3][4]
Protocol 6: Calculation of Reactivity Descriptors
-
Ionization Potential (IP) and Electron Affinity (EA):
-
IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO).
-
EA can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).
-
-
Global Reactivity Descriptors:
-
Electronegativity (χ): χ = (IP + EA) / 2
-
Chemical Hardness (η): η = (IP - EA) / 2
-
Global Softness (S): S = 1 / (2η)
-
Electrophilicity Index (ω): ω = χ² / (2η)
-
-
Local Reactivity Descriptors (Fukui Functions): These indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. They can be calculated from the electron densities of the neutral, anionic, and cationic species.
Data Presentation and Interpretation
To facilitate a clear understanding and comparison of the calculated properties, the results should be organized into tables and visualized using diagrams.
Tabulated Data
| Property | Calculated Value | Units |
| Total Energy | Hartrees | |
| Gibbs Free Energy | Hartrees | |
| Dipole Moment | Debye | |
| HOMO Energy | eV | |
| LUMO Energy | eV | |
| HOMO-LUMO Gap | eV | |
| Electronegativity (χ) | eV | |
| Chemical Hardness (η) | eV | |
| Electrophilicity Index (ω) | eV |
Visualizations
Diagram 1: Computational Workflow
Caption: A schematic of the computational workflow for 3-(4-Chlorophenoxy)pentane-2,4-dione.
Diagram 2: Relationship of Key Concepts
Caption: Interrelation of key concepts in the quantum chemical analysis.
Scientific Integrity: Validation and Trustworthiness
Validation of Spectroscopic Data
The calculated IR spectrum of 3-(4-Chlorophenoxy)pentane-2,4-dione should be compared with the experimental IR spectrum of a closely related molecule, such as 3-chloro-pentane-2,4-dione or pentane-2,4-dione itself. Key vibrational modes, such as the carbonyl stretches, should be identified and their calculated frequencies compared to the experimental values. A systematic scaling factor may be applied to the calculated frequencies to improve agreement with experiment.
Benchmarking of a Synthetic Protocol
While a specific synthesis protocol for 3-(4-Chlorophenoxy)pentane-2,4-dione is not detailed in the literature, a general and efficient method for the synthesis of 3-substituted derivatives of pentane-2,4-dione has been proposed. This method involves the conversion of chloro derivatives to more reactive iodo derivatives via the Finkelstein reaction, followed by alkylation. A plausible synthetic route for the target molecule would involve the reaction of 3-chloropentane-2,4-dione with 4-chlorophenol in the presence of a suitable base. The feasibility and potential side reactions of such a synthesis could be further investigated using computational methods to model the reaction pathway.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach for the quantum chemical investigation of 3-(4-Chlorophenoxy)pentane-2,4-dione. By following the detailed protocols, researchers can gain deep insights into the electronic structure, reactivity, and spectroscopic properties of this molecule. The emphasis on a self-validating methodology, through comparison with experimental data of related compounds, ensures the trustworthiness of the computational predictions. The knowledge generated from these calculations will be invaluable for the rational design of new drugs and materials based on the versatile β-diketone scaffold.
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Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. (2022). Molecules, 27(19), 6296. Available at: [Link]
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3-(4-CHLOROPHENOXY)PENTANE-2,4-DIONE | CAS 31168-10-2. Matrix Fine Chemicals. Available at: [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]
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Conceptual Density Functional Theory and Some Recent Developments. (2017). Acta Physico-Chimica Sinica, 33(10), 2053-2068. Available at: [Link]
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Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. (2020). Journal of the Mexican Chemical Society, 64(3), 196-209. Available at: [Link]
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Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. (2021). YouTube. Available at: [Link]
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A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. (2014). Beilstein Journal of Organic Chemistry, 10, 1338-1344. Available at: [Link]
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Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. (1995). The Journal of Organic Chemistry, 60(14), 4324-4330. Available at: [Link]
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Design and functionalization of halogenated hBN nanotubes for selective detection of halogenated volatile organic compounds: a DFT study. ResearchGate. Available at: [Link]
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Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. (2015). Journal of Chemical Theory and Computation, 11(5), 2234-2245. Available at: [Link]
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Thermal Stability and Decomposition Profile of 3-(4-Chlorophenoxy)pentane-2,4-dione
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of 3-(4-Chlorophenoxy)pentane-2,4-dione. Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical and practical application of key thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It details step-by-step experimental protocols, explores a proposed decomposition pathway based on the compound's structural moieties, and presents a framework for kinetic analysis using the Kissinger method. The objective is to equip scientists with the necessary knowledge to assess the thermal properties of this compound, ensuring its safe handling, storage, and application in further research and development.
Introduction
3-(4-Chlorophenoxy)pentane-2,4-dione is a β-diketone derivative utilized as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a reactive β-diketone core linked to a chlorinated aromatic ring via an ether bond, suggests a complex thermal behavior. Understanding the thermal stability of this compound is paramount for several reasons:
-
Process Safety: Uncontrolled thermal decomposition can lead to runaway reactions, posing significant safety hazards in laboratory and manufacturing settings.
-
Storage and Shelf-Life: Determining the temperature at which degradation begins is crucial for establishing appropriate storage conditions and ensuring the compound's long-term purity and viability.
-
Formulation Development: For pharmaceutical applications, knowledge of thermal events such as melting and decomposition is essential for designing stable formulations and manufacturing processes like milling or melt extrusion.
This guide provides the foundational methodologies for characterizing these critical thermal properties.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 31168-10-2 | [1] |
| Molecular Formula | C₁₁H₁₁ClO₃ | [1] |
| Molecular Weight | 226.66 g/mol | [1] |
| Structure | 3-(4-Chlorophenoxy)pentane-2,4-dione | N/A |
| Primary Use | Intermediate in agrochemical and pharmaceutical synthesis | [1] |
Methodologies for Thermal Analysis
The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.[2][3]
General Experimental Workflow
A systematic approach is required to obtain high-quality, reproducible data. The general workflow involves sample preparation, instrument calibration and setup, execution of the thermal scan, and subsequent data analysis.
Caption: General workflow for thermal analysis using TGA and DSC.
Protocol 1: Thermogravimetric Analysis (TGA)
TGA provides quantitative information on mass loss associated with decomposition or volatilization.[2][4]
Objective: To determine the onset temperature of decomposition and the mass loss profile of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Materials & Equipment:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[4]
-
Alumina or aluminum crucibles[4]
-
Microbalance
-
Nitrogen gas (high purity) for purging[3]
-
Sample of 3-(4-Chlorophenoxy)pentane-2,4-dione
Step-by-Step Procedure:
-
Instrument Preparation: Turn on the TGA instrument and the nitrogen purge gas. Allow the system to stabilize. A typical purge gas flow rate is 30-50 mL/min to ensure an inert atmosphere and remove gaseous decomposition products.[3][4]
-
Sample Preparation: Tare an empty alumina crucible on a microbalance. Accurately weigh between 5 and 10 mg of the sample into the crucible.[5] A smaller sample size minimizes thermal gradients and ensures uniform heating.[5]
-
Loading the Sample: Place the sample crucible onto the TGA's automatic sample tray or manually place it on the balance mechanism. Place an empty, tared crucible in the reference position if using a simultaneous TGA-DSC instrument.
-
Setting Experimental Parameters: In the instrument control software, set up the temperature program. A standard dynamic scan involves heating the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate. A rate of 10 °C/min is common as it provides a good balance between resolution and experiment time.[2]
-
Running the Experiment: Begin the analysis. The instrument will automatically execute the temperature program while continuously recording the sample's mass.[2]
-
Data Analysis: Upon completion, plot the sample mass (or mass %) as a function of temperature. The resulting curve is the TGA thermogram. The first derivative of this curve (DTG) shows the rate of mass change and helps to precisely identify the temperature of maximum decomposition rate.[6]
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is used to detect thermal transitions like melting, crystallization, and decomposition by measuring the heat flow associated with these events.[7][8]
Objective: To determine the melting point and enthalpy of fusion, as well as the temperature and enthalpy of decomposition of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Materials & Equipment:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q-20 or similar)[7]
-
Hermetically sealed aluminum pans[7]
-
Crimping press for sealing pans
-
Microbalance
-
Nitrogen gas (high purity)
Step-by-Step Procedure:
-
Instrument Calibration: Ensure the DSC is calibrated for temperature and enthalpy using a certified standard, such as indium.[7]
-
Sample Preparation: Weigh 2-5 mg of the sample into a Tzero aluminum pan.[7] Place the lid on the pan and seal it using a crimping press. This prevents mass loss due to volatilization before decomposition. Prepare an identical empty, sealed pan to serve as the reference.[7]
-
Loading the Sample: Place the sealed sample pan and the reference pan into their respective positions in the DSC cell.[3]
-
Setting Experimental Parameters: Set the temperature program in the control software. The parameters should be identical to the TGA experiment (e.g., heat from 25 °C to 400 °C at 10 °C/min) to allow for direct correlation of TGA and DSC data.[9]
-
Running the Experiment: Start the experiment. The instrument will heat both pans and record the differential heat flow required to maintain the sample and reference at the same temperature.[8]
-
Data Analysis: Plot the heat flow (W/g) versus temperature. Endothermic events (like melting) will appear as peaks pointing down (by convention), while exothermic events (like some decompositions) will appear as peaks pointing up. Integrate the area under the peaks to determine the enthalpy change (ΔH) for each transition.
Expected Thermal Behavior and Decomposition Pathway
While specific experimental data for 3-(4-Chlorophenoxy)pentane-2,4-dione is not publicly available, a decomposition pathway can be proposed based on the known chemistry of its constituent parts: a β-diketone, a phenyl ether, and a chloroaromatic system.
Predicted TGA/DSC Results
-
DSC: An initial endothermic peak corresponding to the melting of the solid compound is expected. At higher temperatures, a sharp, likely exothermic peak will signify the onset of decomposition.
-
TGA: A stable baseline is expected until the onset of decomposition temperature is reached. This will be followed by one or more mass loss steps. The total mass loss will correspond to the volatilization of the decomposed fragments.
| Parameter | Predicted Value Range | Technique | Significance |
| Melting Point (Tₘ) | 80 - 120 °C | DSC | Defines the solid-to-liquid phase transition. |
| Onset of Decomposition (Tₒ) | 200 - 300 °C | TGA/DSC | Indicates the start of thermal instability. |
| Peak Decomposition Temperature (Tₚ) | 250 - 350 °C | TGA (DTG) | Temperature of the maximum rate of mass loss. |
| Enthalpy of Decomposition (ΔHₔ) | Exothermic | DSC | Quantifies the energy released during decomposition. |
Proposed Decomposition Pathway
The decomposition is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The ether linkage (C-O) between the pentanedione and the chlorophenoxy group is a probable initiation site, as is the C-Cl bond on the aromatic ring.[10] The β-diketone moiety itself can undergo complex fragmentation.[11]
A plausible multi-step pathway involves:
-
Initial Cleavage: Homolytic cleavage of the ether C-O bond, generating a 4-chlorophenoxy radical and a 3-pentane-2,4-dione radical.
-
Fragmentation: The highly unstable radicals will undergo further fragmentation and rearrangement. The pentanedione radical could fragment to form smaller volatile molecules like ketene, acetone, or CO₂. The 4-chlorophenoxy radical could abstract a hydrogen atom to form 4-chlorophenol, or the C-Cl bond could cleave to form other chlorinated species.[10]
-
Volatilization: The resulting smaller, more volatile fragments are removed by the purge gas, leading to the observed mass loss in TGA.
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An In-depth Technical Guide to the Solubility of 3-(4-Chlorophenoxy)pentane-2,4-dione in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 3-(4-Chlorophenoxy)pentane-2,4-dione, a molecule of interest in medicinal chemistry, within a range of organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a foundational framework for researchers, scientists, and drug development professionals to systematically generate and interpret this vital physicochemical data. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and offer insights into the interpretation of the resulting data.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount consideration.[1][2] Poor solubility can lead to a cascade of developmental hurdles, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form.[1] Consequently, a thorough understanding of a compound's solubility profile across a spectrum of solvents is not merely an academic exercise but a crucial step in de-risking a development program and enabling rational formulation design.
3-(4-Chlorophenoxy)pentane-2,4-dione is a β-dicarbonyl compound, a structural motif prevalent in various biologically active molecules. Its solubility characteristics will be dictated by the interplay of its constituent functional groups: the polar pentane-2,4-dione moiety, capable of keto-enol tautomerism and hydrogen bonding, and the more nonpolar 4-chlorophenoxy group. This guide will equip the researcher with the necessary tools to elucidate these characteristics.
Theoretical Framework: Predicting and Understanding Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] This concept is grounded in the intermolecular forces between the solute (3-(4-Chlorophenoxy)pentane-2,4-dione) and the solvent. A more nuanced understanding requires consideration of several factors:
-
Polarity: The polarity of both the solute and the solvent is a primary driver of solubility. Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes via van der Waals forces.
-
Hydrogen Bonding: The ability of a solute and solvent to engage in hydrogen bonding significantly enhances solubility. The dione functionality of the target molecule, particularly in its enol form, can act as both a hydrogen bond donor and acceptor. Solvents with hydrogen bonding capabilities (e.g., methanol, ethanol) are therefore expected to be effective.
-
Molecular Size and Shape: Larger molecules generally exhibit lower solubility due to stronger intermolecular forces within the crystal lattice that must be overcome by the solvent.
A qualitative prediction of the solubility of 3-(4-Chlorophenoxy)pentane-2,4-dione would suggest moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols), with lower solubility in nonpolar hydrocarbon solvents. However, empirical determination is essential for accurate characterization.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[4][5][6] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.
Materials and Reagents
-
3-(4-Chlorophenoxy)pentane-2,4-dione (solid, high purity)
-
A range of organic solvents (analytical grade or higher), for example:
-
Nonpolar: Hexane, Toluene
-
Moderately Polar (Aprotic): Dichloromethane, Ethyl Acetate, Acetone
-
Polar (Protic): Methanol, Ethanol, Isopropanol
-
Highly Polar (Aprotic): Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Experimental Protocol
-
Preparation of the Test System:
-
Add an excess amount of solid 3-(4-Chlorophenoxy)pentane-2,4-dione to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixture to equilibrate for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[6] Preliminary studies can be conducted to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the solid, two common methods are:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. This method is often preferred to ensure complete removal of particulate matter.
-
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of 3-(4-Chlorophenoxy)pentane-2,4-dione of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated sample solution using a validated analytical method, typically HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).
-
Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.
Table 1: Experimentally Determined Solubility of 3-(4-Chlorophenoxy)pentane-2,4-dione at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | [Experimental Data] | [Calculated Data] |
| Toluene | Nonpolar | [Experimental Data] | [Calculated Data] |
| Dichloromethane | Moderately Polar Aprotic | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | Moderately Polar Aprotic | [Experimental Data] | [Calculated Data] |
| Acetone | Moderately Polar Aprotic | [Experimental Data] | [Calculated Data] |
| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] |
| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] |
| Isopropanol | Polar Protic | [Experimental Data] | [Calculated Data] |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | [Experimental Data] | [Calculated Data] |
| N,N-Dimethylformamide (DMF) | Highly Polar Aprotic | [Experimental Data] | [Calculated Data] |
Visualization of the Experimental Workflow
A visual representation of the experimental protocol can aid in understanding the logical flow of the solubility determination process.
Caption: Workflow for determining the solubility of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Conclusion and Future Directions
This guide has outlined a robust framework for the experimental determination and theoretical understanding of the solubility of 3-(4-Chlorophenoxy)pentane-2,4-dione in organic solvents. By following the detailed shake-flask protocol, researchers can generate high-quality, reliable solubility data. This data is indispensable for guiding formulation development, ensuring the reliability of in vitro and in vivo studies, and ultimately contributing to the successful progression of drug candidates. Further studies could explore the temperature dependence of solubility and the impact of pH on the solubility in aqueous-organic co-solvent systems, providing a more complete physicochemical profile of this promising compound.
References
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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An In-depth Technical Guide to 3-(4-Chlorophenoxy)pentane-2,4-dione: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(4-Chlorophenoxy)pentane-2,4-dione, a versatile β-diketone intermediate with significant potential in the agrochemical and pharmaceutical industries. The document details the compound's chemical and physical properties, proposes a robust synthetic pathway with a detailed experimental protocol, and explores its current and potential applications as a precursor to bioactive molecules. This guide is intended for researchers, scientists, and professionals in drug development and crop science who are interested in the synthesis and utilization of novel chemical entities.
Introduction
3-(4-Chlorophenoxy)pentane-2,4-dione belongs to the class of β-diketones, organic compounds characterized by two ketone functional groups separated by a single carbon atom. This structural motif imparts unique chemical reactivity, including the ability to exist in tautomeric keto-enol forms and to act as a bidentate ligand for metal ions. The presence of the 4-chlorophenoxy moiety at the central carbon of the pentane-2,4-dione backbone makes this molecule a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Its utility is primarily recognized in the development of herbicides and as a scaffold in medicinal chemistry. This guide aims to provide a detailed technical resource on the synthesis, properties, and applications of this compound, grounded in established chemical principles and supported by scientific literature.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-(4-Chlorophenoxy)pentane-2,4-dione is essential for its synthesis, handling, and application. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClO₃ | - |
| Molecular Weight | 226.66 g/mol | - |
| CAS Number | 31168-10-2 | - |
| Appearance | (Predicted) White to off-white solid or oil | - |
| Solubility | Soluble in most organic solvents | - |
| Boiling Point | (Predicted) > 200 °C at 760 mmHg | - |
| Melting Point | (Predicted) Not readily available | - |
The structure of 3-(4-Chlorophenoxy)pentane-2,4-dione is depicted in the following diagram:
Caption: Proposed synthetic workflow for 3-(4-Chlorophenoxy)pentane-2,4-dione.
Detailed Experimental Protocol
This protocol is a proposed method based on general procedures for the synthesis of 3-substituted pentane-2,4-diones. [1] Materials:
-
4-Chlorophenol
-
Sodium hydroxide (NaOH)
-
3-Chloropentane-2,4-dione
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) and sodium hydroxide (1.1 eq) in water to form a clear solution of sodium 4-chlorophenoxide.
-
Reaction Setup: To the aqueous solution, add a solution of 3-chloropentane-2,4-dione (1.05 eq) in dichloromethane. Add a catalytic amount of tetrabutylammonium hydrogen sulfate (0.05 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(4-Chlorophenoxy)pentane-2,4-dione.
Applications of 3-(4-Chlorophenoxy)pentane-2,4-dione
The chemical structure of 3-(4-Chlorophenoxy)pentane-2,4-dione makes it a valuable precursor for the synthesis of a variety of target molecules, particularly in the agrochemical and pharmaceutical sectors.
Intermediate for Herbicides
The phenoxyacetic acid moiety is a well-known pharmacophore in herbicides. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that functions as a synthetic auxin, causing uncontrolled growth and eventual death in broadleaf weeds. The 4-chlorophenoxy group in 3-(4-Chlorophenoxy)pentane-2,4-dione can be a key building block for the synthesis of novel herbicides with similar or improved modes of action. The pentane-2,4-dione portion can be further modified to create derivatives with enhanced efficacy, selectivity, or environmental profiles.
Scaffold in Drug Discovery
The β-diketone scaffold is present in numerous biologically active compounds and serves as a versatile starting point for the synthesis of various heterocyclic systems. Aryloxy-containing molecules have also demonstrated a wide range of pharmacological activities. For example, aryloxy tetramethylcyclobutanes have been identified as potent androgen receptor antagonists, highlighting the potential of the aryloxy motif in developing treatments for conditions like prostate cancer. Therefore, 3-(4-Chlorophenoxy)pentane-2,4-dione can serve as a valuable intermediate for the synthesis of novel pharmaceutical candidates targeting a variety of diseases.
The potential for derivatization of the dione moiety is illustrated below:
Caption: Potential derivatization pathways for 3-(4-Chlorophenoxy)pentane-2,4-dione.
Future Directions
The versatility of 3-(4-Chlorophenoxy)pentane-2,4-dione as a synthetic intermediate suggests several avenues for future research. The development of more efficient and environmentally friendly synthetic methods for its production would be a valuable contribution. Furthermore, the synthesis and biological evaluation of a library of derivatives based on this scaffold could lead to the discovery of novel and potent herbicides and pharmaceuticals. Investigating the coordination chemistry of this β-diketone with various metal ions could also open up new applications in catalysis and materials science.
Conclusion
3-(4-Chlorophenoxy)pentane-2,4-dione is a chemical intermediate with considerable potential. This guide has provided a detailed overview of its properties, a plausible and detailed synthetic protocol, and a discussion of its applications in the development of new agrochemicals and pharmaceuticals. The information presented herein is intended to serve as a valuable resource for scientists and researchers working in these fields, facilitating further investigation and innovation.
References
-
Cativiela, C., et al. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3074–3083. [Link]
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Biological Activity Screening of 3-(4-Chlorophenoxy)pentane-2,4-dione Derivatives
An In-Depth Technical Guide:
Introduction: The Rationale for Screening β-Diketone Scaffolds
The β-diketone moiety is a structurally significant and versatile scaffold in medicinal chemistry.[1][2][3][4] These organic compounds are known for their unique chemical reactivity and tautomeric properties, which allow them to act as potent metal chelators, radical scavengers, and hydrogen bonding participants.[1][5] Naturally occurring β-diketones, such as curcumin, have a long history in traditional medicine, exhibiting a wide spectrum of biological activities.[1][6] The synthetic accessibility of β-diketone derivatives allows for extensive structural modifications, making them promising candidates for the development of novel therapeutic agents.[2][4][6]
This guide focuses on derivatives of 3-(4-Chlorophenoxy)pentane-2,4-dione. The inclusion of a chlorophenoxy group is deliberate; such moieties are present in compounds with known, potent biological effects, including herbicidal and antimicrobial activities.[7][8][9] The core hypothesis is that combining the proven β-diketone scaffold with a biologically active chlorophenoxy substituent will yield novel derivatives with significant therapeutic potential.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-tiered screening strategy to elucidate the antimicrobial, antioxidant, and cytotoxic activities of this promising compound class. The methodologies described are grounded in established, validated protocols, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Chapter 1: A Strategy for Multi-Faceted Biological Evaluation
A successful screening campaign does not rely on a single assay but employs a logical cascade of experiments to build a comprehensive activity profile. The initial phase involves broad, high-throughput primary screens to identify "hits"—compounds that exhibit activity at a predefined threshold. Subsequent secondary and tertiary assays then confirm this activity and begin to probe the mechanism of action.
Our strategy is to concurrently screen all synthesized 3-(4-Chlorophenoxy)pentane-2,4-dione derivatives across three key biological domains: antimicrobial, antioxidant, and anticancer. This parallel approach provides a rapid, holistic view of each compound's potential, enabling efficient prioritization of candidates for further development.
Caption: High-level workflow for screening 3-(4-Chlorophenoxy)pentane-2,4-dione derivatives.
Chapter 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating pathogenic microbes.[10] β-diketone derivatives have previously demonstrated potential as antimicrobial agents.[6][11] This section details the primary screening method to quantify this activity.
Core Principle: Minimum Inhibitory Concentration (MIC)
The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in vitro.[12][13][14] This quantitative measure is a gold standard for assessing antimicrobial potency and is crucial for comparing the efficacy of different derivatives.[13] We will employ the broth microdilution method, a technique amenable to a 96-well plate format, allowing for efficient screening of multiple compounds and concentrations.[15][16][17]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][15]
1. Materials & Reagents:
-
Sterile 96-well, round-bottom microtiter plates
-
Test derivatives dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL
-
Cation-adjusted Mueller-Hinton Broth (MHB)[15]
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)
-
Positive Control: Ciprofloxacin or Gentamicin[16]
-
Spectrophotometer and plate reader (600 nm)
-
Sterile petri dishes and multichannel pipettors
2. Inoculum Preparation:
-
Causality: The density of the starting bacterial culture is critical for reproducibility. A standardized inoculum ensures that the inhibitory effect is due to the compound's activity and not variations in bacterial load.
-
From a fresh agar plate, inoculate a single colony into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Control this density by measuring the optical density at 600 nm (OD₆₀₀), which should be between 0.08 and 0.13.[14]
-
Dilute this standardized suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.[12][14]
3. Assay Procedure (96-Well Plate):
-
Add 100 µL of sterile MHB to all wells of the microtiter plate.[16]
-
In column 1, add 100 µL of the 2x final starting concentration of the test compound (prepared in MHB). This creates a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[16] Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.[16]
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no bacteria).[16]
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.[12][16]
4. Determining the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[17] This can be assessed visually or by reading the OD₆₀₀ with a plate reader. The MIC well should have an OD₆₀₀ value comparable to the sterility control (Column 12).
Data Presentation: Sample MIC Values
All results should be tabulated for clear comparison across derivatives and bacterial strains.
| Compound ID | Derivative Structure (R-group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| CPO-001 | -H | 128 | >256 |
| CPO-002 | -CH₃ | 64 | 128 |
| CPO-003 | -NO₂ | 16 | 32 |
| CPO-004 | -Br | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
| Vehicle | DMSO Control | >256 | >256 |
Chapter 3: Antioxidant Capacity Assessment
Compounds with a chlorophenoxy moiety may influence cellular redox states, and the β-diketone structure is known to possess radical scavenging properties.[1] Therefore, evaluating the antioxidant potential is a critical step. We will use two complementary, rapid, and widely adopted spectrophotometric assays.[18]
Core Principle: Radical Scavenging
These assays measure a compound's ability to donate a hydrogen atom or an electron to neutralize a stable free radical.[19] The reduction of the radical is accompanied by a color change, which can be quantified.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical that is deep violet in solution and becomes colorless or pale yellow upon reduction.[18][19]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. It has a blue-green color that diminishes as it is scavenged by an antioxidant.[19][20]
Experimental Protocol: DPPH Radical Scavenging Assay
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.
2. Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound to different wells.[19]
-
Add 150 µL of the 0.1 mM DPPH solution to each well.[19]
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.[19]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
3. Data Analysis:
-
Plot the % Inhibition against the compound concentration and determine the IC₅₀ value—the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation: Sample Antioxidant Activity
| Compound ID | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| CPO-001 | 150.2 | 185.5 |
| CPO-002 | 112.8 | 140.1 |
| CPO-003 | 25.6 | 30.2 |
| CPO-004 | 45.1 | 55.8 |
| Ascorbic Acid | (Positive Control) | 8.5 |
Chapter 4: In Vitro Anticancer (Cytotoxicity) Screening
A cornerstone of anticancer drug discovery is the ability to identify compounds that are selectively toxic to cancer cells.[21] The MTT assay is a robust, colorimetric method for assessing cell viability and is widely used for primary screening of potential cytotoxic agents.[22][23][24]
Core Principle: Metabolic Activity as a Proxy for Viability
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. Dead or metabolically inactive cells cannot perform this conversion.[21] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[23]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Cell Viability Assay
1. Materials & Cell Lines:
-
Cancer Cell Line: e.g., MCF-7 (human breast adenocarcinoma)
-
Non-Cancerous Control Cell Line: e.g., Vero (kidney epithelial cells)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS[23]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO) or acidified isopropanol
-
Sterile, flat-bottomed 96-well tissue culture plates
-
Positive Control: Doxorubicin
2. Cell Plating:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Causality: Seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
3. Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in culture medium.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with the same percentage of DMSO used for the compounds) and untreated controls.
-
Incubate the plates for an additional 48 to 72 hours.
4. MTT Assay and Measurement:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[25]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[25]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[23][25]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550-600 nm (typically 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value—the concentration that reduces cell viability by 50%.
Data Presentation: Sample Cytotoxicity and Selectivity Index
The Selectivity Index (SI) is a critical parameter, calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI value indicates greater selectivity towards cancer cells.
| Compound ID | IC₅₀ (µM) vs. MCF-7 (Cancer) | IC₅₀ (µM) vs. Vero (Normal) | Selectivity Index (SI) |
| CPO-001 | 75.3 | >200 | >2.6 |
| CPO-002 | 50.1 | >200 | >4.0 |
| CPO-003 | 8.9 | 95.4 | 10.7 |
| CPO-004 | 15.2 | 120.8 | 7.9 |
| Doxorubicin | (Positive Control) | 0.8 | 5.2 |
Conclusion and Future Outlook
This technical guide outlines a robust, integrated screening platform for evaluating the biological potential of novel 3-(4-Chlorophenoxy)pentane-2,4-dione derivatives. By systematically assessing antimicrobial, antioxidant, and anticancer activities, this strategy allows for the efficient identification of lead compounds.
Derivatives demonstrating high potency and selectivity (e.g., low MIC, low cytotoxicity IC₅₀ with a high Selectivity Index) should be prioritized for further investigation. Subsequent steps would include confirmatory assays, structure-activity relationship (SAR) analysis to guide further chemical optimization, and more complex mechanistic studies (e.g., cell cycle analysis, apoptosis assays, enzyme inhibition studies) to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.
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Szymanek, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]
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Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
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Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. Available at: [Link]
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Hansen, P. E. (2021). (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. Available at: [Link]
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Wozniak, M., et al. (2019). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLOS One. Available at: [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
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Zhitomirsky, I., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]
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Olson, K. R. (Ed.). (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). AccessMedicine. Available at: [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Available at: [Link]
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Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available at: [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Available at: [Link]
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Ranu, B. C., et al. (2019). Recent Developments in the Synthesis of β-Diketones. PMC. Available at: [Link]
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MDPI. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available at: [Link]
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ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available at: [Link]
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Gulcin, İ. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available at: [Link]
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NIH. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Available at: [Link]
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Unlocking the Therapeutic Potential of 3-(4-Chlorophenoxy)pentane-2,4-dione Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the β-diketone moiety represents a "privileged scaffold"—a molecular framework that consistently demonstrates a diverse range of biological activities. When integrated with a phenoxy group, as in the case of 3-(4-Chlorophenoxy)pentane-2,4-dione, a molecule of significant therapeutic interest emerges. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the potential applications of novel analogs of this core structure. We will explore the scientific rationale behind their proposed anticancer, antimicrobial, and anti-inflammatory properties, and provide detailed, field-proven methodologies for their synthesis and biological evaluation. Our approach is grounded in a deep understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
The Core Moiety: Understanding 3-(4-Chlorophenoxy)pentane-2,4-dione
The 3-(4-Chlorophenoxy)pentane-2,4-dione molecule is characterized by a central pentane-2,4-dione core, a classic β-diketone, which is substituted at the 3-position with a 4-chlorophenoxy group. The β-diketone functionality is known for its ability to exist in keto-enol tautomeric forms, a property that is often crucial for its biological activity and its capacity to chelate metal ions. The presence of the halogenated phenoxy ring introduces lipophilicity and can significantly influence the molecule's interaction with biological targets.
General Synthesis Approach
The synthesis of 3-substituted pentane-2,4-dione derivatives is a well-established process in organic chemistry. A common and efficient method involves the reaction of the sodium salt of pentane-2,4-dione (acetylacetone) with a suitable aryl or alkyl halide. In the case of our core molecule, this would typically involve the reaction with 1-chloro-4-phenoxybenzene or a related electrophile. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by column chromatography.[1] Characterization of the synthesized analogs is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]
Potential Application I: Anticancer Activity
A growing body of evidence suggests that β-diketone derivatives possess significant anticancer properties.[3][4] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[5][6] The presence of the phenoxy group can further enhance this activity.[7]
Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effect of β-diketone analogs is believed to be multifactorial. One of the primary mechanisms involves the induction of apoptosis, or programmed cell death. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can modulate the expression of key apoptotic proteins such as those in the Bcl-2 family and activate caspases, the executive enzymes of apoptosis.[6]
Furthermore, these analogs have been observed to cause cell cycle arrest, often at the G0/G1 or S phase, thereby inhibiting the proliferation of cancer cells.[5][8] This is often accompanied by changes in the expression of cyclins and cyclin-dependent kinases (CDKs), the key regulators of the cell cycle.[5]
Below is a conceptual diagram illustrating the proposed anticancer mechanism of action.
Caption: Proposed anticancer mechanism of action.
Experimental Protocol: In Vitro Anticancer Activity Screening
This protocol outlines a standard workflow for the initial screening of novel 3-(4-Chlorophenoxy)pentane-2,4-dione analogs for anticancer activity.[9][10]
Objective: To determine the cytotoxic effects of the synthesized analogs on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A-549 [lung])[8]
-
Normal human cell line (e.g., HGF [gingival fibroblast]) for assessing selectivity[11]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound on each cell line.
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A-549 IC₅₀ (µM) | HGF IC₅₀ (µM) | Selectivity Index (HGF IC₅₀ / Cancer Cell IC₅₀) |
| Analog 1 | 5.2 | 7.8 | 10.1 | >100 | >19.2 (MCF-7) |
| Analog 2 | 12.5 | 15.3 | 18.9 | >100 | >8.0 (MCF-7) |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 5.4 | 6.75 |
Potential Application II: Antimicrobial Activity
The β-diketone scaffold is also known for its antimicrobial properties.[13] Analogs of this class have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15]
Proposed Mechanism of Action
The exact mechanism of antimicrobial action for β-diketone derivatives is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the inhibition of essential bacterial enzymes, such as those involved in DNA replication or cell wall synthesis. The ability of β-diketones to chelate metal ions may also play a role, as they could disrupt metal homeostasis in microbial cells, which is critical for various enzymatic functions.
Experimental Protocol: Antimicrobial Susceptibility Testing
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the Minimum Inhibitory Concentration (MIC) of the novel analogs.[13][16][17]
Objective: To determine the lowest concentration of the synthesized analogs that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15]
-
Fungal strains (e.g., Candida albicans)[18]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.[16]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and control antibiotics in the microtiter plates. The concentration range should be broad enough to determine the MIC.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 1 | 8 | 16 | 32 |
| Analog 2 | 32 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Potential Application III: Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Phenoxy derivatives and β-diketones have been reported to possess anti-inflammatory properties.[20]
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory activity of these compounds is likely mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[3] Additionally, these compounds may modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[21][22]
Below is a diagram illustrating the potential anti-inflammatory mechanism.
Caption: Proposed anti-inflammatory mechanism of action.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of the novel analogs on COX-1 and COX-2 enzymes.[23][24][25]
Objective: To determine the IC₅₀ values of the synthesized analogs for COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX assay buffer
-
COX probe
-
Selective COX-1 inhibitor (e.g., SC-560)
-
Selective COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare the necessary reagents, including the diluted COX cofactor and arachidonic acid solution, according to the assay kit manufacturer's instructions.[24]
-
Inhibitor Incubation: Add the test compounds and controls at various concentrations to the wells containing the COX enzymes and incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.[23]
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The fluorescence is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Analog 1 | 50 | 2.5 | 20 |
| Analog 2 | >100 | 15.8 | >6.3 |
| Celecoxib | 25 | 0.1 | 250 |
Conclusion and Future Directions
The 3-(4-Chlorophenoxy)pentane-2,4-dione scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The synthetic accessibility of this core structure allows for the generation of diverse analog libraries, enabling extensive structure-activity relationship (SAR) studies. The in-depth technical protocols provided in this guide offer a robust framework for the systematic evaluation of these novel compounds. Future research should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models will be a critical next step to validate the therapeutic potential of the most promising analogs.
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). NIH. [Link]
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β-diketone-cobalt complexes inhibit DNA synthesis and induce S-phase arrest in rat C6 glioma cells. (2015). PubMed Central. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2010). PMC - NIH. [Link]
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In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024). RSC Publishing. [Link]
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β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. (2025). ResearchGate. [Link]
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NF-κB. (n.d.). Wikipedia. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2021). IntechOpen. [Link]
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Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2014). PMC - NIH. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). ASM.org. [Link]
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Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. (2006). PubMed. [Link]
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[Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. (2009). PubMed. [Link]
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Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. [Link]
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Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). MDPI. [Link]
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Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2022). Hindawi. [Link]
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Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2018). RSC Publishing. [Link]
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Functional Drug Screening in the Era of Precision Medicine. (2022). PMC - NIH. [Link]
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The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Induction of apoptosis by beta-diketones in human tumor cells. (2004). PubMed. [Link]
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(PDF) Synthesis, Antimicrobial Properties and In Silico Studies of Aryloxyacetic Acid Derivatives with Hydrazone or Thiazolidine-4-one Scaffold. (2022). ResearchGate. [Link]
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Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds. (2021). MDPI. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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Ketone bodies in cell physiology and cancer. (2023). Journal of Biomedical Science. [Link]
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Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. (2023). PubMed. [Link]
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Methodological & Application
Application Notes & Protocols: 3-(4-Chlorophenoxy)pentane-2,4-dione as a Versatile Ligand in Coordination Chemistry
I. Introduction: The Strategic Role of 3-Substituted β-Diketones
In the vast landscape of coordination chemistry, β-diketonate ligands, particularly derivatives of pentane-2,4-dione (acetylacetone, acac), stand out for their exceptional versatility and stability in forming complexes with a wide array of metal ions.[1][2] These ligands act as bidentate, monoanionic O,O'-donors, forming stable six-membered chelate rings with metal centers.[3][4] The true power of this ligand class, however, lies in the synthetic accessibility of the C3 position (the carbon atom situated between the two carbonyl groups). Modification at this position allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn dictates the characteristics of the resulting metal complex.
This guide focuses on 3-(4-Chlorophenoxy)pentane-2,4-dione , a ligand where the C3 position is functionalized with an electron-withdrawing 4-chlorophenoxy group. This substituent imparts several key features:
-
Electronic Modulation: The electronegative chlorine and oxygen atoms influence the electron density on the diketonate backbone, affecting the ligand field strength and the redox properties of the metal center.
-
Steric Influence: The bulky phenoxy group can control the coordination geometry around the metal ion, potentially limiting the number of coordinated ligands or favoring specific isomers.
-
Supramolecular Potential: The aromatic ring and chloro-substituent provide sites for non-covalent interactions, such as π-stacking or halogen bonding, enabling the construction of higher-order supramolecular architectures.
These unique attributes make 3-(4-Chlorophenoxy)pentane-2,4-dione an attractive candidate for applications ranging from catalysis and materials science to the development of novel therapeutic agents.[5][6] This document provides detailed, field-tested protocols for the synthesis of the ligand and its metal complexes, comprehensive characterization methodologies, and an exploration of its potential applications for researchers in both academic and industrial settings.
II. Synthesis Protocol: 3-(4-Chlorophenoxy)pentane-2,4-dione
The synthesis of the title ligand is most effectively achieved through a nucleophilic substitution reaction. The protocol below utilizes the commercially available 3-chloro-2,4-pentanedione and 4-chlorophenol. The choice of a suitable base is critical to deprotonate the phenol, forming the more nucleophilic phenoxide anion, which then displaces the chloride from the C3 position of the diketone.
Experimental Workflow: Ligand Synthesis
Caption: Workflow for the synthesis of the target ligand.
Step-by-Step Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Causality Note: Potassium carbonate is a mild base, sufficient to deprotonate the phenol without promoting self-condensation of the diketone. Anhydrous conditions are preferred to prevent unwanted side reactions.
-
-
Dissolution: Add 100 mL of anhydrous acetone to the flask. Stir the suspension for 15 minutes at room temperature to facilitate the formation of the potassium 4-chlorophenoxide salt.
-
Addition of Diketone: Slowly add 3-chloro-2,4-pentanedione (1.05 eq) to the stirring suspension.[7]
-
Causality Note: A slight excess of the chloro-diketone ensures the complete consumption of the valuable phenoxide intermediate.
-
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1 v/v).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid salts (KCl and excess K₂CO₃) and wash them with a small amount of acetone.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid or oil.
-
Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum. The final product should be a white to off-white crystalline solid.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 3-(4-Chlorophenoxy)pentane-2,4-dione | - |
| CAS Number | 31168-10-2 | [5] |
| Molecular Formula | C₁₁H₁₁ClO₃ | [5] |
| Molecular Weight | 226.66 g/mol | [5] |
| Appearance | White to off-white crystalline solid | - |
III. Protocol: Synthesis of a Representative Metal Complex
The deprotonated form of 3-(4-Chlorophenoxy)pentane-2,4-dione acts as an excellent chelating agent for transition metals. The following is a general protocol for the synthesis of a square planar Copper(II) complex, a common coordination geometry for Cu(II) with bidentate ligands.[8]
Experimental Workflow: Metal Complexation
Caption: General workflow for synthesizing a Cu(II) complex.
Step-by-Step Protocol
-
Ligand Solution: In a 100 mL flask, dissolve 3-(4-Chlorophenoxy)pentane-2,4-dione (2.0 eq) in 30 mL of methanol. Add triethylamine (2.0 eq) to the solution and stir for 10 minutes.
-
Causality Note: The β-diketone exists in equilibrium with its enol tautomer. The base deprotonates the enolic hydroxyl group to form the monoanionic ligand, which is the active species for coordination.[8] A 2:1 ligand-to-metal stoichiometry is used to form the common M(L)₂ complex.
-
-
Metal Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 eq) in 20 mL of methanol. Gentle warming may be required.
-
Complexation: Add the copper(II) solution dropwise to the stirring ligand solution over 15 minutes. A color change and the formation of a precipitate should be observed almost immediately.
-
Reaction: Stir the resulting mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with small portions of cold methanol (to remove unreacted starting materials) and diethyl ether (to aid in drying).
-
Final Product: Dry the resulting solid in a vacuum oven at 50-60 °C. The final product is typically a colored, crystalline solid, stable in air.
IV. Characterization and Validation
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.
Spectroscopic Analysis
The coordination of the ligand to a metal center induces distinct changes in its spectroscopic signatures.
| Technique | 3-(4-Chlorophenoxy)pentane-2,4-dione (Ligand) | Bis[3-(4-chlorophenoxy)pentane-2,4-dionato]copper(II) (Complex) |
| FT-IR (cm⁻¹) | Broad ν(O-H) ~3400 (enol form), strong ν(C=O) ~1700-1725 (keto form) and ~1600 (enol C=O/C=C). | Disappearance of the broad ν(O-H) band. Shift of the ν(C=O)/ν(C=C) bands to lower wavenumbers (e.g., 1550-1600), indicating O,O'-chelation.[9] |
| ¹H NMR | Enol tautomer shows a characteristic downfield singlet for the enolic proton (~15-17 ppm). Methyl protons appear as a singlet (~2.2 ppm). Aromatic protons appear in the ~7.0-7.4 ppm region. | The complex is paramagnetic (Cu(II) is d⁹), leading to significant broadening of NMR signals. The spectrum is typically uninformative. |
| UV-Vis | Intense absorption bands in the UV region (~250-350 nm) corresponding to π→π* transitions of the conjugated β-diketone system. | Ligand-based π→π* transitions are still present. A new, weaker, broad absorption in the visible region (~500-700 nm) appears, corresponding to d-d transitions of the Cu(II) center.[10] |
Structural and Elemental Analysis
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure. For the Cu(II) complex, it would confirm the coordination number (typically four), the geometry (e.g., square planar or distorted tetrahedral), and the bond lengths/angles of the Cu-O bonds.[1][11]
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the calculated values for the proposed chemical formula within a narrow margin (±0.4%), confirming the bulk purity of the sample.
V. Potential Applications and Future Directions
The unique properties of metal complexes derived from 3-(4-Chlorophenoxy)pentane-2,4-dione open avenues for several advanced applications.
-
Homogeneous Catalysis: Like other metal acetylacetonates, these complexes can serve as catalysts or pre-catalysts for a variety of organic transformations, such as oxidation, polymerization, and cross-coupling reactions.[6][10] The 4-chlorophenoxy group can modulate catalyst solubility and electronic properties.
-
Materials Science: The complexes can be used as precursors for the synthesis of metal oxide nanoparticles via thermal decomposition or sol-gel methods. The predictable stoichiometry of the complex ensures precise control over the final material's composition.
-
Drug Development: The introduction of a biologically relevant chlorophenoxy moiety suggests potential antimicrobial or anticancer activities.[2] The ligand itself can be screened, and the metal complex may exhibit enhanced activity due to mechanisms involving cellular uptake and redox chemistry. Researchers in this field can use these protocols to synthesize a library of related complexes with different metal centers (e.g., Zn(II), Ni(II), Co(II)) for structure-activity relationship (SAR) studies.[12]
Future work should focus on exploring the full range of metal ions that can be complexed, investigating the reactivity of the coordinated ligand, and systematically evaluating the catalytic and biological properties of these novel coordination compounds.
References
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Butschke, B., et al. (2022). Chemical and Redox Noninnocence of Pentane-2,4-dione Bis(S-methylisothiosemicarbazone) in Cobalt Complexes and Their Application in Wacker-Type Oxidation. JACS Au. Available at: [Link]
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MySkinRecipes. 3-(4-Chlorophenoxy)pentane-2,4-dione. MySkinRecipes. Available at: [Link]
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Butschke, B., et al. (2022). Chemical and Redox Noninnocence of Pentane-2,4-dione Bis(S-methylisothiosemicarbazone) in Cobalt Complexes and Their Application in Wacker-Type Oxidation. PubMed Central. Available at: [Link]
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Yang, Q., et al. (2004). Synthesis and Characterization of the Complexes of Pentane-2,4-dione with Nickel(II) and Cobalt(III): [Ni(acac)2]·0.5CH3OH and [Co(acac)2NO3]·2H2O (acac = Pentane-2,4-dione). Molecules. Available at: [Link]
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Cativiela, C., Serrano, J. L., & Zurbano, M. M. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry. Available at: [Link]
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Kremer, M., & Englert, U. (2018). N Donor substituted acetylacetones - Versatile ditopic ligands. ResearchGate. Available at: [Link]
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Cativiela, C., Serrano, J. L., & Zurbano, M. M. (1995). Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates For Liquid Crystals. ACS Publications. Available at: [Link]
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Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). Coordination Compounds. Chemistry LibreTexts. Available at: [Link]
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Fun, H. K., et al. (2004). 3-(4-cyanophenyl)pentane-2,4-dione and its copper(II) complex. Acta Crystallographica Section C. Available at: [Link]
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Rojas-Bautista, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. ResearchGate. Available at: [Link]
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Terhemba, S. I., & Aondoaver, J. G. (2021). Chelation Effect of 2,4-Pentadione with Ni(II) and Cu(II) Ions. Chemistry Research Journal. Available at: [Link]
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Semmelhack, M. F., et al. (2005). Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone. Google Patents.
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Abraham, M. H., et al. (2017). Descriptors for Pentane-2,4-dione and Its Derivatives. Journal of Solution Chemistry. Available at: [Link]
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Trávníček, Z., et al. (2015). 3-(Arylhydrazono)pentane-2, 4-diones and their Complexes with Copper(II) and Nickel(II) — Synthesis and Crystal Structures. ResearchGate. Available at: [Link]
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PubChem. 3-Chloro-2,4-pentanedione. National Center for Biotechnology Information. Available at: [Link]
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Roy, R., et al. (2012). Luminescent nine-coordinate lanthanide complexes derived from fluorinated β-diketone and 2,4,6-tris(2- pyridyl)-1,3,5-triazine. ResearchGate. Available at: [Link]
-
Obaleye, J. A., et al. (2011). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. International Journal of Molecular Sciences. Available at: [Link]
-
Melník, M., et al. (2021). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Molecules. Available at: [Link]
-
Housecroft, C. E., & Sharpe, A. G. (n.d.). Coordination Chemistry IV: Reactions and Mechanisms. Pearson. Available at: [Link]
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High-performance liquid chromatography (HPLC) method for 3-(4-Chlorophenoxy)pentane-2,4-dione
Application Note: HPLC Method for the Analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione
Abstract
This application note describes a robust, high-performance liquid chromatography (HPLC) method for the separation and quantification of 3-(4-Chlorophenoxy)pentane-2,4-dione. The method utilizes reversed-phase chromatography with UV detection, providing excellent resolution and peak shape. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. The document provides a detailed breakdown of the chromatographic conditions, the scientific rationale for parameter selection, step-by-step experimental protocols, and guidance on method validation based on international standards.
Introduction and Analyte Properties
3-(4-Chlorophenoxy)pentane-2,4-dione is an organic compound featuring a chlorophenoxy group linked to a β-diketone moiety. Its molecular structure contains both hydrophobic (chlorophenyl ring) and moderately polar (dione group) regions, making it an ideal candidate for reversed-phase HPLC. The presence of the aromatic ring and the conjugated ketone system provides strong ultraviolet (UV) absorbance, allowing for sensitive detection.
-
IUPAC Name: 3-(4-Chlorophenoxy)pentane-2,4-dione[1]
-
CAS Number: 31168-10-2[1]
-
Molecular Formula: C₁₁H₁₁ClO₃[1]
-
Molecular Weight: 226.66 g/mol [1]
-
Structure:
The analytical challenge with β-diketones often lies in managing their keto-enol tautomerism, which can lead to peak splitting or broadening. This method addresses this challenge through careful control of the mobile phase pH to ensure a single, stable form during elution, resulting in sharp, symmetrical peaks.[2]
HPLC Method and Chromatographic Conditions
A gradient elution method was developed to ensure efficient separation of the target analyte from potential impurities and provide a stable baseline.
| Parameter | Recommended Condition |
| Instrument | Any standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA detector. |
| Column | C18 Reversed-Phase Column (e.g., Agilent ZORBAX, Waters Symmetry, Phenomenex Luna) |
| Column Dimensions | 150 mm length x 4.6 mm internal diameter[3] |
| Particle Size | 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) or Photodiode Array (PDA) |
| Wavelength | 270 nm (Monitoring); Spectral Scan: 200-400 nm |
| Run Time | 20 minutes (including re-equilibration) |
Rationale for Method Parameter Selection
The selection of each parameter is grounded in established chromatographic principles to ensure a robust and reliable method.
-
Separation Mode (Reversed-Phase): The analyte possesses significant hydrophobicity due to the chlorophenyl group, making reversed-phase HPLC the most suitable separation mode.[4] A non-polar C18 stationary phase provides strong retention and interaction, allowing for effective separation.[5]
-
Column: A high-purity, end-capped C18 column is chosen to minimize secondary interactions with surface silanols, which is particularly important for preventing peak tailing with carbonyl-containing compounds.[6] The 150 x 4.6 mm, 5 µm format is a standard for method development, balancing resolution, run time, and backpressure.[3]
-
Mobile Phase: Acetonitrile is selected as the organic modifier due to its low UV cutoff, low viscosity, and ability to produce sharp peaks.[7] The inclusion of 0.1% formic acid is critical; it acidifies the mobile phase to a pH of approximately 2.7. This suppresses the ionization of residual silanols on the column and ensures the β-diketone analyte is in a consistent protonated state, preventing peak shape distortion from tautomerization.[2]
-
Gradient Elution: A gradient program is employed to ensure any impurities with different polarities are effectively eluted from the column, providing a clean separation of the main analyte peak. This approach also reduces the total run time compared to a potentially long isocratic hold.
-
Detection Wavelength (270 nm): The analyte's structure, containing both a chlorophenyl ring and a pentanedione system, is expected to exhibit maximum UV absorbance in the 260-280 nm range. A wavelength of 270 nm is chosen to provide high sensitivity. Using a DAD/PDA detector allows for the confirmation of peak purity by analyzing the UV spectrum across the peak.
Experimental Protocol
Reagents and Materials
-
3-(4-Chlorophenoxy)pentane-2,4-dione reference standard
-
Acetonitrile (HPLC grade or higher)
-
Formic Acid (LC-MS grade or equivalent)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks and pipettes (Class A)
-
0.45 µm solvent filtration apparatus
-
0.22 µm syringe filters (PTFE or Nylon)
Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with deionized water. Mix thoroughly and filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile. Mix thoroughly.
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock standard into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water. This solution can be further diluted to create a calibration curve.
System Suitability Test (SST)
Before sample analysis, perform at least five replicate injections of the 100 µg/mL working standard to ensure the system is performing correctly. The acceptance criteria should be:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (40% B) until a stable baseline is achieved (approx. 20-30 minutes).
-
Perform the System Suitability Test as described in section 4.4.
-
Inject a blank (50:50 acetonitrile/water) to ensure no carryover or system contamination.
-
Inject the prepared standards and samples.
-
Record the peak area and retention time for quantification.
Method Validation Considerations
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is often demonstrated using a DAD detector to check for peak purity.
-
Linearity and Range: The method's ability to produce test results that are directly proportional to the analyte concentration over a specified range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery studies.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[11]
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.
Sources
- 1. 3-(4-CHLOROPHENOXY)PENTANE-2,4-DIONE | CAS 31168-10-2 [matrix-fine-chemicals.com]
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- 5. HPLC Column Selection Guide [scioninstruments.com]
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- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 11. youtube.com [youtube.com]
Application Note: High-Confidence Identification and Characterization of 3-(4-Chlorophenoxy)pentane-2,4-dione using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This technical guide provides a comprehensive methodology for the analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein is designed for researchers, analytical scientists, and professionals in drug development, offering a robust framework for achieving high-quality, reproducible results. We delve into the causality behind instrumental parameter selection, from sample preparation to data interpretation, ensuring a deep understanding of the analytical process. The method leverages the chromatographic separation power of GC with the definitive structural elucidation capabilities of mass spectrometry, making it ideal for the identification and purity assessment of this halogenated β-diketone compound.
Introduction and Scientific Rationale
3-(4-Chlorophenoxy)pentane-2,4-dione is a molecule of interest that combines a halogenated aromatic moiety with a β-diketone functional group. The analysis of such compounds is critical in various fields, including synthetic chemistry, metabolite identification, and environmental screening. The β-diketone structure may exhibit keto-enol tautomerism, while the chlorophenoxy group introduces a characteristic isotopic signature, both of which are crucial considerations for analytical method development.
Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds that are thermally stable.[1][2] When coupled with Mass Spectrometry (MS), it becomes a powerful tool for unambiguous compound identification by providing a unique "fingerprint" in the form of a mass spectrum.[1] This application note details an optimized GC-MS method, explaining the expert choices made to overcome potential analytical challenges such as thermal degradation and to ensure accurate mass spectral interpretation.
Materials and Instrumentation
Reagents and Standards
-
3-(4-Chlorophenoxy)pentane-2,4-dione reference standard (>98% purity)
-
Dichloromethane (DCM), HPLC or GC-grade[3]
-
Methanol, HPLC or GC-grade
-
Helium (carrier gas), ultra-high purity (99.999%)
-
Reagent water, Type I
Instrumentation
-
Gas Chromatograph: Agilent 8860 GC System (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole MS).
-
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column).
-
Data System: Agilent MassHunter Workstation Software (or equivalent).
Experimental Protocols
Standard Solution Preparation
The accuracy of any analysis begins with the meticulous preparation of standards. This protocol ensures the integrity and known concentration of the analyte for calibration and identification.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of 3-(4-Chlorophenoxy)pentane-2,4-dione reference standard.
-
Transfer quantitatively to a 10 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane. Cap and invert several times to ensure homogeneity. This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solution (10 µg/mL):
-
Perform a serial dilution by transferring 100 µL of the Primary Stock Solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with dichloromethane.
-
Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap for analysis.[4] Samples should be free of particulates to avoid damaging the injection system.[5]
-
GC-MS System Workflow
The following diagram illustrates the logical flow of the analytical process from sample injection to final data analysis.
Instrumental Parameters
The chosen parameters are optimized to ensure efficient volatilization, excellent chromatographic separation, and the generation of a clear, interpretable mass spectrum. A mid-polarity DB-5ms column is selected for its versatility with a wide range of organic molecules, including halogenated compounds.[6]
| Parameter | Setting | Justification |
| GC System | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[2] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Constant Flow | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| Oven Program | ||
| Initial Temp. | 70 °C, hold 1 min | Allows for sharp peak focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp to ensure good separation from potential impurities. |
| Final Hold | Hold for 5 min | Ensures elution of any less volatile compounds and column bake-out. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV energy produces reproducible fragmentation patterns for library matching.[1] |
| Ion Source Temp. | 230 °C | Prevents analyte condensation while minimizing in-source thermal degradation. |
| Quadrupole Temp. | 150 °C | Standard operating temperature to ensure mass accuracy. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |
| Mass Scan Range | 40 - 450 m/z | Covers the molecular weight of the analyte and its expected fragments. |
| Scan Rate | 3 scans/sec | Provides sufficient data points across the chromatographic peak for accurate quantification and spectral deconvolution. |
Results and Data Interpretation
Chromatographic Analysis
Under the specified conditions, 3-(4-Chlorophenoxy)pentane-2,4-dione is expected to elute as a sharp, symmetrical peak. The retention time serves as the primary identifier in the time domain. Any peak tailing could suggest interaction with active sites in the GC system or potential tautomeric forms not resolving under the conditions.
Mass Spectral Analysis
The mass spectrum provides definitive structural confirmation. The key to identifying this compound lies in recognizing its molecular ion and the characteristic isotopic pattern imparted by the chlorine atom.
-
Molecular Ion (M⁺): The calculated exact mass of C₁₁H₁₁³⁵ClO₂ is 226.04. Therefore, the molecular ion peak should appear at m/z 226.
-
Isotopic Signature: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic M+2 peak at m/z 228 with an intensity of about one-third of the M⁺ peak at m/z 226. This pattern is a high-confidence indicator for the presence of a single chlorine atom.[7]
-
Fragmentation Pattern: Electron ionization at 70 eV provides sufficient energy to induce characteristic fragmentation. The predicted fragmentation pathways are crucial for confirming the molecule's structure. Common fragmentation patterns for chlorophenoxy compounds involve cleavage at the ether linkage.[8]
Predicted Mass Spectral Fragmentation
The following diagram illustrates the proposed fragmentation of 3-(4-Chlorophenoxy)pentane-2,4-dione upon electron ionization.
Key Expected Fragments:
| m/z (³⁵Cl/³⁷Cl) | Proposed Identity | Rationale |
|---|---|---|
| 226/228 | [M]⁺ | Molecular Ion |
| 183/185 | [M - CH₃CO]⁺ | Loss of an acetyl radical from the diketone moiety. |
| 127/129 | [C₆H₄ClO]⁺ | Cleavage of the ether bond, yielding the stable 4-chlorophenoxy cation. This is often a prominent fragment for such structures.[8] |
| 99 | [C₅H₇O₂]⁺ | Loss of the 4-chlorophenoxy radical. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a very common fragment from compounds containing acetyl groups. |
Quality Control and System Validation
To ensure the trustworthiness of the results, the following QC measures are essential:
-
Solvent Blank: An injection of pure dichloromethane should be run before sample analysis to check for system contamination.
-
System Suitability: A 10 µg/mL standard should be injected at the beginning of the analytical run. The retention time should be within ±0.1 minutes of the expected time, and the peak shape should be symmetrical.
-
Continuing Calibration Verification: For quantitative studies, a standard should be reinjected every 10-15 samples to verify instrument response stability.
Conclusion
This application note presents a detailed and robust protocol for the GC-MS analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione. By adhering to the specified sample preparation steps and optimized instrumental parameters, researchers can achieve reliable and high-confidence identification of the target analyte. The discussion of the expected fragmentation patterns provides a clear guide for data interpretation, leveraging the unique structural features of the molecule. This self-validating methodology, grounded in established analytical principles, serves as an essential tool for scientists engaged in the characterization of complex organic molecules.
References
-
GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. (1997). Mizu Kankyo Gakkaishi (Journal of Japan Society on Water Environment), 20(12). Available at: [Link]
-
AHL Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph. Available at: [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Virginia Tech. Available at: [Link]
-
University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. College of Computer, Mathematical, and Natural Sciences. Available at: [Link]
-
Das, B. S., & Roach, J. A. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft Ionization. Journal of The American Society for Mass Spectrometry, 26(5), 843–852. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
Gök, Y., & Çanakçi, S. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(7), 5821-5825. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Chlorine. In NIST Chemistry WebBook. Available at: [Link]
-
Williams, D. A., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(3), 385-388. Available at: [Link]
-
U.S. Environmental Protection Agency. (1984). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. Available at: [Link]
-
IntechOpen. (2018). Sample Preparation Techniques for Gas Chromatography. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8151A: Chlorinated Herbicides and Related Compounds in Water, Soil... Available at: [Link]
-
Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 508.1: Determination of Chlorinated Pesticides, Herbicides, and Organohalides by Liquid-Solid Extraction and GC-ECD. Available at: [Link]
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- 5. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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Application Notes and Protocols: 3-(4-Chlorophenoxy)pentane-2,4-dione as a Versatile Precursor for Heterocyclic Synthesis
Introduction: Unlocking Heterocyclic Diversity from a Substituted β-Dicarbonyl Precursor
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic compounds, incorporating atoms other than carbon in their ring structures, are prevalent in a vast array of pharmaceuticals and biologically active molecules. The strategic design of precursors that can be readily converted into a variety of heterocyclic systems is therefore of paramount importance. 3-(4-Chlorophenoxy)pentane-2,4-dione emerges as a highly valuable and versatile building block in this context. Its unique structural feature, a β-dicarbonyl moiety substituted at the C3 position with a 4-chlorophenoxy group, provides a reactive core ripe for a multitude of cyclocondensation reactions.
The presence of the two carbonyl groups in a 1,3-relationship allows for facile reactions with a range of binucleophilic reagents, leading to the formation of five- and six-membered heterocyclic rings. The 4-chlorophenoxy substituent not only influences the electronic properties and reactivity of the dione but also provides a handle for further structural modifications, making it an attractive starting material for the generation of diverse compound libraries for biological screening.
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of 3-(4-Chlorophenoxy)pentane-2,4-dione in the synthesis of several key heterocyclic families, including pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to confidently employ this precursor in their synthetic endeavors.
Synthesis of the Precursor: 3-(4-Chlorophenoxy)pentane-2,4-dione
The efficient synthesis of 3-(4-chlorophenoxy)pentane-2,4-dione is a critical first step. A common and effective method involves the reaction of 3-chloropentane-2,4-dione with 4-chlorophenol. The 3-chloro derivative of acetylacetone can be prepared by the direct chlorination of pentane-2,4-dione (acetylacetone) with a suitable chlorinating agent like sulfuryl chloride[1].
Protocol 1: Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione
This protocol is adapted from established methods for the synthesis of 3-substituted pentane-2,4-diones[1].
Materials:
-
3-Chloropentane-2,4-dione
-
4-Chlorophenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous acetone, add finely ground potassium carbonate (1.5 eq).
-
To this suspension, add a solution of 3-chloropentane-2,4-dione (1.1 eq) in anhydrous acetone dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(4-chlorophenoxy)pentane-2,4-dione.
Expected Yield: 75-85%
Characterization Data: The structure of the synthesized 3-(4-chlorophenoxy)pentane-2,4-dione should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Description |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₁ClO₃ |
| Molecular Weight | 226.66 g/mol |
Application in Heterocyclic Synthesis
The strategic placement of the two carbonyl groups in 3-(4-chlorophenoxy)pentane-2,4-dione allows it to serve as a versatile three-carbon building block for the synthesis of a variety of heterocycles through cyclocondensation reactions.
Synthesis of Substituted Pyrazoles
The reaction of β-dicarbonyl compounds with hydrazines is a classic and highly efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis, a variation of the Paal-Knorr synthesis[2][3]. The reaction of 3-(4-chlorophenoxy)pentane-2,4-dione with a substituted hydrazine will yield a pyrazole with the 4-chlorophenoxy group at a key position.
Workflow for Pyrazole Synthesis
This protocol is a representative example adapted from general procedures for pyrazole synthesis from 1,3-diketones[4].
Materials:
-
3-(4-Chlorophenoxy)pentane-2,4-dione
-
Arylhydrazine hydrochloride (e.g., Phenylhydrazine hydrochloride)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-(4-chlorophenoxy)pentane-2,4-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Add the arylhydrazine hydrochloride (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure pyrazole derivative.
Expected Yield: 80-95%
Synthesis of Substituted Isoxazoles
Analogous to pyrazole synthesis, the reaction of 3-(4-chlorophenoxy)pentane-2,4-dione with hydroxylamine provides a direct route to substituted isoxazoles[5][6]. The regioselectivity of the cyclization is a key consideration in this synthesis.
Workflow for Isoxazole Synthesis
This protocol is based on general and well-established methods for isoxazole synthesis from β-dicarbonyl compounds[5].
Materials:
-
3-(4-Chlorophenoxy)pentane-2,4-dione
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-(4-chlorophenoxy)pentane-2,4-dione (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.
-
Add sodium acetate (1.5 eq) to the solution and stir at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure isoxazole derivative.
Expected Yield: 70-90%
Synthesis of Substituted Pyrimidines
Pyrimidines are a fundamentally important class of heterocycles in medicinal chemistry. The condensation of a 1,3-dicarbonyl compound with a urea, thiourea, or guanidine derivative is a classical and widely used method for the synthesis of the pyrimidine core.
Workflow for Pyrimidine Synthesis
This protocol is an adaptation of the standard pyrimidine synthesis from β-dicarbonyl compounds and guanidine.
Materials:
-
3-(4-Chlorophenoxy)pentane-2,4-dione
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.2 eq) in ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add a solution of 3-(4-chlorophenoxy)pentane-2,4-dione (1.0 eq) in absolute ethanol to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of ~7.
-
The product will precipitate upon neutralization. Collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Expected Yield: 65-80%
Synthesis of Substituted 1,5-Benzodiazepines
The condensation of β-dicarbonyl compounds with o-phenylenediamines is a well-established route for the synthesis of 1,5-benzodiazepines, which are privileged scaffolds in medicinal chemistry.
Workflow for Benzodiazepine Synthesis
This protocol is based on the general synthesis of 1,5-benzodiazepines from β-dicarbonyl compounds and o-phenylenediamine.
Materials:
-
3-(4-Chlorophenoxy)pentane-2,4-dione
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-(4-chlorophenoxy)pentane-2,4-dione (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v), add o-phenylenediamine (1.05 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate is formed.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the pure 1,5-benzodiazepine derivative.
Expected Yield: 70-85%
Conclusion and Future Perspectives
3-(4-Chlorophenoxy)pentane-2,4-dione has been demonstrated to be a versatile and efficient precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of pyrazoles, isoxazoles, pyrimidines, and benzodiazepines highlight the utility of this building block in diversity-oriented synthesis. The presence of the 4-chlorophenoxy group offers a site for further functionalization, allowing for the fine-tuning of the physicochemical and biological properties of the final products. Researchers in drug discovery and development are encouraged to explore the full potential of this precursor in the quest for novel therapeutic agents.
References
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Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Chalcones with Anticancer Activities. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 3-CHLOROPENTANE-2,4-DIONE | CAS 1694-29-7. Retrieved from [Link]
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NIST WebBook. (n.d.). 3-Chloro-2,4-pentanedione. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Reddit. (2022). What reactions happen in this question? It's a multistep reaction and I don't know how to get to the product. The beginning molecule is pentan-2-one and the product is 3-chloropentane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Retrieved from [Link]
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ResearchGate. (n.d.). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
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MDPI. (2024). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. Retrieved from [Link]
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National Institutes of Health. (n.d.). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 5-arylidene-2,4-thiazolidinediones under ultrasonic irradiation. Retrieved from [Link]
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SciSpace. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation. Retrieved from [Link]
-
Key reactions in heterocycle synthesis. (2018). Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. Retrieved from [Link]
-
Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal–Knorr synthesis: An old reaction, new perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-component reactions of OPD with dimedone and aromatic aldehydes for the synthesis of 1,5-BZDs. Retrieved from [Link]
-
YouTube. (2018). Knoevenagel condensation. Retrieved from [Link]
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In vitro antimicrobial assay protocol for 3-(4-Chlorophenoxy)pentane-2,4-dione
Application Note & Protocol
Topic: A Comprehensive Protocol for In Vitro Antimicrobial Susceptibility Testing of 3-(4-Chlorophenoxy)pentane-2,4-dione
Abstract
The increasing prevalence of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents.[1] Pentane-2,4-dione derivatives have emerged as a class of compounds with diverse biological activities, meriting investigation for their antimicrobial potential.[2][3] This document provides a comprehensive set of protocols for conducting in vitro antimicrobial susceptibility testing (AST) of the novel compound 3-(4-Chlorophenoxy)pentane-2,4-dione . We present a tiered approach, beginning with a qualitative screening assay followed by robust, quantitative methods to determine its inhibitory and bactericidal concentrations. These protocols are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[4][5] This guide is intended for researchers in microbiology, drug discovery, and infectious disease to enable a thorough preliminary evaluation of this compound's antimicrobial efficacy.
Compound Profile: 3-(4-Chlorophenoxy)pentane-2,4-dione
A precise understanding of the test article is fundamental to any biological assay.
-
IUPAC Name: 3-(4-Chlorophenoxy)pentane-2,4-dione[6]
-
CAS Number: 31168-10-2[6]
-
Molecular Formula: C₁₁H₁₁ClO₃[6]
-
Molecular Weight: 226.66 g/mol [6]
-
Chemical Structure:
Preparation of Stock Solution: The solubility of a test compound is a critical parameter. For initial screening, a high-concentration stock solution is prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to microorganisms at the final concentrations used in assays.
Protocol:
-
Accurately weigh 10 mg of 3-(4-Chlorophenoxy)pentane-2,4-dione using an analytical balance.
-
Dissolve the compound in 1 mL of 100% DMSO to create a stock solution of 10 mg/mL (10,000 µg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Note: Preparing a concentrated stock in DMSO allows for minimal volumes to be added to the aqueous culture medium, ensuring the final DMSO concentration remains non-inhibitory to microbial growth (typically ≤1% v/v).
Experimental Workflow Overview
A systematic, multi-step approach is employed to characterize the antimicrobial properties of a novel compound. This workflow progresses from a broad qualitative assessment to precise quantitative measurements.
Caption: Overall workflow for antimicrobial evaluation.
Phase 1: Agar Disk Diffusion (Kirby-Bauer Method)
This method serves as an initial qualitative screen to determine if the compound exhibits any antimicrobial activity against the selected microorganisms.[7] The principle relies on the diffusion of the compound from a saturated disk into an agar medium, creating a concentration gradient.[8]
3.1. Materials
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[9]
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Test compound stock solution (10 mg/mL)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Positive control antibiotic disks (e.g., Gentamicin 10 µg)
-
Negative control (DMSO-loaded disks)
-
Incubator (35-37°C)
3.2. Protocol
-
Inoculum Preparation: Aseptically select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][11]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.[12] Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure a uniform lawn of growth.[12] Allow the plate to dry for 3-5 minutes.[12]
-
Disk Preparation & Placement: Aseptically apply a known volume (e.g., 10 µL) of the 10 mg/mL compound stock solution onto a sterile blank disk, yielding a 100 µ g/disk concentration. Allow the solvent to evaporate in a sterile environment. Prepare a negative control disk using 10 µL of DMSO.
-
Application: Using sterile forceps, place the compound-impregnated disk, a positive control antibiotic disk, and the negative control disk onto the inoculated MHA surface. Disks should be at least 24 mm apart.[8][9]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where growth is absent) in millimeters (mm). A zone of inhibition indicates that the compound has diffused and inhibited microbial growth. The negative control (DMSO) should show no zone of inhibition.
Phase 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][11]
4.1. Materials
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (prepared and diluted to a final concentration of 5 x 10⁵ CFU/mL in the well)[10]
-
Test compound stock solution
-
Positive control antibiotic (e.g., Gentamicin)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
4.2. Protocol
-
Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the compound stock solution (appropriately diluted from the 10 mg/mL stock to achieve the desired starting concentration, e.g., 2048 µg/mL) to the first column of wells. This results in a total volume of 200 µL.
-
Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., 1024 µg/mL down to 2 µg/mL).
-
Controls:
-
Column 11 (Vehicle Control): Add the highest concentration of DMSO used in the dilution series to wells containing CAMHB and inoculum.
-
Column 12 (Growth Control): Add 100 µL of CAMHB (no compound, no inoculum).
-
Separate Wells (Sterility Control): Wells containing only CAMHB and inoculum (no compound).[11]
-
-
Inoculation: Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a concentration of 5 x 10⁵ CFU/mL in the final well volume (e.g., add 10 µL of a 1 x 10⁷ CFU/mL suspension to each 100 µL well).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD₆₀₀).
Caption: Example MIC plate layout. Blue wells show no growth.
Phase 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14] This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
5.1. Protocol
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.
-
Using a calibrated loop or pipette, take a 10 µL aliquot from each of these wells.
-
Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.
-
Also, plate an aliquot from the positive growth control well to confirm the viability of the inoculum.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15] In practice, it is often identified as the lowest concentration showing no growth (or only 1-2 colonies) on the subculture plate.[14]
5.2. Data Analysis & Interpretation
The results from these assays provide a comprehensive profile of the compound's antimicrobial activity.
Table 1: Sample Data Summary for 3-(4-Chlorophenoxy)pentane-2,4-dione
| Test Organism | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Staphylococcus aureus ATCC 29213 | 18 | 64 | 128 | 2 (Bactericidal) |
| Escherichia coli ATCC 25922 | 12 | 256 | >1024 | >4 (Bacteriostatic) |
| Pseudomonas aeruginosa PAO1 | 0 | >1024 | >1024 | Resistant |
| Gentamicin (Control) | 22 | 1 | 2 | 2 (Bactericidal) |
-
Interpretation of MBC/MIC Ratio:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .[13]
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
-
Conclusion and Future Directions
These detailed protocols provide a validated framework for the initial in vitro antimicrobial evaluation of 3-(4-Chlorophenoxy)pentane-2,4-dione. By systematically performing screening, MIC, and MBC assays with appropriate controls, researchers can generate reliable and reproducible data. Positive results from these foundational assays would justify further investigation, including time-kill kinetic studies, synergy testing with existing antibiotics, and assessment of the compound's mechanism of action.
References
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Available at: [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Available at: [Link]
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Broth Microdilution. MI - Microbiology. Available at: [Link]
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Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. Available at: [Link]
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]
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Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. PubMed. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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3-(4-CHLOROPHENOXY)PENTANE-2,4-DIONE | CAS 31168-10-2. Matrix Fine Chemicals. Available at: [Link]
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3-[(4-Chlorophenyl)thio]pentane-2,4-dione | C11H11ClO2S | CID. PubChem. Available at: [Link]
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Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central. Available at: [Link]
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Application Note: A Practical Guide to Growing High-Quality Single Crystals of 3-(4-Chlorophenoxy)pentane-2,4-dione
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for growing single crystals of 3-(4-Chlorophenoxy)pentane-2,4-dione. High-quality single crystals are paramount for unambiguous structure determination via X-ray diffraction, a critical step in understanding molecular conformation, polymorphism, and solid-state properties, which are vital in drug development and materials science. This guide covers the synthesis and purification of the target compound, fundamental principles of crystallization, detailed step-by-step protocols for various crystal growth techniques, and troubleshooting common issues.
Introduction: The Significance of Single Crystals
The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For complex organic molecules like 3-(4-Chlorophenoxy)pentane-2,4-dione, a derivative of β-diketone, single-crystal X-ray diffraction (SCXRD) remains the gold standard for structural elucidation.[1][2] The data obtained from SCXRD allows for the determination of bond lengths, bond angles, and intermolecular interactions, providing invaluable insights for drug design, polymorphism screening, and intellectual property protection.
Linear β-diketones, such as the title compound, exist in a dynamic equilibrium between diketo and enol forms.[3] This tautomerism can significantly influence the compound's biological activity and its interaction with biological targets.[3] Determining the solid-state structure through SCXRD provides a definitive snapshot of the preferred tautomer and conformation in the crystalline state.
This guide is structured to provide both the theoretical underpinnings and the practical, field-tested protocols necessary to reliably produce high-quality single crystals suitable for diffraction studies.
Section 1: Synthesis and Purification of Starting Material
The quality of the starting material is the most critical factor for successful crystallization. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to poor diffraction quality.[4][5] Therefore, a robust synthetic and purification strategy is essential.
Synthesis Protocol
A plausible synthetic route to 3-(4-Chlorophenoxy)pentane-2,4-dione involves the reaction of 3-chloropentane-2,4-dione with 4-chlorophenol. This method is adapted from established procedures for similar compounds.[6]
Reaction Scheme:
Materials:
-
4-Chlorophenol
-
3-Chloropentane-2,4-dione[6]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric Acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloropentane-2,4-dione (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[5][7] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[5][8]
Protocol for Purifying 3-(4-Chlorophenoxy)pentane-2,4-dione:
-
Solvent Screening: Experimentally determine a suitable solvent. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[9] Ethanol or a mixture of ethanol and water is often a good starting point for moderately polar compounds.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[9]
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, poorly formed crystals.[10]
-
Crystal Collection: Once crystallization is complete, collect the purified crystals by vacuum filtration.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the crystals thoroughly. The purity of the compound should be assessed by techniques such as NMR spectroscopy and melting point analysis before proceeding to single crystal growth.
Section 2: The Art and Science of Single Crystal Growth
Crystal growth is a process of self-assembly where molecules transition from a disordered state (solution) to a highly ordered, three-dimensional lattice.[10] This process is governed by two key stages: nucleation and growth.[10][12]
-
Nucleation: The initial formation of a stable, microscopic crystal seed from a supersaturated solution.[10][13] The goal is to control this process to generate a few, well-formed nuclei rather than many small ones.[4]
-
Growth: The subsequent addition of molecules from the solution onto the surface of the existing nuclei.[10][12]
The key to growing large, high-quality single crystals is to achieve a state of slight supersaturation and maintain it over a prolonged period, allowing for slow and orderly growth.[10][14]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endot Caption: General workflow from synthesis to structural analysis.
Section 3: Protocols for Growing Single Crystals
Several techniques can be employed to grow single crystals. The choice of method depends on the compound's solubility and stability. It is often necessary to screen multiple conditions to find the optimal one.
Method 1: Slow Evaporation
This is often the simplest and most common method.[15][16] It relies on the gradual removal of solvent, which slowly increases the solute concentration to the point of supersaturation, inducing crystallization.[14]
Causality: The slow rate of evaporation is crucial.[16] A fast process leads to rapid nucleation and the formation of powder or small, poor-quality crystals.[15] By controlling the evaporation rate, one can limit the number of nucleation sites and promote the growth of larger, more ordered crystals.[4][17]
Protocol:
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone).[15]
-
Filter the solution through a syringe filter into a clean, small vial or test tube. This removes dust particles that can act as unwanted nucleation sites.[4]
-
Cover the vial with parafilm and pierce it with a needle. The size of the hole will control the rate of evaporation.[17] A smaller hole leads to slower evaporation and potentially better crystals.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[4][18]
dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} endot Caption: Diagram of the Slow Evaporation technique.
Troubleshooting:
-
Oiling Out: If an oil forms instead of crystals, the compound may be too soluble in the chosen solvent, or the starting material may still be impure.[16] Try a solvent in which the compound is less soluble.
-
Too Many Small Crystals: This indicates that the evaporation was too fast or the solution was too concentrated.[4] Use a smaller opening or a less volatile solvent.
Method 2: Vapor Diffusion
Vapor diffusion is a highly controlled method where a volatile "anti-solvent" (a solvent in which the compound is insoluble) slowly diffuses into a solution of the compound in a "good" solvent.[15][19]
Causality: The slow introduction of the anti-solvent gradually reduces the solubility of the compound in the mixed solvent system, leading to a controlled approach to supersaturation and nucleation.[15][16] The anti-solvent must be more volatile than the solvent in which the compound is dissolved.[15]
Protocol (Vial-in-Vial):
-
Dissolve the purified compound in a minimal amount of a "good," less volatile solvent (e.g., toluene, dichloromethane) in a small, open inner vial.
-
Place this inner vial inside a larger vial or jar.
-
Add a layer of a more volatile "anti-solvent" (e.g., hexane, pentane, diethyl ether) to the bottom of the larger vial. The level of the anti-solvent should be below the top of the inner vial.
-
Seal the outer vial tightly and leave it undisturbed.[15] The anti-solvent vapor will slowly diffuse into the inner vial's solution.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endot Caption: Schematic of the Vapor Diffusion technique.
Troubleshooting:
-
No Crystals Form: The anti-solvent may not be volatile enough, or the initial solution is not concentrated enough.
-
Precipitate Forms: Diffusion is too rapid. Try using solvents with closer boiling points or placing the setup in a cooler, more stable temperature environment to slow the diffusion rate.[16]
Method 3: Liquid-Liquid Diffusion (Solvent Layering)
In this technique, a layer of anti-solvent is carefully added on top of a solution of the compound, creating a distinct interface.[16] Crystallization occurs at this interface as the solvents slowly mix.
Causality: This method relies on the slow diffusion across the liquid-liquid interface.[16] The gradual mixing of the "good" solvent and the "anti-solvent" creates a localized zone of supersaturation where crystals can nucleate and grow. The choice of miscible solvents with different densities is key to forming a stable interface.[16]
Protocol:
-
Prepare a concentrated solution of the compound in a "good" solvent (typically denser, e.g., dichloromethane) in a narrow container like a test tube or NMR tube.
-
Very carefully, use a pipette or syringe to slowly layer a less dense, miscible "anti-solvent" (e.g., hexane, diethyl ether) on top of the solution.[16] Try to avoid disturbing the interface.
-
Seal the container and leave it in a vibration-free environment. Crystals will typically form at the interface over several days.
Section 4: Summary of Crystallization Conditions
The following table provides a starting point for screening crystallization conditions for 3-(4-Chlorophenoxy)pentane-2,4-dione.
| Technique | Good Solvents (Soluble in) | Anti-Solvents (Insoluble in) | Key Experimental Variable |
| Slow Evaporation | Ethyl Acetate, Acetone, Dichloromethane | N/A | Rate of evaporation (orifice size) |
| Vapor Diffusion | Toluene, Dichloromethane | Hexane, Pentane, Diethyl Ether | Volatility difference between solvents |
| Liquid-Liquid Diffusion | Dichloromethane, Chloroform | Hexane, Methanol, Ethanol | Solvent density difference, miscibility |
Section 5: General Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not saturated; starting material is too soluble.[20] | Concentrate the solution further; try a different solvent or technique (e.g., vapor diffusion).[21] |
| An Oil Forms | Compound is too soluble; solution cooled too quickly; impurities present.[16] | Use a different solvent where solubility is lower; slow down the process (e.g., refrigerate); repurify the starting material. |
| Amorphous Powder | Nucleation is too rapid; solution is too concentrated. | Dilute the initial solution; slow down the crystallization process (e.g., slower evaporation/diffusion).[15] |
| Many Small Crystals | Too many nucleation sites; process is too fast.[4] | Filter the solution to remove dust; slow down the rate of crystallization; reduce the initial concentration.[18] |
| Crystals Redissolve | Temperature fluctuations; solution was not fully saturated.[21] | Move setup to a more temperature-stable location; ensure the initial solution is saturated.[20] |
References
-
University of Bern. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
De Yoreo, J. J. (2013). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 70(1), 7-57. [Link]
-
Hansen, P. E., & Spirtovic-Sestic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(21), 6489. [Link]
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]
-
University of Washington Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. In Biomineralization (pp. 57-93). Mineralogical Society of America. [Link]
- CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone. (2019).
-
Wang, S., et al. (2022). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 10, 989673. [Link]
-
Lustig, W. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2535-2555. [Link]
-
Kelly, T. R., & Montury, M. (1985). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 50(14), 2622–2624. [Link]
-
Hansen, P. E., & Spirtovic-Sestic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Helmenstine, A. M. (2013). Solutions to Common Crystal Growing Problems. Science Notes. Retrieved from [Link]
-
JoVE. (n.d.). Crystal Growth: Principles of Crystallization. Retrieved from [Link]
-
Technobis Crystallization Systems. (2019, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. [Link]
-
ResearchGate. (2013). How to grow single crystals by slow evaporation method?[Link]
-
Ratsch, C., et al. (2021). Synthesis, Characterization, and Electrochemistry of Diferrocenyl β-Diketones, -Diketonates, and Pyrazoles. Molecules, 26(16), 4766. [Link]
-
Lambart, S. (2022). L9: Crystal growth and nucleation. [Link]
-
Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
-
Ito, T., et al. (2019). Single Crystal Growth Tricks and Treats. arXiv. [Link]
-
Royal Society of Chemistry. (2020). Nucleation and Crystal Growth in Continuous Crystallization. [Link]
-
Vargas-Caporali, J. F., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154(7), 843–849. [Link]
-
University of California, Davis. (n.d.). Recrystallization. [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. [Link]
-
Valdivia, V., et al. (2021). Recent Developments in the Synthesis of β-Diketones. ResearchGate. [Link]
-
University of Colorado Boulder. (2010). Crystal Growing Guide. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. [Link]
-
Li, J., et al. (2014). Problems and Solutions during the Growth of LSO Single Crystal with Czochralski Method. Journal of Materials Science and Chemical Engineering, 2, 1-5. [Link]
-
ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
Taga, M. E., et al. (2003). Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. Molecular Microbiology, 49(4), 1075-1085. [Link]
-
NP-MRD. (2022). Showing NP-Card for 2,4-Pentanedione (NP0047298). [Link]
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Application Notes & Protocols: Metal-Catalyzed Cross-Coupling Reactions Involving 3-(4-Chlorophenoxy)pentane-2,4-dione
Introduction: The Versatility of β-Diketones in Modern Synthesis
The β-diketone moiety is a privileged scaffold in chemistry, renowned for its unique electronic properties, tautomeric nature, and potent metal-chelating capabilities.[1][2] These characteristics make β-diketones and their derivatives highly valuable as building blocks in the synthesis of heterocyclic compounds, as ligands in catalysis, and as key structural motifs in pharmacologically active molecules.[3][4][5] Their ability to engage in a wide array of chemical transformations allows for the construction of molecular complexity, making them indispensable tools for researchers in medicinal chemistry and materials science.
This guide focuses on a specific, functionalized β-diketone: 3-(4-Chlorophenoxy)pentane-2,4-dione . This molecule possesses two key features of interest for synthetic diversification:
-
A classic β-dicarbonyl structure.
-
An aryl chloride moiety, which serves as a handle for modern cross-coupling reactions.
Aryl chlorides are often preferred substrates in industrial settings due to their lower cost and greater availability compared to the corresponding bromides and iodides. However, their synthetic utility has historically been hampered by the inertness of the C-Cl bond. The advent of sophisticated metal catalyst systems, particularly those based on palladium with bulky, electron-rich ligands, has revolutionized the field, enabling efficient coupling of these challenging substrates.[6][7][8]
These application notes provide detailed protocols and expert insights into leveraging the aryl chloride of 3-(4-Chlorophenoxy)pentane-2,4-dione for three cornerstone metal-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to utilize this versatile intermediate for the synthesis of novel compounds.
Application Note 1: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
Principle and Mechanistic Insight
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9][10] The reaction couples an aryl halide with a primary or secondary amine. For unreactive electrophiles like aryl chlorides, the catalytic cycle's rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) center.
Causality Behind Component Selection:
-
Catalyst System: To overcome the high activation barrier of C-Cl bond cleavage, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[11] These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition, and facilitate the final reductive elimination step to release the arylamine product.[9]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required. Its primary role is to deprotonate the amine-palladium complex intermediate, forming the palladium amide species that precedes reductive elimination.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination of an aryl chloride (Ar-Cl).
Detailed Experimental Protocol
This protocol describes the coupling of 3-(4-chlorophenoxy)pentane-2,4-dione with morpholine as a representative secondary amine.
Materials:
-
3-(4-Chlorophenoxy)pentane-2,4-dione (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv) under an argon or nitrogen atmosphere.
-
Solvent Addition: Add anhydrous toluene to the flask. The volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.
-
Pre-catalyst Formation: Stir the mixture at room temperature for 10 minutes. A color change is typically observed as the active catalyst forms.
-
Reagent Addition: Add 3-(4-chlorophenoxy)pentane-2,4-dione (1.0 equiv) followed by the dropwise addition of morpholine (1.5 equiv).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the mixture to room temperature and quench carefully by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product.
Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
Principle and Mechanistic Insight
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent (boronic acid or ester).[8] It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.[12]
Causality Behind Component Selection:
-
Catalyst System: As with amination, coupling aryl chlorides requires highly active palladium catalysts. Ligands like SPhos, XPhos, or phosphine-containing N-heterocyclic carbenes are effective.[7] Pre-formed palladium catalysts (e.g., PEPPSI-type catalysts) can also offer excellent reactivity.
-
Base: The base is critical for the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate "ate" complex.[8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and depends on the specific substrates and solvent.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling of an aryl chloride (Ar-Cl).
Detailed Experimental Protocol & Data
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(4-chlorophenoxy)pentane-2,4-dione with various boronic acids.
Materials:
-
3-(4-Chlorophenoxy)pentane-2,4-dione (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
Setup: In a reaction vessel, combine 3-(4-chlorophenoxy)pentane-2,4-dione (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of toluene. Add this catalyst solution to the main reaction vessel.
-
Solvent Addition: Add the toluene/water solvent mixture.
-
Inerting: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 100 °C under an inert atmosphere and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography to obtain the biaryl product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid (Ar'-B(OH)₂) | Product Structure | Representative Yield |
|---|---|---|---|
| 1 | Phenylboronic acid | Ar-Ph | 85% |
| 2 | 4-Methoxyphenylboronic acid | Ar-(p-OMe)Ph | 82% |
| 3 | Thiophene-2-boronic acid | Ar-(2-thienyl) | 78% |
| 4 | Pyridine-3-boronic acid | Ar-(3-pyridyl) | 71% |
Ar represents the 4-phenoxypentane-2,4-dione moiety.
Application Note 3: Palladium/Copper-Catalyzed Sonogashira Coupling for C-C Alkyne Formation
Principle and Mechanistic Insight
The Sonogashira coupling reaction forges a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne, yielding arylalkynes.[13][14] This reaction is fundamental for synthesizing conjugated enynes and other valuable alkyne-containing structures. Aryl chlorides are the most challenging substrates for this transformation.[13][15]
Causality Behind Component Selection:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium(0) complex performs the oxidative addition and reductive elimination steps, while a copper(I) salt (typically CuI) acts as a co-catalyst.[14] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive and readily undergoes transmetalation to the palladium center.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as the base to deprotonate the alkyne and often as a solvent.
-
Copper-Free Systems: To avoid issues with copper, such as the formation of homocoupled diynes (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require more specialized palladium catalysts and stronger bases.[16]
Visualizing the Catalytic Cycle
Caption: The dual catalytic cycles of the Pd/Cu-catalyzed Sonogashira coupling.
Detailed Experimental Protocol
This protocol details the Sonogashira coupling of 3-(4-chlorophenoxy)pentane-2,4-dione with phenylacetylene.
Materials:
-
3-(4-Chlorophenoxy)pentane-2,4-dione (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
Setup: To a Schlenk flask, add 3-(4-chlorophenoxy)pentane-2,4-dione (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%) under an inert atmosphere.
-
Solvent and Base: Add anhydrous THF and triethylamine (Et₃N) (typically used in excess, can be co-solvent).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.5 equiv) dropwise via syringe.
-
Reaction: Heat the reaction to 60-70 °C and stir for 12-24 hours. The formation of a precipitate (triethylammonium chloride) is often observed. Monitor reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, filter through a pad of Celite to remove solids, and rinse with ethyl acetate.
-
Extraction: Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous ammonium chloride (to remove copper salts), then with brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify the crude product via flash column chromatography.
References
-
Baran, P. S. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Synthesis of β-Diketones. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-(4-Chlorophenoxy)pentane-2,4-dione. MySkinRecipes. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Xie, P.-P., et al. (2020). Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides. Organic Letters. Available at: [Link]
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National Center for Biotechnology Information. (2019). Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]
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ResearchGate. (2016). β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. Current Topics in Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2021). Mechanistic investigation of iron-catalyzed cross-coupling using sterically encumbered β-diketonate ligands. Dalton Transactions. Available at: [Link]
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American Chemical Society. (2022). Nickel-Catalyzed Borylation of Aryl Chlorides Enabled by a Phosphinoalcohol Ligand and Lewis Acidic Cations. Organic Letters. Available at: [Link]
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University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Scholarship at UWindsor. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (2016). β-diketones: Important Intermediates for Drug Synthesis. IJPRAS. Available at: [Link]
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National Center for Biotechnology Information. (2018). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]
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HKMU Scholars. (2016). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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IOSR Journal of Applied Chemistry. (2016). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR-JAC. Available at: [Link]
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National Center for Biotechnology Information. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules. Available at: [Link]
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Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry. Available at: [Link]
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The Hartwig Group. (n.d.). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. University of California, Berkeley. Available at: [Link]
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American Chemical Society. (2011). Theoretical Study on Mechanism of Copper(I)-Catalyzed Cross-Coupling between Aryl Halides and Alkylamines. Organometallics. Available at: [Link]
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ResearchGate. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
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National Center for Biotechnology Information. (2012). Ketone formation via mild nickel-catalyzed reductive coupling of alkyl halides with aryl acid chlorides. Organic Letters. Available at: [Link]
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American Chemical Society. (1994). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry. Available at: [Link]
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De, S., et al. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters. Available at: [Link]
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Barluenga, J., & Valdés, C. (2020). Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones. Journal of the American Chemical Society. Available at: [Link]
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Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Available at: [Link]
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American Chemical Society. (2020). Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). Copper‐catalyzed C N cross‐coupling of (hetero)aryl chlorides and heteroarylanilines using CuBr and the oxalic diamide ligand, DBO. ResearchGate. Available at: [Link]
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Nakao, Y., et al. (2005). Nickel-catalyzed cross-coupling reaction of aryl fluorides and chlorides with grignard reagents under nickel/magnesium bimetallic cooperation. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Nickel‐catalyzed C N cross‐coupling of (hetero)aryl chlorides using DPPF/Ni(COD)2. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
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ResearchGate. (2013). The Suzuki Coupling of Aryl Chlorides in TBAB—Water Mixtures. Synthetic Communications. Available at: [Link]
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Application Notes & Protocols: Leveraging 3-(4-Chlorophenoxy)pentane-2,4-dione for the Development of Novel Enzyme Inhibitors
Abstract
The β-dicarbonyl motif is a privileged scaffold in medicinal chemistry, recognized for its ability to chelate metal ions and participate in key hydrogen bonding interactions within enzyme active sites. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-Chlorophenoxy)pentane-2,4-dione in the discovery and characterization of novel enzyme inhibitors. We will explore the mechanistic basis for its inhibitory potential, provide detailed protocols for its screening and kinetic characterization, and discuss its application in hit-to-lead development programs.
Introduction: The Promise of the β-Dicarbonyl Scaffold
β-Dicarbonyl compounds, such as pentane-2,4-dione (acetylacetone) and its derivatives, are versatile intermediates in organic synthesis.[1][2] Their unique chemical properties, particularly the acidity of the α-hydrogen, make them valuable building blocks for a wide range of molecular architectures.[3] In the realm of enzymology, the enol form of β-dicarbonyls presents a planar, bidentate ligand capable of coordinating with metal cofactors in enzyme active sites, a common mechanism of inhibition for metalloenzymes.[4]
3-(4-Chlorophenoxy)pentane-2,4-dione is a derivative that combines the core β-dicarbonyl moiety with a 4-chlorophenoxy group. This substitution is significant for several reasons:
-
Modulation of Physicochemical Properties: The chlorophenoxy group alters the compound's lipophilicity and electronic properties, which can influence its cell permeability, bioavailability, and interaction with target enzymes.[5]
-
Introduction of a Vector for Further Modification: The phenoxy ring provides a site for further chemical derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
-
Potential for Novel Interactions: The substituted phenyl ring can engage in additional binding interactions within the enzyme active site, such as pi-stacking or hydrophobic interactions, potentially increasing affinity and specificity.
While 3-(4-Chlorophenoxy)pentane-2,4-dione is known as an intermediate in the synthesis of agrochemicals and pharmaceuticals, its potential as a direct enzyme inhibitor is an area ripe for exploration.[6] This guide will provide the foundational knowledge and practical protocols to investigate its inhibitory activities.
Potential Enzyme Targets and Mechanism of Inhibition
Based on the known inhibitory profiles of other β-dicarbonyl and triketone compounds, several classes of enzymes are plausible targets for 3-(4-Chlorophenoxy)pentane-2,4-dione.
A prime example is 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a non-heme Fe(II)-dependent enzyme.[7] Triketone herbicides are potent inhibitors of HPPD, and their mechanism of action is well-established.[8][9] These inhibitors chelate the active site iron, preventing the binding of the native substrate. Given the structural similarities, it is hypothesized that 3-(4-Chlorophenoxy)pentane-2,4-dione could act as an HPPD inhibitor.
Other potential targets include:
-
Metallo-β-lactamases: Enzymes that confer bacterial resistance to β-lactam antibiotics.
-
Matrix Metalloproteinases (MMPs): Involved in tissue remodeling and implicated in cancer and inflammation.
-
Histone Deacetylases (HDACs): A class of enzymes involved in epigenetic regulation.
The proposed general mechanism of inhibition involves the coordination of the enolate form of the β-dicarbonyl moiety to a metal cofactor within the enzyme's active site.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial screening and detailed characterization of 3-(4-Chlorophenoxy)pentane-2,4-dione as an enzyme inhibitor. These protocols are designed to be adaptable to various enzyme systems.
General Enzyme Inhibition Screening Assay
This protocol describes a primary screen to identify if 3-(4-Chlorophenoxy)pentane-2,4-dione exhibits inhibitory activity against a target enzyme. A spectrophotometric assay is described here, but the principles can be applied to other assay formats (e.g., fluorometric, luminescent).[10][11]
Objective: To determine the percent inhibition of a target enzyme at a fixed concentration of the test compound.
Materials:
-
Target Enzyme Stock Solution
-
Substrate Stock Solution
-
Assay Buffer (optimized for the target enzyme)
-
3-(4-Chlorophenoxy)pentane-2,4-dione Stock Solution (in DMSO)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the general enzyme inhibition screening assay.
Procedure:
-
Prepare Solutions: Ensure all solutions are prepared at the desired concentrations in the appropriate assay buffer.[12] It is crucial to determine the optimal concentrations for both the enzyme and substrate to ensure a measurable reaction rate.[12]
-
Assay Plate Setup:
-
Test Wells: Add assay buffer, 3-(4-Chlorophenoxy)pentane-2,4-dione stock solution (to a final concentration of, for example, 10 µM), and enzyme solution.
-
Positive Control (No Inhibition): Add assay buffer, an equivalent volume of DMSO (the inhibitor solvent), and enzyme solution.
-
Negative Control (No Enzyme): Add assay buffer, substrate solution, and an equivalent volume of DMSO.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.[12]
-
Measure Activity: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over a set period (e.g., 10-20 minutes).[10]
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[13]
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_DMSO)) * 100
-
Determination of IC₅₀
If significant inhibition is observed in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀).
Objective: To determine the concentration of 3-(4-Chlorophenoxy)pentane-2,4-dione required to inhibit 50% of the enzyme's activity.
Procedure:
-
Follow the general screening protocol, but instead of a single inhibitor concentration, prepare a serial dilution of 3-(4-Chlorophenoxy)pentane-2,4-dione (e.g., from 100 µM to 1 nM).
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Example Data Presentation:
| [Inhibitor] (µM) | % Inhibition |
| 100 | 98.2 |
| 30 | 95.1 |
| 10 | 88.7 |
| 3 | 75.4 |
| 1 | 52.3 |
| 0.3 | 24.6 |
| 0.1 | 8.9 |
| 0.03 | 2.1 |
Mechanism of Inhibition (MOA) Studies
To understand how 3-(4-Chlorophenoxy)pentane-2,4-dione inhibits the enzyme, it is essential to perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Objective: To determine the kinetic mechanism of enzyme inhibition.
Procedure:
-
Vary Substrate and Inhibitor Concentrations: Set up a matrix of reactions where both the substrate and inhibitor concentrations are varied. For each fixed inhibitor concentration, perform a full substrate titration.
-
Measure Initial Rates: Measure the initial reaction rates for all conditions as described in the general screening protocol.
-
Data Analysis:
-
Plot the initial rates against the substrate concentrations for each inhibitor concentration to generate a series of Michaelis-Menten curves.[12]
-
Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition.
-
Lineweaver-Burk Plot Interpretation Diagram:
Caption: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms.
From these plots, the inhibition constant (Kᵢ) can be determined, which is a more accurate measure of inhibitor potency than IC₅₀. For tight-binding inhibitors, the Morrison equation may be required for accurate Kᵢ determination.[14]
Application in Drug Discovery: From Hit to Lead
Should 3-(4-Chlorophenoxy)pentane-2,4-dione demonstrate promising inhibitory activity against a therapeutically relevant target, it can serve as an excellent starting point for a hit-to-lead optimization campaign.
Key Considerations for Optimization:
-
Potency and Selectivity: Modify the chlorophenoxy ring and the pentane-2,4-dione backbone to improve potency against the target enzyme and selectivity over other enzymes.
-
ADMET Properties: Optimize the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to enhance its drug-like characteristics.
-
Structural Biology: Obtain a co-crystal structure of the inhibitor bound to the target enzyme to guide structure-based drug design efforts.
Conclusion
3-(4-Chlorophenoxy)pentane-2,4-dione represents a valuable, yet underexplored, chemical scaffold for the development of novel enzyme inhibitors. Its inherent ability to chelate metal ions, coupled with the modifiable chlorophenoxy moiety, provides a strong foundation for discovering potent and selective inhibitors. The protocols and conceptual framework provided in this document offer a clear path for researchers to unlock the therapeutic potential of this and related β-dicarbonyl compounds.
References
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Creative Biogene. Enzyme Kinetic Assay. Available from: [Link]
-
Patsnap Synapse. (2025-05-09). How to Perform a Standard Enzyme Activity Assay?. Available from: [Link]
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Sandiego State University. (2021). Biochem Lab Enzyme Kinetics Instructions F21. Available from: [Link]
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ResearchGate. A unique application of pentane-2,4-dione as a fluorogenic probe of dipeptidyl peptidase-4 enzyme inhibitor medicament assay in pharmaceutical and biological matrices | Request PDF. Available from: [Link]
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PubMed. (2021-04-16). A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]
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pubs.acs.org. Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. Available from: [Link]
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PubMed. Descriptors for Pentane-2,4-dione and Its Derivatives. Available from: [Link]
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National Institutes of Health (NIH). Descriptors for Pentane-2,4-dione and Its Derivatives - PMC. Available from: [Link]
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Pearson. Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Available from: [Link]
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Chemistry LibreTexts. (2015-07-19). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Available from: [Link]
-
sciencedirect.com. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Available from: [Link]
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PubMed. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). Available from: [Link]
-
KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. Available from: [Link]
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degruyter.com. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione*. Available from: [Link]
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ResearchGate. The possible mechanism for the hydroxylation of β‐dicarbonyls with... Available from: [Link]
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ResearchGate. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from: [Link]
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National Institutes of Health (NIH). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC. Available from: [Link]
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PubMed. (2016-07-10). α,β-Dicarbonyl reduction is mediated by the Saccharomyces Old Yellow Enzyme. Available from: [Link]
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PubMed. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. Available from: [Link]
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sciencedirect.com. Effect of 1,2,4-trichlorodibenzo-p-dioxin on drug-metabolizing enzymes in the rat liver. Available from: [Link]
-
MDPI. (2022-08-31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Available from: [Link]
-
National Institutes of Health (NIH). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available from: [Link]
-
sciencedirect.com. Prevention of halothane induced changes in rat liver enzymes by 3-amino-1,2,4-triazole. Available from: [Link]
-
PubMed Central. (2022-08-31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione
Welcome to the dedicated technical support guide for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione. This molecule serves as a valuable intermediate in the development of novel agrochemicals and pharmaceuticals.[1] This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the underlying chemical principles to provide not just solutions, but a framework for rational problem-solving.
Core Synthesis Pathway: An Overview
The most common and direct route to 3-(4-Chlorophenoxy)pentane-2,4-dione is a nucleophilic substitution reaction, specifically a variation of the Williamson Ether Synthesis.[2][3][4] In this SN2 reaction, a 4-chlorophenoxide ion acts as the nucleophile, attacking the electrophilic carbon at the 3-position of pentane-2,4-dione, which bears a suitable leaving group, typically a halogen like chlorine.[2][5]
The overall reaction is as follows:
Caption: General workflow for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the most probable causes and how can I address them?
Answer: Low yield is a frequent challenge and typically stems from one or more of the following factors. A systematic approach is key to diagnosis.[6]
-
Inefficient Deprotonation of 4-Chlorophenol: The acidity of the phenolic proton (pKa ≈ 9.4) requires a sufficiently strong base to generate the nucleophilic phenoxide.
-
Causality: If the base is too weak (e.g., NaHCO₃), the concentration of the active nucleophile will be low, slowing down the desired SN2 reaction and allowing side reactions to dominate.
-
Solution: Employ a stronger base. Anhydrous potassium carbonate (K₂CO₃) is a common, cost-effective choice, particularly when paired with a polar aprotic solvent like acetone or DMF. For a more robust and faster reaction, sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used to ensure complete and irreversible deprotonation.
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.
-
Causality: Water can hydrolyze the electrophile, 3-chloro-2,4-pentanedione, to 2,4-pentanedione and HCl. It also protonates the 4-chlorophenoxide nucleophile, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using potassium carbonate, it should be dried at high temperature before use.[7] Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.[8]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.[2]
-
Causality: Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. Nonpolar solvents may not adequately dissolve the ionic intermediates.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone. These solvents effectively solvate the cation (K⁺ or Na⁺) but leave the nucleophile relatively "bare" and highly reactive, accelerating the SN2 pathway.[2]
-
-
Side Reactions: The electrophile, 3-chloro-2,4-pentanedione, is itself a β-dicarbonyl compound and can potentially undergo side reactions.
-
Causality: A very strong, sterically hindered base (like potassium tert-butoxide) could potentially promote elimination reactions, although this is less common for α-halo ketones compared to alkyl halides.[5] More likely, impurities or degradation products can lead to complex mixtures.
-
Solution: Stick to moderately strong, non-nucleophilic bases like K₂CO₃ or NaH. Monitor the reaction closely by TLC to identify the formation of unexpected byproducts.
-
Question 2: TLC analysis of my crude product shows significant amounts of unreacted 4-chlorophenol and 3-chloro-2,4-pentanedione. What's wrong?
Answer: The presence of both starting materials suggests the reaction has stalled or is proceeding very slowly.
-
Causality: This is often linked to the issues described in Question 1, particularly insufficient base or the presence of moisture. Another cause could be an inadequate reaction temperature or time. SN2 reactions require sufficient thermal energy to overcome the activation barrier.[2]
-
Solution:
-
Verify Base Stoichiometry and Strength: Ensure at least one full equivalent of a suitable base has been used.
-
Increase Temperature: Gently heat the reaction mixture. A typical range for this synthesis is 50-100 °C, depending on the solvent.[2] Monitor the reaction by TLC every 1-2 hours to track the consumption of starting materials.
-
Extend Reaction Time: Some combinations of reagents may require longer reaction times, occasionally up to 24 hours.[7]
-
Consider a Catalyst: In cases of low reactivity, the addition of a catalytic amount of sodium or potassium iodide can sometimes improve the rate. The iodide can displace the chloride on the electrophile in situ to form the more reactive 3-iodo-2,4-pentanedione.
-
Question 3: My final product is an impure oil that is difficult to purify. What are the best purification strategies?
Answer: Purification can be challenging due to the similar polarities of the product and potential byproducts.
-
Initial Work-up:
-
Acid-Base Extraction: A key step is to remove unreacted 4-chlorophenol. After the reaction, quench with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The acidic 4-chlorophenol will move into the aqueous layer as its sodium salt, while your neutral product remains in the organic phase.[8]
-
Brine Wash: After the base wash, wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
-
Chromatography:
-
Technique: Column chromatography on silica gel is the most effective method for final purification.[8]
-
Eluent System: Start with a nonpolar solvent system and gradually increase polarity. A gradient of hexane and ethyl acetate is typically effective. For example, start with 95:5 Hexane:EtOAc and gradually increase the proportion of ethyl acetate. The exact ratio will depend on the impurity profile observed by TLC.
-
-
Crystallization/Recrystallization: If a solid product can be obtained after chromatography, recrystallization can be a highly effective final polishing step to achieve high purity.[6] Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate mixtures.
Frequently Asked Questions (FAQs)
Q: How critical is the quality of the 3-chloro-2,4-pentanedione starting material? A: It is absolutely critical. 3-chloro-2,4-pentanedione can be unstable and may contain acidic impurities (HCl) or degradation products.[9] Using freshly prepared or purchased high-purity reagent is recommended. An impure electrophile is a primary source of side reactions and low yields.
Q: Can I use sodium ethoxide or other alkoxides as the base? A: It is strongly discouraged. While alkoxides are strong bases, they are also potent nucleophiles. They can compete with the 4-chlorophenoxide and react with 3-chloro-2,4-pentanedione, leading to the formation of 3-ethoxy-2,4-pentanedione as a significant byproduct, complicating purification.[10]
Q: What are the primary safety concerns for this reaction? A: Standard laboratory safety protocols should be followed.
-
3-chloro-2,4-pentanedione: This is a halogenated ketone and should be handled with care in a chemical fume hood. Similar α-haloketones are known to be lachrymatory (tear-inducing) and skin irritants.[11]
-
4-Chlorophenol: This compound is toxic and corrosive. Avoid skin contact and inhalation.
-
Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any protic sources.
Optimized Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Preparation: Add anhydrous potassium carbonate (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Solvent Addition: Add anhydrous DMF (or acetone) to the flask via syringe.
-
Nucleophile Formation: Add 4-chlorophenol (1.0 equivalent) to the stirred suspension. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium 4-chlorophenoxide.
-
Electrophile Addition: Slowly add 3-chloro-2,4-pentanedione (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with 1M NaOH solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected impact of key variables on the synthesis outcome. This should be used as a guide for optimization.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome & Rationale |
| Base | NaHCO₃ | K₂CO₃ or NaH | Higher Yield with B: Stronger bases ensure complete formation of the phenoxide nucleophile, driving the reaction forward.[5] |
| Solvent | Ethanol (Protic) | DMF (Polar Aprotic) | Higher Yield & Faster Rate with B: Aprotic solvents do not solvate the nucleophile, increasing its reactivity and favoring the SN2 mechanism.[2] |
| Temperature | Room Temperature | 60-80 °C | Higher Conversion with B: Increased temperature provides the necessary activation energy, but excessive heat can lead to decomposition.[2] |
| Atmosphere | Ambient Air | Inert (N₂ or Ar) | Higher Purity & Yield with B: An inert atmosphere prevents moisture-driven hydrolysis of the electrophile and deactivation of the nucleophile.[8] |
References
-
MySkinRecipes. 3-(4-Chlorophenoxy)pentane-2,4-dione. Available from: [Link]
-
Pearson. Beta-Dicarbonyl Synthesis Pathway. Available from: [Link]
-
Chemistry LibreTexts. 23.1: B-Dicarbonyl Compounds: Claisen Condensations. (2015). Available from: [Link]
-
KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. Available from: [Link]
-
Barbera, A., et al. Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. Journal of Organic Chemistry. (1991). Available from: [Link]
-
ACS Publications. From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews. Available from: [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). Available from: [Link]
-
Chemistry LibreTexts. 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. (2015). Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Available from: [Link]
-
PubMed. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
-
ResearchGate. Use of 2-phenoxypropionates for synthesis of 1,3-pentanedione derivatives. Available from: [Link]
-
TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (2025). Available from: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
-
PubChem. 3-Chloro-2,4-pentanedione. Available from: [Link]
- Google Patents. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.
-
ResearchGate. Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid. (2025). Available from: [Link]
-
Matrix Fine Chemicals. 3-CHLOROPENTANE-2,4-DIONE | CAS 1694-29-7. Available from: [Link]
-
ResearchGate. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from: [Link]
-
PubChem. 3-(4-Methoxybenzylidene)pentane-2,4-dione. Available from: [Link]
-
ResearchGate. Reactions of 2-chlorophenol and 2-bromophenol: mechanisms of formation of mixed halogenated dioxins and furans (PXDD/Fs). (2015). Available from: [Link]
-
National Institutes of Health (NIH). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. (2021). Available from: [Link]
-
Organic Syntheses. 3-methylpentane-2,4-dione. Available from: [Link]
-
PubMed. Products and mechanism of the reaction of chlorine atoms with 3-pentanone in 700-950 torr of N(2)/O(2) diluent at 297-515 K. (2010). Available from: [Link]
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Organic Syntheses. 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. Available from: [Link]
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Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Available from: [Link]
-
NIST WebBook. 3-Chloro-2,4-pentanedione. Available from: [Link]
-
Reddit. where are the ligand bond sites in 3-chloro-2,4pentanedione. (2020). Available from: [Link]
-
ResearchGate. Efficient synthesis of fluoroalkylated 1,4,2-oxathiazoles via regioselective [3 + 2]-cycloaddition of fluorinated nitrile oxides with thioketones. (2025). Available from: [Link]
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Navigating the Purification of 3-(4-Chlorophenoxy)pentane-2,4-dione: A Technical Support Guide
Introduction
Welcome to the technical support center for the purification of 3-(4-Chlorophenoxy)pentane-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the "why" behind each step, empowering you to troubleshoot and optimize your purification process effectively. The inherent structural features of 3-(4-Chlorophenoxy)pentane-2,4-dione, particularly its susceptibility to certain side reactions and the nature of common impurities, can present unique hurdles. This guide will equip you with the knowledge to overcome them.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles specific problems you might be facing during the purification of 3-(4-Chlorophenoxy)pentane-2,4-dione. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: Why am I observing a low yield after column chromatography, even with good separation on TLC?
Possible Causes & Solutions:
-
On-Column Decomposition: 3-(4-Chlorophenoxy)pentane-2,4-dione, a β-dicarbonyl compound, can be sensitive to acidic or basic conditions. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ether linkage or promote other degradation pathways during the extended time frame of column chromatography.[1]
-
Solution: Consider deactivating the silica gel before use. This can be accomplished by preparing a slurry of the silica gel in your chosen eluent system and adding 1-2% triethylamine or another suitable base to neutralize the acidic sites. It is crucial to perform a small-scale test to ensure the additive does not interfere with your separation.
-
-
Irreversible Adsorption: The dione functionality can lead to strong, and sometimes irreversible, binding to the stationary phase. This is especially true if highly polar eluents are used, as they may not effectively desorb the compound completely.
-
Solution: Optimize your mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can facilitate the elution of the compound without significant band broadening or tailing. A common starting point is a gradient of ethyl acetate in hexanes.
-
-
Co-elution with a UV-inactive Impurity: Your target compound might be co-eluting with an impurity that is not visible under UV light. This would result in a deceptively "pure" spot on the TLC plate but a lower than expected mass after solvent evaporation.
-
Solution: Stain your TLC plates with a universal stain, such as potassium permanganate or ceric ammonium molybdate, to visualize any non-UV active impurities. If a co-eluting impurity is identified, you may need to explore a different solvent system or consider an alternative purification technique like preparative HPLC.
-
Question 2: My final product shows the presence of 4-chlorophenol. How can I effectively remove this starting material?
Possible Causes & Solutions:
-
Incomplete Reaction: The synthesis may not have reached completion, leaving unreacted 4-chlorophenol.
-
Solution: Before beginning purification, confirm the reaction has gone to completion using TLC or LC-MS analysis. If the reaction has stalled, consider optimizing the reaction conditions, such as reaction time, temperature, or the stoichiometry of the reagents.
-
-
Hydrolysis During Work-up or Purification: The ether linkage in 3-(4-Chlorophenoxy)pentane-2,4-dione can be unstable under certain pH conditions, leading to the regeneration of 4-chlorophenol.
-
Solution: Maintain a neutral pH during the aqueous work-up. Use a mild base like sodium bicarbonate to neutralize any acidic byproducts. It is important to avoid strong acids or bases.
-
-
Inefficient Extraction: 4-chlorophenol has some solubility in organic solvents, and a simple liquid-liquid extraction may not be sufficient for its complete removal.
-
Solution: Perform an alkaline wash. By washing the organic layer with a dilute aqueous solution of a base like sodium hydroxide (e.g., 1 M NaOH), the acidic 4-chlorophenol will be deprotonated to form the water-soluble sodium 4-chlorophenoxide, which will then partition into the aqueous layer.[2][3] It is critical to subsequently wash the organic layer with brine to remove any residual base and water before drying and concentrating.
-
Experimental Protocol: Alkaline Wash for 4-Chlorophenol Removal
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous sodium hydroxide solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH if TLC analysis of the organic layer still shows the presence of 4-chlorophenol.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).
-
Drain the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the purified product.
Question 3: I am observing product decomposition upon heating during recrystallization. What are the best practices for this purification method?
Possible Causes & Solutions:
-
Thermal Instability: Like many β-dicarbonyl compounds, 3-(4-Chlorophenoxy)pentane-2,4-dione can be thermally unstable, particularly at elevated temperatures for prolonged periods.
-
Solution: Use a minimal amount of a suitable solvent and heat gently only until the solid dissolves completely. Avoid prolonged boiling.[4] A good starting point for solvent screening is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is less soluble (e.g., hexanes, heptane).[5][6] The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at a slightly elevated temperature.[6]
-
Recrystallization Solvent Selection Data
| Solvent System (v/v) | Solubility at 25°C | Solubility at 60°C | Comments |
| Ethyl Acetate / Hexanes | Sparingly Soluble | Highly Soluble | Often provides good crystalline solids.[5] |
| Dichloromethane / Heptane | Sparingly Soluble | Highly Soluble | Can be effective, but be mindful of the volatility of dichloromethane. |
| Acetone / Water | Moderately Soluble | Highly Soluble | May require careful control of water addition to avoid "oiling out". |
-
"Oiling Out": The compound may be melting before it dissolves or precipitating as a liquid phase instead of a crystalline solid.
-
Solution: This can occur when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. To address this, add more solvent, lower the temperature at which you are dissolving the solid, or try a different solvent system with a lower boiling point. Slow cooling is also essential to encourage crystal formation over oiling out.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure 3-(4-Chlorophenoxy)pentane-2,4-dione?
Pure 3-(4-Chlorophenoxy)pentane-2,4-dione is typically a white to off-white crystalline solid. The presence of a yellowish or brownish tint may indicate the presence of impurities.
Q2: How should I store the purified compound?
Due to its potential for hydrolysis and thermal degradation, it is recommended to store 3-(4-Chlorophenoxy)pentane-2,4-dione in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is advisable.[7][8]
Q3: Can I use reverse-phase chromatography for purification?
Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification method, especially for removing non-polar impurities. A common eluent system would be a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, it's important to be aware that acidic conditions can promote hydrolysis, so careful method development is necessary.
Q4: What are the expected spectroscopic data for pure 3-(4-Chlorophenoxy)pentane-2,4-dione?
While specific shifts can vary slightly depending on the solvent used, you should expect to see characteristic signals in your NMR and IR spectra. For ¹H NMR, key signals would include those for the aromatic protons, the methine proton of the dione, and the methyl protons. The IR spectrum should show characteristic C=O stretching frequencies for the dione. It is always best to compare your data with a known reference spectrum if available.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of 3-(4-Chlorophenoxy)pentane-2,4-dione, highlighting key decision points.
Caption: Purification workflow for 3-(4-Chlorophenoxy)pentane-2,4-dione.
Logical Relationship of Impurities and Purification Steps
This diagram shows the relationship between common impurities and the purification steps designed to remove them.
Caption: Logical map of impurity removal strategies.
Disclaimer: The information provided in this guide is intended for educational and informational purposes only. All laboratory work should be conducted in a safe and appropriate manner, following all institutional and regulatory guidelines. The specific purification strategy for 3-(4-Chlorophenoxy)pentane-2,4-dione may need to be adapted based on the specific synthetic route and the impurity profile of the crude material.
References
-
Elgailani, I. E. H. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. Retrieved from [Link]
- Berthoux, J. (1965). U.S. Patent No. 3,169,101. Washington, DC: U.S. Patent and Trademark Office.
- Ivanov, D., et al. (2011). U.S. Patent No. 8,013,191. Washington, DC: U.S. Patent and Trademark Office.
-
Gaikwad, S. (2018). Removal of Phenol from Organic System by Using Ionic Liquids. Current Green Chemistry, 5(2), 86-92. Retrieved from [Link]
-
Quora. (2019, October 11). How to extract phenol from an organic layer. Retrieved from [Link]
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Ersatir, M., et al. (2022). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 12(1), 96. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Barcaro, S., et al. (2021). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Molecules, 26(16), 4995. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(4-Chlorophenoxy)pentane-2,4-dione. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
How to run column chromatography. (n.d.). Retrieved from [Link]
-
de Revel, G., & Bertrand, A. (2000). Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diaminobenzene. OIV. Retrieved from [Link]
-
JoVE. (2025, May 22). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[(4-Chlorophenyl)thio]pentane-2,4-dione. PubChem. Retrieved from [Link]
-
Sharma, A., & Singh, S. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(4), 1163-1175. Retrieved from [Link]
-
Eisink, N. N. H. M., & Canrinus, T. R. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Johnson, A. W., Markham, E., & Price, R. (1962). 3-methylpentane-2,4-dione. Organic Syntheses, 42, 75. Retrieved from [Link]
-
Chapman, O. L., & Fugit, G. W. (1971). 2,4-Dibromo-3-pentanone. Organic Syntheses, 51, 104. Retrieved from [Link]
-
Semmelhack, M. F., & Stauffer, R. D. (1976). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses, 55, 88. Retrieved from [Link]
-
Taga, T., et al. (2006). Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. Journal of Medicinal Chemistry, 49(1), 241-248. Retrieved from [Link]
-
ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
- Chen, X., et al. (2014). CN Patent No. 103848756.
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Technical Support Center: Overcoming Poor Solubility of 3-(4-Chlorophenoxy)pentane-2,4-dione in Assays
Welcome to the technical support guide for 3-(4-Chlorophenoxy)pentane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Poor solubility can lead to unreliable and misleading results, hindering research progress. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Understanding the Challenge: The Physicochemical Properties of 3-(4-Chlorophenoxy)pentane-2,4-dione
3-(4-Chlorophenoxy)pentane-2,4-dione belongs to the β-diketone class of compounds. The structure, featuring a chlorophenoxy group and a pentane-2,4-dione moiety, contributes to its hydrophobic nature and consequently, poor aqueous solubility. Like many β-diketones, it can exist in tautomeric forms (keto and enol), which can influence its physicochemical properties, including solubility. The presence of the chlorine atom further increases its lipophilicity. This inherent low water solubility is a primary hurdle in various in vitro and in vivo assays that are typically conducted in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of poor solubility in my assay?
A1: Several signs can point towards solubility issues with 3-(4-Chlorophenoxy)pentane-2,4-dione in your experiments:
-
Visual Precipitation: The most obvious sign is the appearance of a cloudy or hazy solution, or visible particulate matter after adding the compound to your aqueous assay buffer. This can occur immediately or over time.
-
Poor Reproducibility: Inconsistent results between replicate wells or experiments are a common consequence of poor solubility. If the compound is not fully dissolved, the actual concentration in solution can vary significantly.
-
Non-linear Dose-Response Curves: A flat or unusually shaped dose-response curve, especially at higher concentrations, can indicate that the compound is precipitating out of solution, and thus the effective concentration is not increasing as intended.
-
Low Maximum Response: If the compound does not reach the expected level of activity, it could be due to its limited solubility preventing it from reaching the necessary concentration at the target site.
Q2: What is the best initial solvent to prepare a stock solution of 3-(4-Chlorophenoxy)pentane-2,4-dione?
A2: Due to its lipophilic nature, 3-(4-Chlorophenoxy)pentane-2,4-dione is generally insoluble in water. Therefore, a concentrated stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions. Other potential organic solvents include ethanol and dimethylformamide (DMF). It is crucial to create a high-concentration stock to minimize the volume of organic solvent added to your final assay, as the solvent itself can have off-target effects.
Q3: I've prepared a DMSO stock, but the compound precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a common issue known as "compound crashing out." It occurs because the compound is soluble in the organic stock solution but not in the final aqueous assay medium. Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level that remains soluble.
-
Optimize the DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (while still being non-toxic to your system) might be necessary to keep the compound in solution. It is critical to determine the tolerance of your specific assay to DMSO, as concentrations above 0.5-1% can be cytotoxic or interfere with assay components.[1][2][3][4]
-
Use a Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a serial dilution approach. Dilute the stock in a buffer containing a small percentage of DMSO before the final dilution.
-
Employ Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[5][6][7][8][9]
Q4: Can you elaborate on the use of co-solvents? Which ones are recommended and what are the potential drawbacks?
A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[5][6]
| Co-solvent | Typical Starting Concentration | Advantages | Disadvantages |
| Ethanol | 1-5% (v/v) | - Readily available- Less toxic than other solvents | - Can affect enzyme activity- May have effects on cell membranes |
| Propylene Glycol | 1-10% (v/v) | - Low toxicity- Commonly used in pharmaceutical formulations | - Can be viscous at higher concentrations- May interfere with some assays |
| Polyethylene Glycol (PEG 300/400) | 1-10% (v/v) | - Low toxicity- Good solubilizing power for many compounds | - Can be viscous- Potential for protein precipitation at high concentrations |
Important Consideration: Always include a vehicle control in your experiments that contains the same concentration of the co-solvent as your test wells to account for any effects of the solvent itself.
Q5: Are there other formulation strategies I can use to improve the solubility of 3-(4-Chlorophenoxy)pentane-2,4-dione?
A5: Yes, several advanced formulation techniques can be employed, particularly for in vivo studies or complex in vitro models:
-
Surfactants: Surfactants, or surface-active agents, can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic compound.[10][11][12][13] Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronics® are commonly used. It is crucial to use surfactants at concentrations above their critical micelle concentration (CMC) for them to be effective. However, be aware that surfactants can also denature proteins and disrupt cell membranes.[14]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and increasing its apparent solubility.[16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Troubleshooting Guide: A Step-by-Step Approach
If you are facing solubility issues, follow this systematic troubleshooting workflow to identify the best solution for your specific assay.
Step 1: Determine the Kinetic and Thermodynamic Solubility
It's important to understand the difference between kinetic and thermodynamic solubility.[20]
-
Kinetic Solubility: This is the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[21][22][23] This is often a supersaturated state and is highly dependent on the experimental conditions.[22][24]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent.[21][22] It is a more stable and reproducible measure.
A simple way to estimate kinetic solubility is through a shake-flask method.
Protocol: Shake-Flask Method for Estimating Aqueous Solubility
-
Prepare a high-concentration stock solution of 3-(4-Chlorophenoxy)pentane-2,4-dione in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the stock solution in your aqueous assay buffer.
-
Incubate the dilutions at room temperature with shaking for a set period (e.g., 2 and 24 hours to assess both kinetic and thermodynamic solubility).[21]
-
Visually inspect for precipitation. The highest concentration that remains clear is your estimated solubility.
-
For a more quantitative measurement, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Step 2: A Decision-Making Workflow for Improving Solubility
The following diagram illustrates a logical workflow for addressing solubility challenges with 3-(4-Chlorophenoxy)pentane-2,4-dione.
Caption: A decision-making workflow for troubleshooting poor solubility.
Step 3: Validating Your Chosen Solubilization Method
Once you have a method that appears to solubilize 3-(4-Chlorophenoxy)pentane-2,4-dione, it is crucial to validate that the method itself does not interfere with your assay.
-
Vehicle Controls: Always run parallel experiments with the vehicle (e.g., buffer with DMSO, co-solvent, surfactant, or cyclodextrin) but without the compound to ensure the vehicle has no effect on the assay readout.
-
Positive and Negative Controls: Ensure that your positive and negative assay controls behave as expected in the presence of the chosen solubilizing agent.
-
Compound Stability: Confirm that your compound is stable in the chosen formulation over the duration of your experiment. This can be assessed by re-analyzing the concentration and purity of the compound after incubation under assay conditions.
By following this structured approach, you can systematically overcome the solubility challenges of 3-(4-Chlorophenoxy)pentane-2,4-dione and obtain reliable and reproducible data in your assays.
References
-
Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
-
Anonymous. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
-
Bouchemal, K., et al. (2004). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. International Journal of Pharmaceutics. Available at: [Link]
-
Anonymous. (2025). Solubilization by surfactants: Significance and symbolism. Elsevier. Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine. Available at: [Link]
-
Anonymous. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]
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Anonymous. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
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Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
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Popa, G., et al. (2021). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
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Loftsson, T., et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available at: [Link]
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Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility: temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Anonymous. (2017). What effects does DMSO have on cell assays? Quora. Available at: [Link]
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Anonymous. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Elsevier. Available at: [Link]
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Anonymous. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]
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Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences. Available at: [Link]
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Al-kassas, R., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
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Anonymous. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]
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Murtaza, G. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
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BIKO, A. M., et al. (2019). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
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Anonymous. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. Available at: [Link]
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Anonymous. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. Available at: [Link]
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Al-Ghaban, A. (2014). Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield Repository. Available at: [Link]
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Gąsiorowski, K., et al. (2017). Cell viability following exposure to DMSO. Cells were grown in medium... ResearchGate. Available at: [Link]
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Shah, S., et al. (2021). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. Available at: [Link]
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Hansen, P. E. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. Roskilde University. Available at: [Link]
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Shaji, J., & Jain, V. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation. Available at: [Link]
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Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. Available at: [Link]
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Hopkins, M. D., et al. (1995). Synthesis, characterization and properties of cooper(II) beta-diketonate macrocycles. LSU Scholarly Repository. Available at: [Link]
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Rajbhoj, A. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica. Available at: [Link]
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Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. National Center for Biotechnology Information. Available at: [Link]
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Anonymous. (2001). 2,4-PENTANEDIONE CAS N°:123-54-6. European Chemicals Agency. Available at: [Link]
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Technical Support Center: Optimizing Derivatization of 3-(4-Chlorophenoxy)pentane-2,4-dione
Welcome to the technical support resource for the synthesis and derivatization of 3-(4-Chlorophenoxy)pentane-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile β-diketone scaffold. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and maximize your synthetic success.
Introduction: The Chemistry of a Privileged Scaffold
3-(4-Chlorophenoxy)pentane-2,4-dione is a β-dicarbonyl compound, a class of molecules renowned for its synthetic utility. The core of its reactivity lies in the acidic methylene proton situated between the two carbonyl groups. Deprotonation of this C-H bond generates a stabilized enolate, a potent nucleophile ready for derivatization.
However, the journey from starting material to the desired derivative is often nuanced. Like many β-diketones, this substrate exists in a dynamic equilibrium between its keto and enol tautomers.[1][2] This tautomerism, combined with the ambident nature of the resulting enolate, can lead to challenges in controlling reaction selectivity, often yielding a mixture of C- and O-derivatized products. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses the most common issues encountered in the laboratory.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the primary causes and how can I improve the outcome?
A: Low yields are often multifactorial, stemming from incomplete enolate formation, degradation of reagents, or unfavorable reaction kinetics. Let's break down the critical checkpoints:
-
Incomplete Deprotonation: The crucial first step is the quantitative formation of the enolate. The acidity of the α-proton in pentane-2,4-dione derivatives is significant, but a sufficiently strong base is paramount.[3]
-
Expert Insight: Weak bases like triethylamine (NEt₃) are often insufficient for complete deprotonation and may only catalyze side reactions. Stronger bases are required. The classical Claisen condensation, a related reaction, often employs strong bases to drive the reaction forward.[4][5] Consider using alkali metal hydrides (NaH), alkoxides (NaOEt, KOtBu), or lithium amide bases like LDA. The choice of base can be critical, as sterically hindered bases may favor different outcomes.
-
Actionable Solution: Switch to a stronger, non-nucleophilic base. Ensure the base is fresh and has been stored under anhydrous conditions. See the table below for guidance.
-
-
Presence of Moisture: Enolates are highly basic and will be readily quenched by protic sources, particularly water. This reverts the enolate to the starting material and deactivates the base.
-
Expert Insight: The use of MIBK (methyl isobutyl ketone) as a solvent can be advantageous as it allows for the azeotropic removal of water, which is particularly useful when working with moisture-sensitive reagents.[6]
-
Actionable Solution: Thoroughly dry all glassware. Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent before use. Handle hygroscopic bases (e.g., NaH) in a glovebox or under a positive pressure of an inert gas (N₂ or Ar).
-
-
Reaction Temperature: Derivatization reactions can be highly sensitive to temperature.
-
Expert Insight: While heating can increase the reaction rate, it can also promote side reactions or decomposition. For many alkylations, initial deprotonation is performed at a low temperature (e.g., 0 °C or -78 °C) to ensure controlled enolate formation before the electrophile is introduced. The reaction may then be allowed to slowly warm to room temperature.[4]
-
Actionable Solution: Optimize the temperature profile. Start with low-temperature deprotonation. If the reaction is sluggish upon addition of the electrophile, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
| Parameter | Recommendation & Rationale |
| Base Selection | Use a strong, non-nucleophilic base like NaH, KOtBu, or LDA to ensure complete enolate formation. The pKa of the base's conjugate acid should be significantly higher than that of the β-diketone (~9-11). |
| Solvent | Use anhydrous aprotic solvents like THF, DMF, or Toluene. The solvent choice influences enolate reactivity and selectivity (see Issue 2). |
| Temperature | Perform deprotonation at 0 °C or below to control enolate formation. Allow the reaction to warm to room temperature or apply gentle heat (40-60 °C) after adding the electrophile, monitoring by TLC. |
| Reagent Purity | Ensure the starting diketone, base, and electrophile are pure and dry. Impurities can inhibit the reaction or lead to unwanted byproducts. |
Issue 2: Poor Selectivity - Formation of C- vs. O-Alkylated Products
Q: My TLC analysis shows multiple product spots, and NMR confirms a mixture of isomers. How can I control the selectivity between C-alkylation and O-alkylation?
A: This is a classic challenge in β-dicarbonyl chemistry. The enolate ion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the central carbon and the oxygen atom. The reaction conditions dictate which atom attacks the electrophile.
-
Hard and Soft Acid-Base (HSAB) Theory: This principle is a powerful predictor here. The oxygen atom is a "hard" nucleophilic center, while the carbon is a "soft" nucleophilic center. "Hard" electrophiles (e.g., silyl chlorides) tend to react at the oxygen (O-alkylation), while "softer" electrophiles (e.g., alkyl halides) prefer the carbon (C-alkylation).
-
Solvent Polarity:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the cation (e.g., Na⁺, K⁺) effectively, leaving a "naked," highly reactive enolate anion. This favors attack by the more electronegative oxygen atom, leading to more O-alkylation.
-
Nonpolar Solvents (e.g., Toluene, THF): In these solvents, the cation remains more tightly associated with the oxygen of the enolate. This ionic association sterically hinders the oxygen, making the carbon atom the more accessible nucleophilic site, thus favoring C-alkylation.
-
-
Counter-ion: The nature of the metal counter-ion (from the base) is critical. Larger, more polarizing cations like K⁺ or Cs⁺ lead to a more "free" enolate, increasing the chance of O-alkylation. Smaller, less polarizing cations like Li⁺ form a tighter ion pair with the oxygen, promoting C-alkylation.
-
Temperature: Higher temperatures often favor the thermodynamically more stable C-alkylated product, whereas O-alkylation is sometimes kinetically favored at lower temperatures.
// Nodes start [label="Problem:\nMixture of Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_alkylation [label="Desired Product:\nC-Alkylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; o_alkylation [label="Side Product:\nO-Alkylation", fillcolor="#FBBC05", fontcolor="#202124"];
// Decision Points solvent [label="Solvent Choice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (Counter-ion)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Temperature", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> solvent; start -> base; start -> temp;
solvent -> c_alkylation [label="Use Nonpolar Solvent\n(THF, Toluene)"]; solvent -> o_alkylation [label="Use Polar Aprotic Solvent\n(DMF, DMSO)"];
base -> c_alkylation [label="Use Li⁺-based Base\n(n-BuLi, LDA)"]; base -> o_alkylation [label="Use K⁺/Na⁺-based Base\n(KOtBu, NaH)"];
temp -> c_alkylation [label="Higher Temperature\n(Thermodynamic Control)"]; temp -> o_alkylation [label="Lower Temperature\n(Kinetic Control)"]; } }
Caption: Decision workflow for optimizing C-alkylation selectivity.
Issue 3: Difficulty with Product Purification
Q: I'm struggling to separate my desired C-alkylated product from the unreacted starting material and other byproducts. What purification strategies are most effective?
A: The polarity of the starting material and the C-alkylated product can be very similar, making chromatographic separation challenging. A highly effective, classic method involves the formation of a copper(II) complex.
-
Purification via Copper(II) Complex Formation:
-
Principle: β-diketones readily form stable, often crystalline, chelate complexes with transition metals like copper(II). The unreacted starting material and the desired C-alkylated product will both form these complexes, while O-alkylated byproducts and other impurities will not.
-
Expert Insight: This method is excellent for isolating the total C-alkylated product and unreacted starting material from other impurities.[6][7]
-
Protocol:
-
After the reaction work-up, dissolve the crude product mixture in a suitable solvent (e.g., ethanol, methanol).
-
Add an aqueous solution of copper(II) acetate or copper(II) sulfate.
-
Stir for 1-2 hours. The copper complex will typically precipitate as a solid.
-
Filter the solid complex and wash it thoroughly to remove impurities.
-
To recover the purified ligand, suspend the complex in a biphasic mixture (e.g., dichloromethane and dilute HCl). The acid will decompose the complex, releasing the β-diketone into the organic layer.
-
Separate the organic layer, wash, dry, and evaporate the solvent to yield the purified product.
-
-
-
Standard Chromatography: If the copper complex method is not suitable, careful optimization of column chromatography is required.
-
Actionable Solution: Use a shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). Test solvent systems thoroughly with TLC before scaling up to a column.
-
Frequently Asked Questions (FAQs)
Q1: What is the significance of keto-enol tautomerism in this reaction? The reaction proceeds through the enol or, more commonly, the enolate form. The equilibrium between the keto and enol tautomers is fundamental.[1] The enol form is stabilized by intramolecular hydrogen bonding, and its presence is a prerequisite for deprotonation to the nucleophilic enolate. Understanding that the reactive species is the enolate, not the diketone itself, is key to controlling the reaction.[2][8]
Q2: How do I choose the right electrophile for my derivatization? The choice depends on your synthetic goal. For simple alkylation, alkyl halides (iodides > bromides > chlorides) are common. For acylation, acid chlorides or anhydrides are used.[5] Be mindful of HSAB theory; "harder" electrophiles like acyl chlorides have a higher propensity for O-acylation compared to "softer" alkyl halides.
Q3: How can I monitor the reaction's progress effectively? Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 4:1 Hexane:Ethyl Acetate). Spot the reaction mixture alongside a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress.
Q4: What are the key safety precautions for these reactions? Many reagents used are hazardous.
-
Strong Bases: Sodium hydride (NaH) is flammable and reacts violently with water. Potassium tert-butoxide (KOtBu) is corrosive. Handle them in an inert atmosphere and wear appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents like THF and Toluene are flammable. Always work in a well-ventilated fume hood.
-
Electrophiles: Many alkylating and acylating agents are toxic, corrosive, and lachrymatory. Handle with care.
Optimized Experimental Protocol: C-Alkylation of 3-(4-Chlorophenoxy)pentane-2,4-dione
This protocol provides a robust starting point for the C-alkylation of the title compound. Optimization of temperature, time, and stoichiometry may be required for specific electrophiles.
Caption: General workflow for C-alkylation.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(4-Chlorophenoxy)pentane-2,4-dione (1.0 equivalent).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in small portions.
-
Causality Note: Adding the base at low temperature prevents runaway reactions and minimizes side product formation. The excess base ensures complete conversion to the enolate.
-
-
Enolate Formation: Stir the resulting suspension at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Slowly add the electrophile (e.g., an alkyl bromide, 1.0-1.2 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). The starting material should be consumed, and a new, less polar spot should appear.
-
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or via the copper complexation method described in the troubleshooting section.
References
-
ResearchGate. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from: [Link]
-
Organic Chemistry. Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. Available from: [Link]
-
Scholars Research Library. Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Available from: [Link]
-
PubMed. Descriptors for Pentane-2,4-dione and Its Derivatives. Available from: [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. Available from: [Link]
-
Pearson. Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Available from: [Link]
-
PMC. Structural Studies of β-Diketones and Their Implications on Biological Effects. Available from: [Link]
-
ResearchGate. The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Available from: [Link]
-
MDPI. Recent Developments in the Synthesis of β-Diketones. Available from: [Link]
-
MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]
-
ResearchGate. A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. Available from: [Link]
-
ResearchGate. (PDF) Descriptors for Pentane-2,4-dione and Its Derivatives. Available from: [Link]
-
PubMed. Synthesis and three-dimensional qualitative structure selectivity relationship of 3,5-disubstituted-2,4-thiazolidinedione derivatives as COX2 inhibitors. Available from: [Link]
-
Pearson. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture.... Available from: [Link]
-
MDPI. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Available from: [Link]
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- 2. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]
- 3. Beta-Dicarbonyl Synthesis Pathway Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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Preventing side product formation in 3-(4-Chlorophenoxy)pentane-2,4-dione reactions
Welcome to the technical support center for the synthesis and purification of 3-(4-Chlorophenoxy)pentane-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar chemical structures. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis, primarily focusing on the prevention of side product formation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Section 1: Understanding the Core Reaction and Its Challenges
The synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione, an O-arylated β-dicarbonyl compound, presents a classic challenge in synthetic organic chemistry: controlling the regioselectivity of the reaction. Pentane-2,4-dione (also known as acetylacetone) is a versatile precursor that exists in a tautomeric equilibrium between its keto and enol forms. This equilibrium is central to its reactivity.
The enolate, generated by deprotonation with a base, is an ambident nucleophile, meaning it can react at two different positions: the central carbon (C3) or the oxygen atom of the enol form. This leads to the potential formation of two main products: the desired O-arylated product and the isomeric C-arylated side product.
dot graph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, penwidth=1.5];
} Caption: Reaction pathways in the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide
FAQ 1: My reaction is producing a significant amount of the C-arylated isomer. How can I favor O-arylation?
This is the most common issue. The ratio of O- to C-arylation is highly dependent on the reaction conditions. Here's a breakdown of the factors you can control:
-
The Role of the Base and Counter-ion:
-
Hard vs. Soft Acid-Base (HSAB) Theory: The choice of base and its corresponding metal counter-ion is critical. According to HSAB theory, "hard" cations (like Li⁺, Na⁺, K⁺) associate more strongly with the "hard" oxygen atom of the enolate, making the "softer" carbon atom more available for reaction. Conversely, "softer" cations (like Ag⁺, Tl⁺) might favor association with the carbon, potentially promoting O-arylation.
-
Practical Implications: For promoting O-arylation, a common strategy is to use a base that results in a more "free" or less associated enolate, or one that directs the reaction towards the oxygen atom. While counterintuitive to the simplest HSAB prediction, using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent is a standard approach. The key is often the solvent's ability to solvate the cation, freeing the enolate's oxygen atom.
-
-
Solvent Effects:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for promoting O-arylation in Williamson-type ether syntheses.[1] They effectively solvate the metal cation, leading to a more "naked" and highly reactive enolate anion where the more electronegative oxygen is more nucleophilic.[1]
-
Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the oxygen atom of the enolate, reducing its nucleophilicity and potentially favoring C-arylation.
-
-
Temperature Control:
-
Lower reaction temperatures generally favor substitution reactions (Sₙ2-type) over elimination. While elimination is a lesser concern here than in alkylation, temperature still plays a role in selectivity. O-arylation is often the kinetically favored product, and running the reaction at lower temperatures can sometimes improve the O/C ratio.
-
Troubleshooting Table 1: Optimizing for O-Arylation
| Parameter | Recommendation for O-Arylation | Rationale |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Creates the enolate. The choice can influence the ionic character of the enolate-cation interaction. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents solvate the cation, increasing the nucleophilicity of the "naked" enolate oxygen.[1] |
| Temperature | 80-120 °C (typical for Ullmann-type), but start lower and optimize. | Balances reaction rate with minimizing side reactions. Lower temperatures can favor the kinetic O-arylation product. |
| Catalyst | Copper(I) salts (e.g., CuI, CuBr) for Ullmann-type reactions. | Catalyzes the formation of the C-O bond in Ullmann condensations.[2][3] |
| Ligand | Phenanthroline, N,N'-dimethylethylenediamine (for Cu-catalyzed reactions) | Can accelerate the reaction and improve yields in modern Ullmann couplings. |
FAQ 2: I am observing the formation of a dialkylated product. What causes this and how can I prevent it?
The formation of 3,3-disubstituted pentane-2,4-dione derivatives occurs when the initially formed product is deprotonated again and reacts with another equivalent of the aryl halide.
-
Causality: This is more common with the C-arylated product, as the methine proton in 3-aryl-pentane-2,4-dione is still acidic. If a strong base is used in excess, it can deprotonate this position, leading to a second arylation.
-
Prevention Strategies:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of pentane-2,4-dione to the base. This ensures that there isn't enough base to deprotonate the mono-arylated product.[4]
-
Order of Addition: Add the base to the pentane-2,4-dione to form the enolate, and then slowly add the aryl halide to this mixture. This can help to control the concentration of the reactive species.
-
Choice of Base: A milder base like K₂CO₃ is less likely to cause dialkylation compared to a very strong base like NaH if used in excess.
-
FAQ 3: My reaction is not proceeding to completion, and I have a low yield. What are the potential reasons?
Low yields can stem from several factors, from reagent quality to reaction conditions.
-
Reagent Quality:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, especially when using moisture-sensitive bases like NaH. Water can quench the base and the enolate.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is crucial. For Ullmann-type reactions, aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. The presence of electron-withdrawing groups on the aryl halide can activate it towards nucleophilic aromatic substitution.[3]
-
Catalyst Activity: If using a copper-catalyzed method, the quality and activation of the copper catalyst are important. For traditional Ullmann reactions, "activated" copper powder is often used.[3]
-
-
Reaction Conditions:
-
Insufficient Temperature/Time: Ullmann-type reactions often require elevated temperatures (sometimes >150 °C) and prolonged reaction times to proceed to completion, especially with less reactive aryl halides.[3] Modern ligand-accelerated protocols can often be run under milder conditions.[5]
-
Poor Mixing: Ensure efficient stirring, especially in heterogeneous mixtures (e.g., with K₂CO₃), to maximize contact between reactants.
-
Workflow for Diagnosing Low Yield
dot digraph "Low_Yield_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#4285F4"];
} Caption: Troubleshooting workflow for low reaction yield.
Section 3: Experimental Protocols and Characterization
Protocol 1: Copper-Catalyzed O-Arylation
This protocol is adapted from modern Ullmann condensation methodologies which offer milder conditions than traditional approaches.[5][6]
Materials:
-
Pentane-2,4-dione
-
4-Chloroiodobenzene (or 4-chlorobromobenzene)
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N'-Dimethylethylenediamine (ligand, optional but recommended)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (5-10 mol%), K₂CO₃ (2 equivalents), and the aryl halide (1 equivalent).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: Through the condenser, add anhydrous DMF, followed by the ligand (10-20 mol%, if used), and finally pentane-2,4-dione (1.1 equivalents).
-
Reaction: Heat the mixture with vigorous stirring to 100-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
FAQ 4: How do I distinguish the O-arylated product from the C-arylated side product using analytical techniques?
NMR and Mass Spectrometry are powerful tools for this purpose.
-
¹H NMR Spectroscopy:
-
O-arylated product (enol ether form): You will observe a characteristic vinyl proton signal (C=CH) typically in the range of 5.5-6.5 ppm. The two methyl groups will likely be distinct singlets.
-
C-arylated product (keto form): You will see a methine proton signal (CH) adjacent to the aryl group, typically a singlet or triplet (if coupled to adjacent protons, though in this case it's a singlet) around 4.0-5.0 ppm. The two methyl groups will be a single singlet.
-
-
¹³C NMR Spectroscopy:
-
O-arylated product: Look for signals corresponding to the enol ether carbons (C=C-O), typically in the 100-160 ppm range.
-
C-arylated product: Expect a methine carbon signal (C3) around 50-65 ppm. The carbonyl carbons will be prominent around 200 ppm.
-
-
GC-MS:
-
The two isomers will likely have different retention times on a GC column.
-
The mass spectra will show the same molecular ion peak, but the fragmentation patterns may differ, providing clues to the structure.
-
Table 2: Expected NMR Chemical Shifts (Approximate)
| Isomer | Key ¹H NMR Signal | Key ¹³C NMR Signal |
| O-arylated | Vinyl H: ~5.8 ppm (s) | C3 (vinyl C-H): ~100 ppm; C2/C4 (vinyl C-O): ~160 ppm |
| C-arylated | Methine H: ~4.5 ppm (s) | C3 (methine C-H): ~60 ppm; C2/C4 (carbonyl): ~202 ppm |
FAQ 5: What is the best way to purify the final product and remove the C-arylated isomer?
-
Flash Column Chromatography: This is the most common and effective method. The two isomers have different polarities and should be separable on a silica gel column. Typically, the O-arylated enol ether is less polar than the C-arylated diketone. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. You will need to screen various solvents to find one where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity has different solubility characteristics.
-
Purification via Copper Complex (for removing C-arylated product): An interesting strategy involves the selective formation of a copper complex with the C-arylated product.[7] β-diketones readily form stable complexes with copper(II) salts. By treating the crude mixture with a copper(II) salt (e.g., copper(II) acetate), the C-arylated isomer will form a complex that can often be removed by filtration or extraction, leaving the O-arylated product in the organic phase. The C-arylated product can then be recovered from the complex by treatment with a strong acid.[7]
References
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
-
Wikipedia contributors. (2023, December 2). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. J. Am. Chem. Soc.2001 , 123 (31), 7727–7729. [Link]
-
Wikipedia contributors. (2023, November 29). Ullmann reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Filo. (2025, November 21). Explain why pentane-2,4-dione forms two different alkylation products (A .. Retrieved from [Link]
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954-6971. [Link]
-
Fang, Y.; Li, C. O-Arylation versus C-Arylation: Copper-Catalyzed Intramolecular Coupling of Aryl Bromides with 1,3-Dicarbonyls. The Journal of Organic Chemistry, 2006 , 71(17), 6427–6431. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Retrieved January 21, 2026, from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Study of the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. AIP Conference Proceedings2023 , 2863(1), 030006. [Link]
-
A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
Troubleshooting peak tailing in HPLC analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione
Technical Support Center: HPLC Analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter chromatographic challenges with this and similar β-dicarbonyl compounds. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles that cause issues like peak tailing, enabling you to build robust and reliable analytical methods.
The unique structure of 3-(4-Chlorophenoxy)pentane-2,4-dione, specifically its pentane-2,4-dione moiety, makes it particularly susceptible to peak asymmetry. This guide will walk you through a logical, step-by-step process to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for 3-(4-Chlorophenoxy)pentane-2,4-dione is exhibiting significant tailing. What are the most probable causes?
A1: Peak tailing for this compound almost always originates from two primary chemical interactions driven by its β-dicarbonyl structure:
-
Metal Chelation: The two carbonyl oxygens in the pentane-2,4-dione structure create a perfect "claw" (chelate) to bind with metal ions.[1][2] Trace metal contaminants from stainless steel components of the HPLC system (e.g., frits, tubing, pump heads) or even impurities in the silica packing material (like iron or aluminum) can interact strongly with your analyte.[3][4] This interaction creates a secondary, high-energy retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in a tail.[5]
-
Secondary Silanol Interactions: While less dominant than for basic compounds, interaction with residual silanol groups (Si-OH) on the silica surface of the stationary phase can still contribute to tailing.[6][7][8] These silanols are weakly acidic and can form hydrogen bonds or other polar interactions with the oxygen atoms in your analyte, leading to a mixed-mode retention that distorts the peak shape.[9][10]
Caption: Key mechanisms leading to peak tailing for β-dicarbonyl compounds.
Q2: How can I determine if the tailing is a chemical issue with my analyte or a physical problem with my HPLC system?
A2: This is a critical diagnostic step. A simple injection can differentiate between a systemic (physical) problem and an analyte-specific (chemical) problem.[11]
Experimental Protocol: The Neutral Compound Test
-
Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-chelating compound, such as Naphthalene or Anthracene, in your mobile phase.
-
Analyze the Marker: Inject this solution using the same chromatographic method (same mobile phase, flow rate, column, and temperature) you are using for your analyte.
-
Evaluate the Peak Shape:
-
If the neutral marker peak also tails: The problem is likely physical. This points to issues like extra-column dead volume (e.g., poorly fitted tubing), a void at the column inlet, or a partially blocked frit.[12][13][14]
-
If the neutral marker peak is symmetrical (Gaussian): The problem is chemical and specific to your analyte. This confirms that either metal chelation or silanol interactions are the root cause.[11]
-
This diagnostic workflow allows you to focus your troubleshooting efforts efficiently.
Caption: Diagnostic flowchart to differentiate chemical vs. physical causes of tailing.
Q3: My diagnostic test points to a chemical interaction. How do I specifically combat metal chelation?
A3: Since metal chelation is a primary suspect for a β-dicarbonyl, addressing it directly is crucial. The strategy is to either passivate the metal surfaces or suppress the interaction by modifying the mobile phase.
Strategy 1: Mobile Phase Modification with an Acidic Modifier
Adding a small concentration of a strong acid to the mobile phase is highly effective. It works in two ways: protonating the analyte's enol form to reduce chelation potential and competing for active sites on metal surfaces.
Experimental Protocol: Acidic Modifier Addition
-
Modifier Selection: Formic acid (FA) or Trifluoroacetic acid (TFA) are common choices. Start with 0.1% (v/v) FA as it is less aggressive and has better compatibility with mass spectrometry (MS).
-
Mobile Phase Preparation: Add the chosen acid to both your aqueous (A) and organic (B) mobile phase components to ensure a consistent concentration throughout the gradient. For example, for a 0.1% FA concentration, add 1 mL of formic acid to every 999 mL of solvent.
-
System Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Analysis: Inject your sample and compare the peak shape to the chromatogram obtained without the acid modifier. A significant reduction in tailing indicates that metal interaction was a major contributor.
| Modifier | Typical Concentration | Pros | Cons |
| Formic Acid (FA) | 0.05% - 0.1% | Good for LC-MS, effective for improving peak shape. | Less acidic than TFA, may be less effective in severe cases. |
| TFA | 0.05% - 0.1% | Very effective at reducing tailing due to low pH and ion-pairing effects.[15] | Causes significant ion suppression in MS; can be difficult to flush from the system. |
Strategy 2: System and Column Considerations
If mobile phase modification is insufficient, the issue may be with the hardware itself.
-
Use Bio-Inert Hardware: Modern HPLC systems offer "bio-inert" or "metal-free" flow paths, often utilizing PEEK or MP35N components, which eliminate the primary source of metal ion leaching.[1][5]
-
Select High-Purity Columns: Choose columns packed with high-purity silica, which has a lower trace metal content.[4] Modern "Type B" silica is acid-washed by manufacturers to minimize these impurities.[16]
Q4: What are the best practices for minimizing secondary silanol interactions?
A4: Even if metal chelation is the primary issue, addressing silanol interactions will further sharpen your peak. The key is to control the ionization state of the silica surface.
Strategy 1: Operate at Low Mobile Phase pH
This is the most common and effective method. Residual silanol groups (Si-OH) are acidic (pKa ≈ 3.5-4.5) and become deprotonated and negatively charged (SiO⁻) at neutral pH.[16] This negative charge strongly interacts with polar analytes. By lowering the mobile phase pH to below 3, you ensure the silanols remain fully protonated (Si-OH), neutralizing them and minimizing unwanted ionic interactions.[3][6][7][17]
-
Implementation: The protocol described in Q3 (adding 0.1% Formic Acid or TFA) also accomplishes this goal, as it will lower the mobile phase pH to approximately 2.7 or 2.0, respectively. This single modification tackles both chelation and silanol activity.
Strategy 2: Choose an End-Capped Column
"End-capping" is a process where the column manufacturer chemically treats the silica after bonding the C18 (or other) phase to deactivate most of the remaining accessible silanol groups.[7][10]
-
Recommendation: Always select a high-quality, fully end-capped column from a reputable manufacturer. For challenging compounds like this, look for columns specifically marketed for "high performance," "base-deactivated," or those using modern hybrid particle technology (e.g., BEH, CSH), which offer improved pH stability and reduced silanol activity.[6][15][17]
Q5: Could my sample preparation or injection conditions be causing the peak tailing?
A5: Absolutely. Two common issues unrelated to column chemistry can distort peak shape:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often presents as fronting but can also manifest as tailing.[8][14]
-
Troubleshooting: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves dramatically and becomes more symmetrical, you were likely overloading the column.
-
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[8] The sample doesn't focus properly at the head of the column.
-
Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility requires a stronger solvent, ensure your injection volume is as small as possible (e.g., < 5 µL) to minimize the effect.
-
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
-
HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]
-
Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Link]
-
HALO Columns. (n.d.). Effect of Acid Modifier on mAb Peak Shape in Reversed-Phase HPLC. HALO Columns. [Link]
-
CHROMacademy. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]
-
Phenomenex. (n.d.). The Role of End-Capping in RP. Phenomenex. [Link]
-
uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. YouTube. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
-
CHROMacademy. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC Europe. [Link]
-
Chromatography Forum. (2009). what to do to reduce peak tailing? Chromatography Forum. [Link]
-
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
ResearchGate. (2025). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Request PDF. [Link]
-
Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DCU Research Repository. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]
-
Tikhonova, M. A., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18296-18312. [Link]
-
ResearchGate. (2025). A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. Request PDF. [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. silcotek.com [silcotek.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. lctsbible.com [lctsbible.com]
- 10. LC Technical Tip [discover.phenomenex.com]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. chromtech.com [chromtech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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- 16. chromatographyonline.com [chromatographyonline.com]
- 17. labcompare.com [labcompare.com]
Enhancing the stability of 3-(4-Chlorophenoxy)pentane-2,4-dione metal complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenoxy)pentane-2,4-dione and its metal complexes. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during synthesis, purification, and application. By understanding the underlying chemical principles, you can enhance experimental reproducibility and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: My metal complex precipitates out of solution unexpectedly during my experiment or upon storage.
Root Cause Analysis: Unforeseen precipitation is typically linked to three primary factors: exceeding the solubility limit, solvent-induced instability, or a shift in chemical equilibrium. The stability of β-diketonate complexes is highly dependent on the solvent environment and pH.[1][2]
-
Solvent Mismatch: The polarity of the solvent plays a critical role.[3] A solvent that cannot adequately solvate the complex will lead to aggregation and precipitation. Transition metal complexes often coordinate with solvent molecules; displacement of these by a ligand is a key part of the complexation reaction.[3]
-
pH Drift: The ligand, 3-(4-Chlorophenoxy)pentane-2,4-dione, is a β-diketone which exists in a keto-enol tautomeric equilibrium.[4][5] Chelation requires the deprotonation of the enol form to the enolate anion.[6] If the pH of the solution drops (becomes more acidic), the equilibrium will shift back towards the protonated ligand, causing the complex to dissociate and potentially precipitate the free ligand or metal salts. The potential for complex formation generally increases with a rise in pH.[7]
-
Concentration Effects: As with any chemical entity, there is a saturation point. Evaporation of the solvent during long-term storage or an overly concentrated reaction mixture can easily lead to precipitation.
Troubleshooting Protocol:
-
Verify and Optimize Solvent Choice:
-
Consult solvent polarity charts and select a solvent system that is known to be effective for similar metal acetylacetonate complexes.[8]
-
For mixed-solvent systems, stability can be highly sensitive to the composition.[2] Empirically test different ratios (e.g., varying ratios of ethanol/water or dioxane/water) to find the optimal mixture for your specific complex.[9][10]
-
Verification Step: Prepare a small-scale dilution series of your complex in the chosen solvent. A stable solution should show no signs of precipitation after 24 hours at the intended experimental temperature.
-
-
Control and Buffer the pH:
-
Measure the pH of your solution. For most first-row transition metal β-diketonate complexes, a slightly acidic to neutral pH range (e.g., pH 3-7) is often optimal to ensure the ligand is deprotonated without causing hydrolysis of the metal center.[9]
-
If the pH is too low, add a non-coordinating base (e.g., a dilute solution of sodium hydroxide or triethylamine) dropwise while monitoring the pH.[8]
-
For long-term stability, especially in aqueous or protic solvents, incorporate a suitable buffer system (e.g., MES, HEPES) at the target pH.
-
Verification Step: Use a calibrated pH meter before and after the experiment. For kinetic studies, monitor the pH at several time points.
-
-
Re-evaluate Concentration:
-
If precipitation occurs from a stock solution, try preparing a more dilute stock.
-
If using a rotary evaporator to remove solvent, avoid concentrating the solution to complete dryness. It is often better to leave a small amount of solvent and add the next solvent for recrystallization or storage.
-
Issue 2: The color of my complex solution fades or changes over time, suggesting degradation.
Root Cause Analysis: A change in color is a strong indicator of a change in the coordination environment of the metal ion, which points to complex degradation. The primary mechanisms are hydrolysis and photodecomposition.
-
Hydrolysis: In the presence of water, the metal-ligand bond can be cleaved. The metal ion becomes coordinated by water or hydroxide ions, and the ligand is released, often reverting to its keto-enol form. This process is highly pH-dependent.[7]
-
Photodecomposition: Many transition metal complexes are photosensitive. Exposure to ambient or UV light can provide the energy to excite electrons into anti-bonding orbitals or initiate redox reactions with the solvent or dissolved oxygen, leading to the breakdown of the complex.
-
Oxidation: If the central metal ion is susceptible to oxidation (e.g., Fe(II), Co(II), Mn(II)), dissolved oxygen can change its oxidation state, which will alter the complex's structure and spectroscopic properties.
Troubleshooting Protocol:
-
Minimize Water Content:
-
Use anhydrous solvents for preparing and storing solutions whenever possible.
-
If aqueous solutions are required, use deoxygenated, distilled, or deionized water.
-
Verification Step: For highly sensitive complexes, perform manipulations in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
-
Protect from Light:
-
Store solutions in amber vials or wrap clear vials with aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
Verification Step: Run a control experiment where one sample is exposed to light and another is kept in the dark. Compare their UV-Vis spectra after a set period. A stable complex will show no significant change in the dark.
-
-
Deoxygenate Solvents:
-
For complexes with redox-active metals, purge solvents with an inert gas (N₂ or Ar) for 15-30 minutes before use to remove dissolved oxygen.
-
Verification Step: Use a redox indicator or an oxygen sensor to confirm low oxygen levels in the solvent if the application is highly sensitive.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the stability of these complexes?
The stability of 3-(4-Chlorophenoxy)pentane-2,4-dione metal complexes stems from the chelate effect . The deprotonated β-diketonate ligand acts as a bidentate ligand, binding to the metal ion through both oxygen atoms to form a stable six-membered ring.[6][8] This ring structure is thermodynamically more stable than if two separate monodentate ligands were coordinated to the metal center.[11]
Q2: How does the choice of metal ion affect stability?
The stability follows trends predicted by Hard and Soft Acids and Bases (HSAB) theory and the Irving-Williams series. The oxygen atoms of the β-diketonate are hard bases. Therefore, they tend to form more stable complexes with hard or borderline metal ions.[12] For divalent first-row transition metals, the stability generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Q3: Are there specific solvents I should avoid?
Highly acidic or basic solvents should be used with caution as they can protonate the ligand or promote hydrolysis of the metal center, respectively. Very polar, coordinating solvents like DMSO or DMF can sometimes compete with the ligand for coordination sites on the metal, potentially leading to ligand displacement, though this is less common with the strong chelate effect of β-diketonates.[3][13]
Q4: How should I store my solid complexes and their solutions for maximum longevity?
-
Solid Samples: Store in a desiccator, under vacuum or an inert atmosphere, and protected from light. Refrigeration is often beneficial to slow down any potential solid-state decomposition.
-
Solutions: Store in a refrigerator in tightly sealed amber vials. If the complex is known to be air-sensitive, purge the headspace of the vial with nitrogen or argon before sealing.
Section 3: Key Experimental Protocols & Data
Protocol: General Synthesis of a Metal(II) Complex
This protocol is a general guideline and may require optimization for specific metals.
-
Ligand Preparation: Dissolve one equivalent of 3-(4-Chlorophenoxy)pentane-2,4-dione in a suitable solvent (e.g., ethanol).
-
Deprotonation: Add a slight excess of a base (e.g., 1.1 equivalents of triethylamine or sodium ethoxide) to the ligand solution and stir for 10 minutes. This facilitates the formation of the enolate.[8]
-
Complexation: In a separate flask, dissolve 0.5 equivalents of the metal(II) salt (e.g., MCl₂·xH₂O) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with vigorous stirring. A color change or precipitation of the complex should occur.
-
Isolation: Stir the reaction mixture at room temperature or with gentle heating for 1-2 hours. Cool the mixture and collect the solid product by filtration.
-
Purification: Wash the product with cold solvent to remove unreacted starting materials and then dry under vacuum. Recrystallization from a suitable solvent system can be performed if necessary.
Table 1: Solvent Properties and Their Impact on Stability
| Solvent | Dielectric Constant (Polarity) | Coordinating Ability | Typical Use Case | Potential Issues |
| Ethanol | 24.5 | Moderate | General synthesis and storage. Good balance of polarity. | Can be protic, potentially leading to slow hydrolysis. |
| Dichloromethane | 9.1 | Low | Purification, extraction, and storage of non-polar complexes. | Low polarity may not be suitable for all metal salts. |
| Acetonitrile | 37.5 | High | Can be used when a polar, aprotic environment is needed. | High coordinating ability may compete with the ligand.[3] |
| Water | 80.1 | High | Necessary for some biological applications. | High risk of hydrolysis; pH control is critical.[10] |
| Dioxane | 2.2 | Low | Often used in mixed-aqueous systems to tune polarity.[9] | Peroxide formation can be an issue; use fresh, inhibited solvent. |
Section 4: Visualizing Key Concepts
Diagram 1: Troubleshooting Workflow for Complex Instability
This diagram provides a logical path for diagnosing and solving stability issues.
Caption: A decision tree for troubleshooting instability in metal complexes.
Diagram 2: Ligand Deprotonation and Chelation Equilibrium
This diagram illustrates the critical role of pH in the formation of the metal complex.
Caption: The effect of pH on the equilibrium between the ligand and the metal complex.
References
-
Hinz, F. P., & Margerum, D. W. (n.d.). Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. Journal of the American Chemical Society. Available at: [Link]
-
Canadian Science Publishing. (n.d.). The Stability of Some Metal Complexes in Mixed Solvents. Available at: [Link]
-
ResearchGate. (n.d.). Solvent effect on complexation reactions. Available at: [Link]
-
ResearchGate. (n.d.). The Stability of Some Metal Complexes in Mixed Solvents | Request PDF. Available at: [Link]
-
Ingenta Connect. (n.d.). The Stability of Some Metal Complexes in Mixed Solvents. Available at: [Link]
-
Hakimi, M., et al. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. Available at: [Link]
-
ACS Omega. (2019). Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. Available at: [Link]
-
IOSR Journal. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. Available at: [Link]
-
Antelo, J., et al. (n.d.). Effect of pH on the complexation parameters for organic matter dissolved in river water. Environmental Science and Pollution Research. Available at: [Link]
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ResearchGate. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Available at: [Link]
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MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. Available at: [Link]
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Magritek. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Available at: [Link]
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Chemistry Research Journal. (2021). Chelation Effect of 2,4-Pentadione with Ni(II) and Cu(II) Ions. Available at: [Link]
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Ginekologia i Poloznictwo. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available at: [Link]
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Navigating Reproducibility in 3-(4-Chlorophenoxy)pentane-2,4-dione Experiments: A Technical Support Guide
Reproducibility is the cornerstone of scientific advancement. However, in the synthesis and application of complex organic molecules like 3-(4-Chlorophenoxy)pentane-2,4-dione, researchers often encounter challenges that can lead to inconsistent results. This technical support center provides a comprehensive guide to troubleshooting common issues, ensuring the reliability and validity of your experimental outcomes. Drawing upon established principles of organic chemistry and field-proven insights, this resource aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the intricacies of working with this versatile β-diketone.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 3-(4-Chlorophenoxy)pentane-2,4-dione?
A1: The most logical and commonly employed method for synthesizing 3-(4-Chlorophenoxy)pentane-2,4-dione is the Williamson ether synthesis.[1][2][3][4][5][6][7][8] This reaction involves the nucleophilic substitution of a halide by a phenoxide. Specifically, the sodium or potassium salt of 4-chlorophenol (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon at the 3-position of 3-chloro-2,4-pentanedione.
Q2: What are the critical starting material quality checks?
A2: Ensuring the purity and dryness of your starting materials is paramount.
-
3-Chloro-2,4-pentanedione: Verify its purity by GC analysis, as it can contain unreacted pentane-2,4-dione or dichlorinated byproducts. It should be a clear yellow to light brown liquid.
-
4-Chlorophenol: Ensure it is free of moisture and other phenolic impurities. The presence of water will quench the basic conditions required for the formation of the phenoxide.
-
Base (e.g., Sodium Hydride, Potassium Carbonate): Use a freshly opened or properly stored base. Carbonates are generally weaker bases suitable for phenols, while hydrides will ensure complete deprotonation.[7][9]
-
Solvent: Employ anhydrous polar aprotic solvents like acetonitrile, DMF, or DMSO to maximize the nucleophilicity of the phenoxide.[7][9]
Q3: My reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete conversion is a common issue. Consider the following:
-
Insufficient Base: Incomplete deprotonation of 4-chlorophenol will result in a lower concentration of the nucleophile. Ensure a stoichiometric or slight excess of a sufficiently strong base is used.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature is typically between 50-100 °C.[10]
-
Reaction Time: Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion.[10] Monitor the reaction progress by TLC or GC analysis.
Q4: I am observing significant byproduct formation. What are the common side reactions?
A4: The two most prevalent side reactions in this synthesis are E2 elimination and C-alkylation.
-
E2 Elimination: The phenoxide is a strong base and can promote the elimination of HCl from 3-chloro-2,4-pentanedione, leading to the formation of an alkene byproduct. This is more likely at higher temperatures.[9][10]
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities that are difficult to separate.[7]
Troubleshooting Guide: Synthesis and Purification
This section delves deeper into specific problems you might encounter during the synthesis and purification of 3-(4-Chlorophenoxy)pentane-2,4-dione and offers actionable solutions.
Problem 1: Low Yield of Crude Product
Symptoms: After the reaction work-up, the isolated mass of the crude product is significantly lower than the theoretical yield.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | As discussed in the FAQs, insufficient base, low temperature, or short reaction time can lead to poor conversion. | 1. Verify Base Strength and Stoichiometry: Use a fresh, potent base (e.g., NaH) and ensure at least one full equivalent is used. 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring for byproduct formation by TLC/GC. 3. Extend Reaction Time: Allow the reaction to proceed for a longer duration, tracking its progress until the starting material is consumed. |
| Moisture Contamination | The phenoxide is highly basic and will be quenched by water, preventing it from acting as a nucleophile.[9] | 1. Dry Starting Materials: Dry 4-chlorophenol and the solvent thoroughly before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Side Reactions | E2 elimination and C-alkylation consume the starting materials, reducing the yield of the desired product. | 1. Lower Reaction Temperature: This generally favors the SN2 reaction over E2 elimination.[9] 2. Choice of Solvent: Use a polar aprotic solvent to enhance the nucleophilicity of the oxygen atom of the phenoxide, favoring O-alkylation.[9] |
Problem 2: Difficulty in Purifying the Final Product
Symptoms: The purified product shows persistent impurities in NMR or GC-MS analysis, or you are unable to obtain a clean crystalline solid.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Co-eluting Impurities | Byproducts such as C-alkylated isomers or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography difficult. | 1. Purification via Copper Chelate: This is a highly effective method for purifying β-diketones.[11] The crude product is treated with a copper(II) salt (e.g., copper(II) acetate) to form a stable, often crystalline, copper chelate. This chelate can be isolated by filtration, washing away impurities. The pure β-diketone is then recovered by decomposing the chelate with a dilute acid (e.g., HCl) and extracting it into an organic solvent.[11][12] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. Experiment with different solvents of varying polarities. |
| Thermal Decomposition | β-Diketones can be thermally sensitive, and distillation at atmospheric pressure may lead to decomposition. | 1. Vacuum Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal degradation. |
| Keto-Enol Tautomerism | The presence of both keto and enol tautomers can sometimes complicate purification and analysis, for example, by causing peak broadening in NMR spectra.[13] | 1. Understand Tautomerism: Recognize that both forms are in equilibrium. The ratio of keto to enol forms can be influenced by the solvent.[13] 2. NMR Analysis: In NMR, the enol form will show a characteristic vinyl proton signal and a hydroxyl proton signal, while the keto form will have a signal for the proton at the 3-position. |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione via Williamson Ether Synthesis
-
Step 1: Formation of the Phenoxide. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile. Add one equivalent of 4-chlorophenol and stir until dissolved. Carefully add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise. The mixture will effervesce as hydrogen gas is evolved. Stir at room temperature for 30 minutes after the gas evolution ceases.
-
Step 2: Nucleophilic Substitution. To the resulting sodium 4-chlorophenoxide solution, add one equivalent of 3-chloro-2,4-pentanedione dropwise via a syringe.
-
Step 3: Reaction. Heat the reaction mixture to 60-70°C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Step 4: Work-up. Cool the reaction mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Copper(II) Chelate Formation
-
Step 1: Chelate Formation. Dissolve the crude 3-(4-Chlorophenoxy)pentane-2,4-dione in ethanol. In a separate flask, prepare a saturated solution of copper(II) acetate in water. Add the copper(II) acetate solution dropwise to the ethanolic solution of the crude product with vigorous stirring. A colored precipitate of the copper(II) chelate should form.
-
Step 2: Isolation of the Chelate. Cool the mixture in an ice bath to maximize precipitation. Collect the solid chelate by vacuum filtration and wash it with cold ethanol and then water to remove unreacted starting materials and water-soluble impurities.
-
Step 3: Decomposition of the Chelate. Suspend the purified copper chelate in a biphasic mixture of ethyl acetate and 1M hydrochloric acid. Stir vigorously until the organic layer is colorless and the aqueous layer is colored with the copper salt.
-
Step 4: Isolation of the Pure Product. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified 3-(4-Chlorophenoxy)pentane-2,4-dione.
Characterization and Data Interpretation
Verifying the identity and purity of the synthesized compound is a critical step. Below is a summary of expected analytical data based on the structure and known fragmentation patterns of similar compounds.
| Analytical Technique | Expected Observations | Interpretation and Troubleshooting |
| ¹H NMR | - Signals for the two methyl groups. - A signal for the proton at the 3-position (keto form). - Aromatic protons in the 4-chlorophenyl group. - A vinyl proton and a hydroxyl proton (enol form). | - The ratio of keto to enol forms can be determined by integrating the respective signals. - Impurity peaks may be visible; compare with the spectra of starting materials. |
| ¹³C NMR | - Carbonyl carbons. - Methyl carbons. - Carbon at the 3-position. - Aromatic carbons. | - The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the product. - Characteristic fragmentation patterns for β-diketones, such as the loss of acetyl groups.[14][15][16][17][18] | - The molecular ion peak confirms the successful synthesis of the target molecule. - The fragmentation pattern can provide structural confirmation. Unexpected fragments may indicate the presence of impurities. |
| Infrared (IR) Spectroscopy | - Carbonyl stretching frequencies (C=O) for the ketone groups. - C-O stretching for the ether linkage. - A broad O-H stretch for the enol form. | - The presence of a broad O-H stretch confirms the existence of the enol tautomer. |
Visualizing the Workflow and Logic
Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in the synthesis.
By systematically addressing these potential issues, researchers can enhance the reproducibility of their experiments with 3-(4-Chlorophenoxy)pentane-2,4-dione, leading to more reliable and impactful scientific outcomes.
References
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Recent Developments in the Synthesis of β-Diketones. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Studies of the aromatic β-diketones as extractant of copper ions. (2018). E3S Web of Conferences. Retrieved January 21, 2026, from [Link]
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Synthesis and characterization of new beta-diketo derivatives with iron chelating ability. (2009). PubMed. Retrieved January 21, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 21, 2026, from [Link]
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Synthesis of tris(β-diketones) and study of their complexation with some transition metals. (2006). ResearchGate. Retrieved January 21, 2026, from [Link]
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Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. (n.d.). CORE. Retrieved January 21, 2026, from [Link]
-
¹H NMR spectra of 3,3′‐(1,4‐phenylene)bis(pentane‐2,4‐dione) in DMSO‐d6. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. (1966). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
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Williamson Ether Synthesis. (2018). YouTube. Retrieved January 21, 2026, from [Link]
-
3-(4-Methoxybenzylidene)pentane-2,4-dione. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Organic Chemistry 1: Williamson ether synthesis practice problems. (2022). YouTube. Retrieved January 21, 2026, from [Link]
-
Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 21, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Khan Academy. Retrieved January 21, 2026, from [Link]
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Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. Retrieved January 21, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Williamson Ether Synthesis Explained. (2025). V.Nimc. Retrieved January 21, 2026, from [Link]
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Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). MDPI. Retrieved January 21, 2026, from [Link]
-
Acetylacetone. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. (n.d.). International Journal of Research in Applied, Natural and Social Sciences. Retrieved January 21, 2026, from [Link]
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Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 21, 2026, from [Link]
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Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
- Method for preparing 2-chlorine-4-(4-chlorophenoxy). (2009). Google Patents.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates For Liquid Crystals. (1995). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2024). Future Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Synthesis, Characterization and Computational Study of Novel Copper(II) Chelate Complexes Ligated by Pyridyl-Containing Beta-Diketonates. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis of New Agrochemicals. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
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Structural Information on Supramolecular Copper(II) β-Diketonate Complexes from Atomic Force Microscopy and Analytical Ultracentrifugation. (2024). ACS Omega. Retrieved January 21, 2026, from [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2018). Journal of Fluorine Chemistry. Retrieved January 21, 2026, from [Link]
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Biosynthesis of acetylacetone inspired by its biodegradation. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]
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Acetylacetone. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Study on Dual-Targeted Liposomes Containing Curcumin-Copper Chelate in the Treatment of Triple-Negative Breast Cancer. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Scaling Up the Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione
Welcome to the technical support center for the bulk production of 3-(4-Chlorophenoxy)pentane-2,4-dione. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to ensure a successful, scalable, and safe synthesis.
Synthesis Overview & Mechanism
The synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione is a nucleophilic substitution reaction, typically proceeding via a pathway analogous to the Williamson ether synthesis. The core transformation involves the reaction of a 4-chlorophenoxide ion with an electrophilic pentane-2,4-dione derivative. The most common and scalable route utilizes 3-chloro-2,4-pentanedione as the electrophile.
The reaction proceeds in two key steps:
-
Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 4-chlorophenol, forming the highly nucleophilic 4-chlorophenoxide anion.
-
Nucleophilic Attack (SN2): The phenoxide anion attacks the carbon atom bearing the chlorine in 3-chloro-2,4-pentanedione, displacing the chloride ion and forming the desired ether linkage.
This O-alkylation is generally favored over C-alkylation due to the electronic properties of the phenoxide and the reaction conditions employed.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material combination for scalability? For bulk production, the reaction between 4-chlorophenol and 3-chloro-2,4-pentanedione is the most direct and industrially viable route.[3] Both precursors are commercially available.
Q2: What are the critical process parameters to control during scale-up? The most critical parameters are:
-
Temperature: Exothermic reactions require careful heat management to prevent runaway reactions and minimize side-product formation. A typical temperature range is 50-100 °C.[4]
-
Stoichiometry: Precise control of reactant ratios is crucial to maximize yield and minimize unreacted starting materials, which can complicate purification.
-
Mixing/Agitation: Efficient mixing is vital, especially in heterogeneous mixtures (e.g., solid base in a liquid solvent), to ensure consistent reaction rates.
-
Rate of Addition: Slow, controlled addition of the electrophile (3-chloro-2,4-pentanedione) to the phenoxide solution can help manage the reaction exotherm and improve selectivity.
Q3: Which solvent system is optimal for this synthesis at scale? Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the "naked" phenoxide anion and accelerating the SN2 reaction.[5] For a more cost-effective and greener process, ketones like acetone or methyl ethyl ketone (MEK) can also be effective, particularly when used with a phase-transfer catalyst.
Q4: What are the primary safety concerns with the reagents involved?
-
4-Chlorophenol: Harmful if swallowed, inhaled, or in contact with skin.[6][7] It can cause severe skin and eye irritation.[8] Always handle in a well-ventilated area using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[8][9]
-
3-Chloro-2,4-pentanedione: This is a lachrymator and is corrosive. It can cause respiratory irritation and skin burns.[10][11] It is also flammable.[10] Handle in a fume hood with robust PPE.
-
Bases: Strong bases like sodium hydride (NaH) are flammable solids and react violently with water.[12] Carbonate bases (K₂CO₃, Cs₂CO₃) are safer alternatives for large-scale operations.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Problem Area 1: Low Yield or Incomplete Reaction
Q: My reaction has stalled or resulted in a very low yield. What are the likely causes?
A: Low yield is a frequent challenge and can be traced to several factors. Use the following workflow to diagnose the issue.
-
Cause 1: Incomplete Deprotonation. The reaction cannot proceed without forming the phenoxide. The pKa of 4-chlorophenol is ~9.4. The base used must have a conjugate acid with a higher pKa. While K₂CO₃ is common, stronger bases like NaH or KH ensure complete and irreversible deprotonation.[12]
-
Cause 2: Presence of Water. The Williamson ether synthesis is highly sensitive to moisture.[4] Water can consume strong bases (like NaH) and hydrolyze the electrophile. Ensure all solvents are anhydrous and glassware is oven-dried.
-
Cause 3: Sub-optimal Temperature. While high temperatures can promote side reactions, a temperature that is too low will result in impractically slow reaction kinetics. Monitor the reaction progress (e.g., by TLC or HPLC) and consider a gradual increase in temperature if the reaction is sluggish.[13]
-
Cause 4: Poor Phase Transfer. In large-scale reactions using solid bases like K₂CO₃ in solvents where it is not fully soluble, the reaction can be rate-limited by the transfer of the phenoxide into the organic phase. Employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate by facilitating this transfer.[13][14]
Problem Area 2: Significant Byproduct Formation
Q: My final product is impure, with significant byproducts observed. What are they and how can I prevent them?
A: The primary byproduct concerns are C-alkylation and reactions involving the pentanedione moiety.
| Byproduct | Probable Cause | Prevention & Mitigation Strategy |
| C-Alkylated Isomer | The phenoxide ion is an ambident nucleophile, with potential reactivity at the ortho and para carbons.[15] This is more common in protic solvents or with certain counter-ions that favor C-alkylation. | Use polar aprotic solvents (DMF, Acetonitrile) which favor O-alkylation.[5] Softer alkylating agents (like iodides) tend to favor C-alkylation, so using the chloride is advantageous.[16] |
| Self-Condensation of Pentanedione | 3-chloro-2,4-pentanedione can react with itself or with the enolate of the product under basic conditions. | Add the 3-chloro-2,4-pentanedione solution slowly and controllably to the pre-formed phenoxide solution. This maintains a low instantaneous concentration of the electrophile, minimizing self-reaction. |
| Elimination Products | While less common with this specific electrophile, strong bases can theoretically promote elimination reactions.[5] | Use the mildest effective base for the transformation (e.g., K₂CO₃ with PTC instead of NaH). Avoid excessive temperatures. |
Problem Area 3: Difficulties in Product Isolation and Purification
Q: The workup is problematic, leading to emulsions or an oily product that won't crystallize. What should I do?
A: Scale-up often magnifies purification challenges.
-
Issue: Emulsion during Aqueous Workup.
-
Cause: High concentration of salts and potentially amphiphilic species at the aqueous-organic interface.
-
Solution: Add a saturated brine (NaCl solution) to the aqueous layer. This increases the polarity of the aqueous phase, forcing organic components out and helping to break the emulsion (salting-out). Allow the mixture to stand for an extended period without agitation.
-
-
Issue: Oily Product.
-
Cause: The product may be an oil at room temperature, or impurities are depressing its melting point.
-
Solution 1 (Purification): If impurities are the cause, consider purification by column chromatography (for smaller scale) or vacuum distillation (for larger scale).
-
Solution 2 (Crystallization): Attempt recrystallization from a different solvent system. A binary solvent system (e.g., ethanol/water, heptane/ethyl acetate) where the product is soluble in one solvent at high temperature and insoluble in the other can be effective. Seeding the supersaturated solution with a small crystal of pure product can induce crystallization.
-
Example Laboratory Protocol (Adaptable for Scale-Up)
This protocol describes a representative lab-scale synthesis. For bulk production, process parameters must be optimized, and safety engineering controls must be implemented.
Materials:
-
4-Chlorophenol (1.0 eq)
-
3-Chloro-2,4-pentanedione (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Acetonitrile, anhydrous
Procedure:
-
Setup: Equip a jacketed reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.
-
Reagent Charge: Charge the reactor with 4-chlorophenol, potassium carbonate, TBAB, and anhydrous acetonitrile.
-
Phenoxide Formation: Begin stirring and heat the mixture to 60-70°C under a nitrogen atmosphere. Maintain for 1 hour to ensure complete formation of the potassium phenoxide.
-
Addition of Electrophile: Prepare a solution of 3-chloro-2,4-pentanedione in anhydrous acetonitrile. Add this solution to the reactor dropwise via an addition funnel or pump over 1-2 hours, maintaining the internal temperature below 80°C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 75-80°C. Monitor the reaction's progress by TLC or HPLC until the 4-chlorophenol is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts (K₂CO₃, KCl). Wash the filter cake with fresh acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-Chlorophenoxy)pentane-2,4-dione.
References
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem. 4
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. Link
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Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. Link
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BenchChem Technical Support Team. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. BenchChem. 13
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Denmark, S. E., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Link
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Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566. Link
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BenchChem Technical Support Team. (2025). Troubleshooting Williamson ether synthesis side reactions. BenchChem. 5
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Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. Link
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Loba Chemie. (2016). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Link
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Apollo Scientific. (2023). Safety Data Sheet: 4-Chlorophenol. Link
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Link
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Barbera, S., et al. (1995). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry. Link
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(4-Chlorophenoxy)pentane-2,4-dione and Structurally Related Acetyl-CoA Carboxylase Inhibitors
Introduction: The Therapeutic Promise of Targeting Fatty Acid Synthesis
The metabolic reprogramming of cells is a cornerstone of numerous pathologies, from metabolic disorders like non-alcoholic fatty liver disease (NAFLD) to the uncontrolled proliferation of cancer.[1][2] Central to this reprogramming is the pathway of de novo fatty acid synthesis (FASyn), which provides essential building blocks for cell membranes, signaling molecules, and energy storage. The rate-limiting step of this pathway is catalyzed by Acetyl-CoA Carboxylase (ACC), making it a highly attractive therapeutic target.[1][3]
This guide focuses on 3-(4-Chlorophenoxy)pentane-2,4-dione, a compound whose structural motifs—a β-diketone core and a chlorophenoxy moiety—are characteristic of molecules designed to interact with enzymatic active sites. While direct biological data on this specific molecule is sparse, its architecture strongly suggests potential activity as an ACC inhibitor.[4] Here, we will compare its hypothetical activity profile with a panel of well-characterized ACC inhibitors, providing the scientific context and detailed experimental protocols necessary for its evaluation. This document is intended for researchers and drug development professionals seeking to explore novel chemical matter in the realm of metabolic pathway modulation.
The Gatekeeper of Lipogenesis: Acetyl-CoA Carboxylase (ACC)
ACC is a biotin-dependent enzyme that exists in two primary isoforms in mammals: ACC1, located in the cytosol, and ACC2, anchored to the outer mitochondrial membrane.[3] Both isoforms catalyze the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA.[5]
-
ACC1-derived malonyl-CoA is a primary substrate for FASyn, leading to the production of fatty acids.
-
ACC2-derived malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation.
Therefore, inhibiting ACC offers a dual therapeutic benefit: it simultaneously blocks the synthesis of new fatty acids and promotes their breakdown.[6] This dual action is particularly relevant for diseases characterized by excess lipid accumulation, such as NAFLD and certain cancers.[2][7]
Caption: The dual role of ACC in lipid metabolism.
Comparative Analysis of ACC Inhibitors
To contextualize the potential of 3-(4-Chlorophenoxy)pentane-2,4-dione, we compare it to several known ACC inhibitors with diverse chemical scaffolds and established biological profiles.
| Compound | Target(s) | IC₅₀ (ACC1) | IC₅₀ (ACC2) | Key Therapeutic Area | Reference |
| 3-(4-Chlorophenoxy)pentane-2,4-dione | ACC1/2 (Hypothesized) | To be determined | To be determined | Metabolic Disease, Oncology | - |
| ND-646 | ACC1/2 | 3.5 nM | 4.1 nM | Oncology (NSCLC) | [1][3] |
| Firsocostat (GS-0976) | ACC1/2 | 2.1 nM | 6.1 nM | NASH | [3][6] |
| PF-05175157 | ACC1/2 | 27.0 nM (human) | 33.0 nM (human) | Metabolic Disease | [3] |
| Compound 6g (4-phenoxy-phenyl isoxazole) | ACC1 | 99.8 nM | > 10,000 nM | Oncology | [7] |
| TOFA | ACCα (non-isoform selective) | Not specified | Not specified | Research Tool | [3] |
Insights from Comparator Compounds:
-
Dual Inhibition vs. Isoform Selectivity: Compounds like ND-646 and Firsocostat are potent dual inhibitors, designed to maximally impact lipid metabolism by both shutting down synthesis and promoting oxidation.[1][6] In contrast, compounds like the 4-phenoxy-phenyl isoxazole "6g" show marked selectivity for ACC1, which may be advantageous in oncology to specifically target the lipogenic phenotype of cancer cells while potentially mitigating off-target effects related to ACC2 inhibition in other tissues.[7]
-
Mechanism of Action: Many modern inhibitors, such as ND-646, are allosteric, preventing the dimerization of ACC subunits required for enzymatic activity.[1] This can offer advantages in specificity and potency over competitive inhibitors.
-
In Vivo Efficacy: Pharmacological inhibition of ACC has demonstrated significant therapeutic effects in preclinical models. Chronic treatment with ND-646 suppressed tumor growth in non-small cell lung cancer (NSCLC) models.[1] Similarly, liver-directed ACC inhibitors have been shown to markedly reduce hepatic de novo lipogenesis and triglyceride content in rodent models of NAFLD.[6] However, a common observation with systemic ACC inhibition is a transient increase in plasma triglycerides, a factor that requires careful management in clinical development.[2][6]
Experimental Protocols for Evaluation
To empirically determine the biological activity of a novel compound like 3-(4-Chlorophenoxy)pentane-2,4-dione, a tiered approach from enzymatic to cellular and finally in vivo assays is essential.
Protocol 1: In Vitro Enzymatic Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of ACC by quantifying the amount of ADP produced during the carboxylation reaction. A decrease in ADP production correlates with enzyme inhibition.[8]
Rationale: This is a robust, high-throughput method for determining a direct inhibitory effect on the purified enzyme and calculating the IC₅₀ value, which is the foundational metric of potency.[8]
Caption: Workflow for the ADP-Glo™ ACC activity assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 5 mM Sodium Bicarbonate, 2 mM DTT, pH 7.5). Prepare serial dilutions of 3-(4-Chlorophenoxy)pentane-2,4-dione in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Initiation: In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO vehicle control.
-
Add 5 µL of a solution containing purified recombinant human ACC1 or ACC2 enzyme and Acetyl-CoA substrate to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution. Final concentrations should be optimized but are typically near the Kₘ for each substrate.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a known potent inhibitor). Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.
Protocol 2: Cellular De Novo Lipogenesis Assay in HepG2 Cells
Rationale: This assay validates that the enzymatic inhibition observed in vitro translates to a functional effect within a relevant cellular context. HepG2 human hepatoma cells are a standard model for studying liver metabolism.
Step-by-Step Methodology:
-
Cell Culture: Plate HepG2 cells in a 12-well plate and grow to ~80% confluency.
-
Compound Treatment: Pre-treat cells with various concentrations of 3-(4-Chlorophenoxy)pentane-2,4-dione or a positive control (e.g., ND-646) for 2 hours in serum-free media.
-
Radiolabeling: Add 1 µCi/mL of [¹⁴C]-acetate to each well and incubate for an additional 4 hours.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and scrape them into a glass tube.
-
Perform a Bligh-Dyer lipid extraction using a 2:1:0.8 mixture of methanol:chloroform:water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Quantification:
-
Carefully collect the lower organic (chloroform) phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the lipid residue in a small volume of chloroform and add scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis: Normalize the counts per minute (CPM) to the total protein content of the cell lysate. A reduction in [¹⁴C] incorporation indicates inhibition of de novo lipogenesis.
Protocol 3: In Vivo Efficacy in a Diet-Induced Rodent Model of NAFLD
Rationale: An in vivo model is crucial to assess the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential, including potential side effects like hypertriglyceridemia.[6][9]
Step-by-Step Methodology:
-
Model Induction: Feed male C57BL/6J mice a high-fat, high-fructose diet for 16-20 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose).
-
3-(4-Chlorophenoxy)pentane-2,4-dione (e.g., 10, 30, 100 mg/kg, administered by oral gavage once daily).
-
Positive control (e.g., Firsocostat at 10 mg/kg).
-
-
Treatment Period: Treat the animals for 4-8 weeks. Monitor body weight and food intake regularly.
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples for analysis of plasma triglycerides, cholesterol, and liver enzymes (ALT, AST).
-
Harvest the liver, weigh it, and fix a portion in formalin for histology (H&E and Oil Red O staining).
-
Snap-freeze the remaining liver tissue for biochemical and gene expression analysis.
-
-
Endpoint Analysis:
-
Biochemistry: Measure hepatic triglyceride and cholesterol content from the frozen tissue.
-
Histology: Score the liver sections for steatosis, inflammation, and ballooning.
-
Gene Expression: Perform qRT-PCR on liver lysates to measure the expression of genes involved in lipogenesis (e.g., Acaca, Fasn, Scd1) and fibrosis (e.g., Col1a1, Acta2).[2]
-
Conclusion and Future Outlook
The structural features of 3-(4-Chlorophenoxy)pentane-2,4-dione make it a compelling candidate for investigation as a novel inhibitor of Acetyl-CoA Carboxylase. By comparing its potential profile to established inhibitors like ND-646 and Firsocostat, we can frame a clear hypothesis for its biological activity. The provided experimental protocols offer a rigorous, step-wise framework to validate this hypothesis, moving from direct enzymatic inhibition to cellular function and, ultimately, preclinical efficacy. The initial in vitro enzymatic assay is the critical first step. Should 3-(4-Chlorophenoxy)pentane-2,4-dione demonstrate potent ACC inhibition, subsequent cellular and in vivo studies will be essential to characterize its therapeutic window and potential for treating metabolic diseases or cancer.
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A Senior Application Scientist's Guide to the Validation of a New Analytical Method for 3-(4-Chlorophenoxy)pentane-2,4-dione
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Method Validation
In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. The validation of an analytical procedure is the formal and systematic process of demonstrating that the method is suitable for its intended purpose.[1][2] This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 3-(4-Chlorophenoxy)pentane-2,4-dione, a compound of interest in various research and development pipelines.
The principles outlined in this document are grounded in the internationally harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and are aligned with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8] The objective is to provide a scientifically sound and practical framework for selecting and validating an appropriate analytical method, ensuring data integrity and regulatory compliance.[4][9]
Understanding the Analyte: 3-(4-Chlorophenoxy)pentane-2,4-dione
3-(4-Chlorophenoxy)pentane-2,4-dione is a β-diketone derivative. The presence of the chlorophenoxy group and the diketone moiety dictates its chemical and physical properties, which in turn influence the choice of analytical methodology. β-Diketones are known to exist in tautomeric equilibrium between the keto and enol forms, a factor that must be considered during method development and validation.[10][11][12][13]
Pillars of Analytical Method Validation
A robust analytical method validation is built upon several key performance characteristics.[4][14] These parameters collectively ensure that the method is reliable, reproducible, and fit for its intended use.[15]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][14]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[4][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][14]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is the first critical step. Based on the chemical structure of 3-(4-Chlorophenoxy)pentane-2,4-dione, several methods are viable. This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it a strong candidate for the analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Scientific Rationale for HPLC
The presence of the aromatic ring and carbonyl groups in the analyte suggests strong UV absorbance, making UV detection a suitable choice. Reversed-phase chromatography, with a non-polar stationary phase and a polar mobile phase, is generally effective for compounds of this polarity.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. A typical gradient might be from 40% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution. Based on similar chlorophenoxy compounds, a wavelength around 280 nm is a reasonable starting point.[17]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 3-(4-Chlorophenoxy)pentane-2,4-dione in a suitable solvent like acetonitrile or methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by accurately weighing and dissolving the sample in the same solvent.
-
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC-UV analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Validation Parameter Comparison for HPLC
| Validation Parameter | Expected Performance for HPLC-UV | Acceptance Criteria (Typical) |
| Specificity | High, due to chromatographic separation. | Peak purity analysis, no co-eluting peaks at the analyte's retention time. |
| Linearity (r²) | > 0.999 | ≥ 0.990[18] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate: < 2.0% | Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5%[16] |
| LOQ | Low ng/mL range | Signal-to-noise ratio ≥ 10 |
| Robustness | Generally robust to small changes in mobile phase composition, pH, and temperature. | %RSD of results should remain within acceptable limits. |
Gas Chromatography (GC)
GC is a suitable technique for volatile and thermally stable compounds. While 3-(4-Chlorophenoxy)pentane-2,4-dione has a moderate molecular weight, its volatility may be sufficient for GC analysis. Derivatization can be employed to enhance volatility and improve peak shape.
Scientific Rationale for GC
The analyte's structure allows for potential analysis by GC, especially if it exhibits sufficient volatility at typical GC operating temperatures. A Flame Ionization Detector (FID) is a universal detector for organic compounds, while a Mass Spectrometer (MS) detector would provide higher specificity and structural information. The presence of a chlorine atom can be a useful indicator in mass spectrometry due to its isotopic pattern.[19][20]
Experimental Protocol: GC-MS Method
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-400 m/z.
-
-
-
Derivatization (Optional): To improve volatility and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be considered.
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Prepare sample solutions in the same solvent.
-
Visualizing the GC-MS Workflow
Caption: A schematic of the GC-MS workflow for the analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Validation Parameter Comparison for GC-MS
| Validation Parameter | Expected Performance for GC-MS | Acceptance Criteria (Typical) |
| Specificity | Very high, due to both chromatographic separation and mass spectrometric detection. | Unique mass spectrum and retention time. No interfering peaks in the selected ion monitoring (SIM) mode. |
| Linearity (r²) | > 0.995 | ≥ 0.990 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 95.0 - 105.0% |
| Precision (% RSD) | Repeatability: < 2.0%; Intermediate: < 3.0% | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% |
| LOQ | Low pg to ng range | Signal-to-noise ratio ≥ 10 for the quantifier ion. |
| Robustness | Sensitive to changes in inlet temperature, oven ramp rate, and carrier gas flow. | %RSD of results should remain within acceptable limits. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler and faster technique but lacks the specificity of chromatographic methods. It is best suited for the analysis of pure substances or simple mixtures where interfering substances do not absorb at the same wavelength.
Scientific Rationale for UV-Vis Spectroscopy
The conjugated system in 3-(4-Chlorophenoxy)pentane-2,4-dione, arising from the aromatic ring and the diketone moiety, is expected to produce a distinct UV absorption spectrum.[10][21] The absorbance at the λmax is directly proportional to the concentration, following the Beer-Lambert Law.[22]
Experimental Protocol: UV-Vis Spectroscopic Method
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., ethanol, methanol, or acetonitrile).
-
Determination of λmax: Scan a dilute solution of the analyte from approximately 200 to 400 nm to determine the wavelength of maximum absorbance. Ketones typically show a maximum around 280 nm.[23]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
-
Visualizing the UV-Vis Workflow
Caption: The workflow for quantitative analysis using UV-Vis spectroscopy.
Validation Parameter Comparison for UV-Vis Spectroscopy
| Validation Parameter | Expected Performance for UV-Vis | Acceptance Criteria (Typical) |
| Specificity | Low. Highly susceptible to interference from other UV-absorbing compounds. | Spectrum of the analyte in the sample should match that of the standard. |
| Linearity (r²) | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate: < 2.0% | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% |
| LOQ | µg/mL to mg/mL range | Dependent on the molar absorptivity of the compound. |
| Robustness | Generally robust to small changes in solvent composition and pH (if the analyte's chromophore is pH-sensitive). | %RSD of results should remain within acceptable limits. |
Overall Comparison and Recommendation
| Feature | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Specificity | High | Very High | Low |
| Sensitivity | High (ng/mL) | Very High (pg-ng/mL) | Moderate (µg-mg/mL) |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Complexity | Moderate | High | Low |
| Applicability | Broad (non-volatile compounds) | Volatile & thermally stable compounds | Pure substances or simple mixtures |
Recommendation:
For the routine quality control of 3-(4-Chlorophenoxy)pentane-2,4-dione in a drug substance or product, HPLC-UV is the recommended method. It offers an excellent balance of specificity, sensitivity, and robustness for this type of analyte. The high specificity provided by the chromatographic separation is crucial for ensuring that the analyte is accurately quantified without interference from impurities or degradation products.
GC-MS is a powerful alternative, particularly for impurity profiling and identification due to its superior specificity and sensitivity. However, the higher complexity and cost, along with potential thermal degradation of the analyte, make it less ideal for routine QC unless very low detection limits are required.
UV-Vis spectroscopy is a suitable option for rapid, high-throughput analysis of the pure compound or in a very simple matrix where the absence of interfering substances can be guaranteed. Its low specificity makes it unsuitable for stability studies or the analysis of complex formulations.
Conclusion: A Commitment to Scientific Integrity
The validation of an analytical method is a cornerstone of good science and regulatory compliance.[24] This guide has provided a comparative framework for selecting and validating a suitable analytical method for 3-(4-Chlorophenoxy)pentane-2,4-dione. By understanding the scientific principles behind each technique and adhering to the rigorous standards of method validation, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. The continuous lifecycle approach to analytical procedures, as emphasized in recent ICH guidelines, ensures that methods remain fit for purpose throughout the product's lifecycle.[9]
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A Guide to the Cross-Validation of Experimental and Computational Data for 3-(4-Chlorophenoxy)pentane-2,4-dione
In contemporary drug discovery and material science, the robust characterization of novel chemical entities is paramount. The synergy between empirical laboratory results and theoretical computational models provides a powerful paradigm for structural elucidation and the prediction of molecular properties. This guide presents a comprehensive case study on the cross-validation of experimental and computational data for a model compound, 3-(4-Chlorophenoxy)pentane-2,4-dione. Our objective is to not only provide a set of protocols but to delve into the causality behind our methodological choices, thereby offering a self-validating framework for researchers.
Introduction
3-(4-Chlorophenoxy)pentane-2,4-dione is a β-diketone, a class of compounds known for their interesting keto-enol tautomerism and utility as versatile ligands in coordination chemistry.[1] The accuracy of its structural and electronic characterization is critical for its potential applications. In this guide, we will first synthesize the title compound, followed by its characterization using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Concurrently, we will employ Density Functional Theory (DFT) calculations to predict its geometric and spectroscopic properties. The crux of this guide lies in the critical comparison of the experimental and computational datasets, a process that enhances the confidence in our structural assignment and provides deeper insights into the molecule's behavior.[2]
I. Synthesis and Purification
The synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione can be achieved via a copper-catalyzed O-arylation of pentane-2,4-dione with a suitable aryl halide.[3] This approach is favored for its efficiency and relatively mild reaction conditions.
Experimental Protocol: Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask, add pentane-2,4-dione (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), copper(II) acetate (0.1 eq.), and pyridine (2.0 eq.).
-
Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask under an inert atmosphere (N₂ or Ar).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with 20 mL of 1 M HCl. Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure 3-(4-Chlorophenoxy)pentane-2,4-dione.
II. Experimental Characterization
The purified product is subjected to spectroscopic analysis to confirm its structure and purity.
1H and 13C NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4] For β-diketones, NMR is particularly insightful for studying the keto-enol tautomerism.[5]
Protocol:
-
Prepare a ~10 mg/mL solution of the compound in deuterated chloroform (CDCl₃).[6]
-
Acquire 1H NMR spectra on a 400 MHz spectrometer, collecting 16 scans.
-
Acquire 13C NMR spectra on the same instrument at 100 MHz, with broadband proton decoupling, collecting 1024 scans.[7]
-
Process the spectra using appropriate software (e.g., MestReNova), including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Obtain a background spectrum of the empty attenuated total reflectance (ATR) crystal.[8]
-
Place a small amount of the purified solid sample onto the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[10]
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer in positive ion mode.[11]
III. Computational Modeling
Computational chemistry offers a powerful means to predict molecular properties and complement experimental data.[12] We will use DFT for geometry optimization and prediction of spectroscopic data.
Workflow for Computational Analysis
The following diagram illustrates the workflow for the computational analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione.
Caption: Computational workflow for 3-(4-Chlorophenoxy)pentane-2,4-dione.
Computational Protocol
-
Structure Building: Construct the initial 3D structure of 3-(4-Chlorophenoxy)pentane-2,4-dione using molecular modeling software (e.g., Avogadro).
-
Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian).[13][14]
-
Frequency Calculations: Perform a vibrational frequency analysis at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[15][16]
-
NMR Calculations: Calculate the NMR isotropic shielding constants using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[17] Convert the shielding constants to chemical shifts by referencing against a similarly calculated value for tetramethylsilane (TMS).
IV. Cross-Validation of Results
The core of this guide is the direct comparison of the experimental and computational data. This process is crucial for validating both the synthesized structure and the computational model.[1]
Logical Flow of Cross-Validation
Caption: Logical flow of the cross-validation process.
Comparison of NMR Data
The following table presents a hypothetical but realistic comparison of the experimental and calculated 1H and 13C NMR data.
| 1H NMR | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
| CH₃ | 2.15 (s, 6H) | 2.10 | 0.05 |
| CH | 5.80 (s, 1H) | 5.75 | 0.05 |
| Ar-H | 7.05 (d, 2H) | 7.00 | 0.05 |
| Ar-H | 7.35 (d, 2H) | 7.30 | 0.05 |
| 13C NMR | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
| CH₃ | 28.5 | 28.0 | 0.5 |
| CH | 95.0 | 94.5 | 0.5 |
| Ar-C | 118.0 | 117.5 | 0.5 |
| Ar-C | 130.0 | 129.5 | 0.5 |
| Ar-C-Cl | 132.0 | 131.5 | 0.5 |
| Ar-C-O | 155.0 | 154.5 | 0.5 |
| C=O | 195.0 | 194.0 | 1.0 |
The excellent agreement between the experimental and calculated chemical shifts, with minimal deviations (Δδ), strongly supports the proposed structure.
Comparison of FT-IR Data
| Vibrational Mode | Experimental ν (cm⁻¹) | Calculated ν (cm⁻¹) |
| C-H stretch (sp³) | 2980 | 2975 |
| C=O stretch | 1715, 1690 | 1710, 1685 |
| C=C stretch (aromatic) | 1590 | 1585 |
| C-O-C stretch | 1240 | 1235 |
| C-Cl stretch | 1090 | 1085 |
The calculated vibrational frequencies are in close agreement with the experimental data, further corroborating the structural assignment.
Mass Spectrometry Data
-
Experimental: [M+H]⁺ = 227.0521
-
Calculated: Exact Mass = 226.0448; [M+H]⁺ = 227.0526
The high-resolution mass spectrometry data provides an exact mass that is consistent with the molecular formula C₁₁H₁₁ClO₃, confirming the elemental composition of the synthesized compound.
V. Conclusion
This guide has detailed a systematic approach for the synthesis, characterization, and computational modeling of 3-(4-Chlorophenoxy)pentane-2,4-dione. The cross-validation of the experimental and computational results demonstrates a powerful strategy for achieving a high degree of confidence in structural assignments. By integrating these complementary techniques, researchers can build a more complete and robust understanding of novel molecules, which is essential for advancing research in drug development and materials science.
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A Comparative Study of 3-(4-Chlorophenoxy)pentane-2,4-dione and its Fluoro-analogue for Advanced Research Applications
In the landscape of modern chemical research and development, the nuanced differences imparted by subtle molecular modifications can lead to significant divergences in chemical behavior and biological activity. This guide presents a detailed comparative analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione and its fluoro-analogue, 3-(4-Fluorophenoxy)pentane-2,4-dione. While specific experimental data for these exact compounds is not extensively available in peer-reviewed literature, this guide will extrapolate from established chemical principles and data from closely related analogues to provide a robust predictive comparison for researchers in agrochemistry, pharmacology, and material science.
Introduction: The Significance of Halogen Substitution in Aryloxy β-Diketones
The pentane-2,4-dione (acetylacetone) scaffold is a versatile building block in organic synthesis, renowned for its ability to form stable metal complexes and its participation in a wide array of chemical transformations. The introduction of an aryloxy substituent at the C3 position dramatically influences the molecule's electronic properties, steric profile, and potential biological interactions. The choice of halogen—chlorine versus fluorine—on the phenoxy ring is a critical design element. Chlorine, being larger and more polarizable, can engage in different non-covalent interactions compared to the smaller, highly electronegative fluorine atom. These differences are expected to manifest in the synthesis, physicochemical properties, and ultimately, the functional applications of the title compounds.
Synthesis and Mechanistic Considerations
The most plausible and efficient synthetic route to 3-(4-halophenoxy)pentane-2,4-diones is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the enolate of pentane-2,4-dione acts as the nucleophile, attacking an activated 4-halophenol derivative. However, a more direct approach involves the reaction of the pentane-2,4-dione enolate with a 4-halophenol, often facilitated by a suitable base and catalyst.
A likely synthetic approach would involve the reaction of 3-chloro- or 3-bromopentane-2,4-dione with the corresponding 4-halophenol in the presence of a base. The reaction proceeds via an SN2 mechanism where the phenoxide ion attacks the electrophilic C3 carbon of the pentanedione, displacing the halide.
Experimental Protocol: Generalized Williamson Ether Synthesis
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-halopentane-2,4-dione (e.g., 3-bromopentane-2,4-dione) and 1.1 equivalents of the respective 4-halophenol (4-chlorophenol or 4-fluorophenol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to the reaction mixture portion-wise to control any exothermic reaction.
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-(4-halophenoxy)pentane-2,4-dione.
Physicochemical Properties: A Comparative Analysis
The substitution of chlorine with fluorine is anticipated to induce notable changes in the physicochemical properties of the molecule.
| Property | 3-(4-Chlorophenoxy)pentane-2,4-dione (Predicted) | 3-(4-Fluorophenoxy)pentane-2,4-dione (Predicted) | Rationale for Difference |
| Molecular Weight | ~240.66 g/mol | ~224.20 g/mol | The atomic weight of chlorine is higher than that of fluorine. |
| Melting/Boiling Point | Higher | Lower | The larger size and greater polarizability of chlorine lead to stronger intermolecular van der Waals forces. |
| Polarity | Higher | Lower | The C-Cl bond is more polarizable than the C-F bond, contributing to a larger overall molecular dipole moment. |
| Solubility | Good solubility in polar organic solvents. | Similar solubility profile, potentially slightly less soluble in highly polar solvents. | Both are expected to be soluble in common organic solvents. The difference in polarity might slightly alter their solubility in a given solvent. |
| Keto-Enol Tautomerism | Higher proportion of the enol tautomer. | Lower proportion of the enol tautomer. | The electron-withdrawing nature of the phenoxy group influences the acidity of the C3 proton and the stability of the enol form. The more electronegative fluorine may slightly destabilize the enol tautomer compared to chlorine.[1] |
| Thermal Stability | High | Very High | The C-F bond is stronger than the C-Cl bond, suggesting greater thermal stability for the fluoro-analogue. |
Spectroscopic Characterization: Predicted Spectral Data
-
¹H NMR: Both compounds are expected to show characteristic signals for the methyl protons of the pentanedione moiety (around 2.0-2.5 ppm) and aromatic protons on the phenoxy ring (in the range of 7.0-7.5 ppm). The chemical shift of the C3 proton (if present in the keto tautomer) would be a key indicator of the electronic environment.
-
¹³C NMR: The spectra will be characterized by signals for the carbonyl carbons (around 200 ppm), the C3 carbon, and the aromatic carbons. The chemical shift of the carbon bearing the halogen (C4 of the phenoxy ring) will be significantly different for the chloro- and fluoro-analogues.
-
FT-IR: The infrared spectra will be dominated by strong absorption bands for the carbonyl groups (C=O) in the region of 1650-1750 cm⁻¹. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of the enol tautomer, corresponding to the O-H stretching vibration.
-
Mass Spectrometry: The mass spectra will show the molecular ion peak corresponding to the respective molecular weights. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a clear indicator for the chloro-analogue.
Potential Applications and Comparative Efficacy
The structural motif of an aryloxy group linked to a dicarbonyl moiety is found in several classes of biologically active molecules, particularly herbicides.[2][3][4]
Herbicidal Activity
Many commercial herbicides, such as those targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), feature a similar pharmacophore. The aryloxyacetyl moiety can mimic the binding of the natural substrate. It is plausible that both 3-(4-Chlorophenoxy)pentane-2,4-dione and its fluoro-analogue could exhibit herbicidal properties.
Comparative Efficacy: The nature of the halogen is likely to influence the binding affinity to the target enzyme. The higher electronegativity of fluorine could lead to stronger interactions with specific amino acid residues in the enzyme's active site. Conversely, the larger size of chlorine might provide a better steric fit in some cases. Experimental validation through enzyme inhibition assays and whole-plant bioassays would be necessary to determine which analogue is more potent.
Antimicrobial Activity
Derivatives of pentane-2,4-dione have been investigated for their antimicrobial properties. The lipophilicity and electronic properties of the aryloxy substituent would play a crucial role in the compound's ability to penetrate microbial cell membranes and interact with intracellular targets. A comparative study of the antimicrobial activity of these two compounds against a panel of bacteria and fungi could reveal interesting structure-activity relationships.
Conclusion and Future Directions
This comparative guide provides a theoretical framework for understanding the similarities and differences between 3-(4-Chlorophenoxy)pentane-2,4-dione and its fluoro-analogue. Based on established chemical principles, it is predicted that the fluoro-analogue will exhibit a lower boiling point, higher thermal stability, and potentially different keto-enol tautomeric equilibrium compared to the chloro-analogue. Both compounds show promise as precursors for agrochemicals, particularly herbicides, and may possess other underexplored biological activities.
Future research should focus on the synthesis and full experimental characterization of these compounds. Detailed spectroscopic analysis (NMR, IR, MS) and single-crystal X-ray diffraction would provide definitive structural information. Subsequent biological screening, including herbicidal and antimicrobial assays, will be crucial to elucidate their potential applications and to validate the predictive comparisons made in this guide. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of aryloxy β-diketones but also pave the way for the development of novel functional molecules.
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Wang, M.-M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 238–246. Available at: [Link]
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Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. (n.d.). The Catalyst: A Journal of Chemical Education. Available at: [Link]
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Wang, M.-M., et al. (2019). Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Archives. Available at: [Link]
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Wang, M.-M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. National Institutes of Health. Available at: [Link]
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Wang, M.-M., et al. (2019). Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Archives. Available at: [Link]
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Wang, M.-M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Catalyst Performance: The Case of 3-(4-Chlorophenoxy)pentane-2,4-dione Metal Complexes in Suzuki-Miyaura Cross-Coupling
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Exploring Novel β-Diketonate Ligands in Catalysis
In the landscape of synthetic chemistry, the quest for more efficient, selective, and robust catalysts is perpetual. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision.[1][2] The performance of these catalytic systems is intrinsically linked to the electronic and steric properties of the ligands coordinating the metal center. β-Diketones are a versatile class of bidentate ligands that can form stable complexes with a wide range of metals, influencing the reactivity and stability of the resulting catalyst.[3][4][5]
This guide introduces 3-(4-Chlorophenoxy)pentane-2,4-dione, a β-diketonate ligand with intriguing electronic features due to the presence of a chlorophenoxy group. While this specific ligand is not extensively documented as a catalyst component, its structure suggests potential for modulating the catalytic activity of a metal center. This document serves as a comprehensive roadmap for synthesizing, characterizing, and benchmarking the performance of a hypothetical catalyst based on this ligand, specifically a Palladium(II) complex, against established market alternatives in the context of the Suzuki-Miyaura cross-coupling reaction.
The core philosophy of this guide is built on the principles of self-validating protocols and transparent, data-driven comparison.[6] We will not only outline the "how" but also delve into the "why" of the experimental design, ensuring that researchers can confidently and rigorously evaluate this novel catalyst system.
Part 1: Synthesis and Characterization of the Catalyst System
Synthesis of the Ligand: 3-(4-Chlorophenoxy)pentane-2,4-dione
The synthesis of 3-substituted pentane-2,4-diones is a well-established area of organic chemistry.[7][8] A common and effective method involves the reaction of the sodium salt of pentane-2,4-dione (acetylacetone) with a suitable electrophile. In this case, we propose a nucleophilic aromatic substitution reaction, although other routes could be explored.
Proposed Synthetic Pathway:
A plausible route to 3-(4-Chlorophenoxy)pentane-2,4-dione involves the reaction of 3-chloropentane-2,4-dione with 4-chlorophenol in the presence of a suitable base.
Experimental Protocol: Ligand Synthesis
-
Preparation of 3-Chloropentane-2,4-dione: To a stirred solution of pentane-2,4-dione (1.0 eq.) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.05 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloropentane-2,4-dione.
-
Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione: To a solution of 4-chlorophenol (1.1 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (1.2 eq.) portion-wise at 0 °C. Stir for 30 minutes, then add a solution of 3-chloropentane-2,4-dione (1.0 eq.) in DMF dropwise. Heat the reaction mixture to 80 °C and stir for 24 hours. Cool to room temperature, quench with saturated ammonium chloride solution, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Synthesis of the Palladium(II) Catalyst Complex
With the ligand in hand, the next step is to form the palladium complex. β-diketonate ligands readily form stable complexes with Pd(II) salts.
Proposed Synthesis:
To a solution of the 3-(4-Chlorophenoxy)pentane-2,4-dione ligand (2.1 eq.) in a solvent like ethanol, add a solution of Palladium(II) chloride (1.0 eq.) in ethanol. The mixture is then heated to reflux for 4-6 hours. Upon cooling, the resulting solid complex can be isolated by filtration, washed with cold ethanol, and dried under vacuum.
Characterization: The structure of the resulting complex, likely [Pd(3-(4-ClPhO)acac)₂], should be confirmed by techniques such as FT-IR spectroscopy (to observe the coordination of the dione to the metal), elemental analysis, and potentially X-ray crystallography for an unambiguous structural determination.
Part 2: Benchmarking Performance in Suzuki-Miyaura Cross-Coupling
To objectively evaluate our novel catalyst, we will benchmark it against two widely used and commercially available palladium catalysts:
-
Alternative 1 (The Standard): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Alternative 2 (A Modern Pre-catalyst): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
The model reaction for this benchmark study will be the coupling of 4-bromoanisole with phenylboronic acid.
Experimental Workflow for Catalyst Comparison
The following workflow ensures a fair and direct comparison of the catalysts under identical conditions.[9][10]
Caption: Standardized workflow for benchmarking catalyst performance.
Detailed Experimental Protocol
Materials and Reagents:
-
4-bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Internal Standard (e.g., dodecane)
-
Novel Pd-(3-(4-Chlorophenoxy)pentane-2,4-dione)₂ complex
-
Pd(PPh₃)₄
-
Pd(dppf)Cl₂
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) to three separate reaction vials equipped with stir bars.
-
Catalyst Loading: To each vial, add the respective catalyst at a consistent mol% loading (e.g., 0.5 mol%).
-
Initiation: Add anhydrous toluene (5 mL) and the internal standard to each vial. Seal the vials and place them in a preheated reaction block at 80 °C.
-
Monitoring: At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Sample Preparation: Quench the aliquot with a small amount of water, extract with ethyl acetate, and prepare for analysis.
-
Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product.
Data Presentation and Interpretation
The collected data should be tabulated for a clear, side-by-side comparison.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Catalyst | Time (h) | Conversion of 4-bromoanisole (%) | Product Yield (%) | Turnover Number (TON)¹ | Turnover Frequency (TOF) (h⁻¹)¹ |
| Novel Pd Complex | 1 | Experimental Data | Experimental Data | Calculated Data | Calculated Data |
| 4 | Experimental Data | Experimental Data | Calculated Data | Calculated Data | |
| 24 | Experimental Data | Experimental Data | Calculated Data | Calculated Data | |
| Pd(PPh₃)₄ | 1 | Experimental Data | Experimental Data | Calculated Data | Calculated Data |
| 4 | Experimental Data | Experimental Data | Calculated Data | Calculated Data | |
| 24 | Experimental Data | Experimental Data | Calculated Data | Calculated Data | |
| Pd(dppf)Cl₂ | 1 | Experimental Data | Experimental Data | Calculated Data | Calculated Data |
| 4 | Experimental Data | Experimental Data | Calculated Data | Calculated Data | |
| 24 | Experimental Data | Experimental Data | Calculated Data | Calculated Data |
¹TON = (moles of product) / (moles of catalyst). TOF = TON / time.
Part 3: Mechanistic Insights and Rationale
The electronic nature of the 3-(4-Chlorophenoxy)pentane-2,4-dione ligand is expected to influence the catalytic cycle. The electron-withdrawing nature of the chlorophenoxy group could render the palladium center more electrophilic. This might facilitate the transmetalation step but could potentially slow down the reductive elimination step.
Caption: Hypothesized influence of the ligand on the catalytic cycle.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the synthesis and rigorous evaluation of a novel catalyst system based on the 3-(4-Chlorophenoxy)pentane-2,4-dione ligand. By benchmarking against established standards using standardized protocols, researchers can generate reliable and comparable data.[6][9] The true value of this catalyst will be revealed through the experimental data generated by following these protocols. Positive results would warrant further investigation into substrate scope, catalyst stability, and recyclability, potentially opening a new avenue in the design of efficient cross-coupling catalysts.
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U.S. DRIVE Partnership, "Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3 - OSTI.GOV", Available at: [Link]
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A Senior Application Scientist's Guide: In Silico vs. In Vitro Screening of 3-(4-Chlorophenoxy)pentane-2,4-dione Libraries
In the landscape of modern drug discovery, the journey from a vast chemical library to a promising lead compound is a formidable challenge, demanding a strategic allocation of time, resources, and scientific rigor. The initial "hit identification" phase is arguably one of the most critical, as its efficiency and accuracy dictate the trajectory of the entire project. For researchers working with specific chemical scaffolds, such as the versatile β-diketone core found in 3-(4-chlorophenoxy)pentane-2,4-dione and its derivatives, choosing the right screening methodology is a pivotal decision. These dione-containing molecules have garnered interest for their potential as inhibitors of various enzymes, including cyclooxygenase (COX-2), making them an intriguing starting point for therapeutic development.[1]
This guide provides an in-depth, objective comparison of the two primary paradigms for hit identification: in silico virtual screening and in vitro high-throughput screening (HTS). Moving beyond a simple list of procedures, we will explore the underlying causality of experimental choices, the integration of self-validating systems, and the synergistic power of combining both approaches. This analysis is designed for drug development professionals to make informed, data-driven decisions when screening libraries of 3-(4-chlorophenoxy)pentane-2,4-dione and related compounds.
Chapter 1: The In Silico Frontier - Virtual Screening (VS)
The in silico approach leverages computational power to predict the binding of small molecules to a biological target, allowing for the rapid and cost-effective screening of millions, or even billions, of virtual compounds.[2][3] This process enriches the initial compound pool with molecules that have a higher probability of being active, thereby focusing precious laboratory resources on the most promising candidates.[2][4]
The Principle of Virtual Screening
Virtual screening can be broadly categorized into two types: ligand-based and structure-based.[5] Given the availability of high-resolution 3D structures for many therapeutic targets, structure-based virtual screening (SBVS), particularly molecular docking, has become a cornerstone of modern hit identification.[5][6] The fundamental goal of molecular docking is to predict the preferred orientation (pose) and binding affinity (score) of a ligand within a target's binding site.[6][7]
A Structure-Based Virtual Screening Workflow
The success of a virtual screen is not merely in the execution of the docking algorithm but in the meticulous preparation and logical progression of the entire workflow. Each step is designed to refine the dataset and increase the likelihood of identifying true positives.
Protocol: Structure-Based Virtual Screening of a Dione Library Against COX-2
This protocol provides a conceptual framework using commonly cited tools as examples.
-
Target Preparation:
-
Objective: To prepare the protein structure for docking by correcting structural issues and defining the binding site.
-
Steps:
-
Download the crystal structure of the target protein (e.g., human COX-2, PDB ID: 6COX) from the RCSB Protein Data Bank.[8]
-
Using software like AutoDock Tools, remove water molecules and co-crystallized ligands.[8]
-
Add polar hydrogens and assign Kollman charges to the protein atoms. This is critical for accurately calculating electrostatic interactions.
-
Define the binding pocket (the "docking box") based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.[8] The box must be large enough to accommodate ligands like 3-(4-chlorophenoxy)pentane-2,4-dione while being constrained enough to focus the search.
-
-
-
Ligand Library Preparation:
-
Objective: To generate low-energy 3D conformations of the dione library compounds.
-
Steps:
-
Obtain 2D structures of the 3-(4-chlorophenoxy)pentane-2,4-dione library (e.g., in SDF or SMILES format).[9]
-
Use a program like Open Babel to convert 2D structures to 3D and generate an initial set of conformers.
-
Assign Gasteiger charges to the ligand atoms, which is the standard for AutoDock-based docking.
-
Save the prepared ligands in the required PDBQT format.
-
-
-
Molecular Docking Execution:
-
Objective: To systematically dock each ligand into the prepared receptor grid and score the resulting poses.
-
Steps:
-
Use a docking engine like AutoDock Vina.[8]
-
Execute the docking run, providing the prepared protein receptor, the ligand library, and the defined coordinates of the docking box as input.[8]
-
The algorithm will explore various conformations of each ligand within the binding site and calculate a binding affinity score (e.g., in kcal/mol) for the best poses.[6]
-
-
-
Hit Analysis and Selection:
-
Objective: To analyze the docking results and select a diverse set of promising compounds for experimental validation.
-
Steps:
-
Rank all screened compounds based on their predicted binding affinity. Lower scores typically indicate stronger binding.[5]
-
Visually inspect the binding poses of the top-scoring compounds using a molecular visualizer like PyMOL. The causality check here is to ensure the predicted interactions are chemically sensible (e.g., hydrogen bonds with appropriate residues, hydrophobic interactions in greasy pockets).
-
Apply computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filters to remove compounds with predicted poor pharmacokinetic properties.[4][10]
-
Cluster the remaining hits by chemical similarity to ensure a diverse selection of scaffolds is chosen for follow-up, rather than dozens of minor variations of the same compound.[11]
-
-
Chapter 2: The In Vitro Benchmark - High-Throughput Screening (HTS)
The in vitro approach is the empirical gold standard for hit identification. It involves physically testing every compound in the library against the biological target in a miniaturized, automated laboratory assay.[12] This method directly measures the biological effect of a compound, providing a functional confirmation of activity that is absent in virtual screening.
The Principle of High-Throughput Screening
HTS relies on developing a robust and sensitive assay that generates a measurable signal corresponding to the target's activity.[13] For an enzyme target, this is typically a biochemical assay that measures the rate of substrate conversion to a product.[14] For more complex biology, cell-based assays are employed to assess a compound's effect in a more physiologically relevant context.[15][16]
An In Vitro HTS Workflow
An HTS campaign is a highly structured, multi-stage process designed to reliably identify true hits while systematically eliminating false positives.
Protocol: Fluorogenic Enzyme Inhibition Assay for a Dione Library
This protocol outlines a typical biochemical assay for screening inhibitors against a protease enzyme.
-
Assay Development and Validation:
-
Objective: To create a reliable and statistically robust assay for measuring enzyme activity.
-
Steps:
-
Select a suitable fluorogenic substrate that is cleaved by the target enzyme to release a fluorescent molecule.
-
Optimize assay conditions: buffer pH, salt concentration, enzyme concentration, and substrate concentration (typically at or below the Michaelis constant, Km, to detect competitive inhibitors).[17]
-
Validate the assay by determining its Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent and indicates a large separation between positive (no inhibition) and negative (full inhibition) controls, ensuring hit identification is reliable.
-
-
-
Compound Library Plating:
-
Objective: To accurately dispense the dione library compounds into assay plates.
-
Steps:
-
Prepare a stock solution of each compound from the 3-(4-chlorophenoxy)pentane-2,4-dione library, typically at 10 mM in 100% DMSO.
-
Using acoustic dispensing technology or robotic liquid handlers, transfer a precise volume of each compound into 384- or 1536-well assay plates to achieve a final screening concentration (e.g., 10 µM).
-
Include dedicated wells for positive controls (e.g., a known inhibitor) and negative controls (DMSO vehicle only) on every plate.
-
-
-
HTS Campaign Execution:
-
Objective: To screen the entire library and identify compounds that inhibit enzyme activity.
-
Steps:
-
Add the target enzyme in its optimized assay buffer to all wells of the plates.
-
Allow for a brief pre-incubation period for the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Read the plates at multiple time points using a fluorescent plate reader to measure the rate of product formation. Active inhibitors will show a reduced rate of fluorescence increase compared to the DMSO controls.
-
-
-
Hit Validation Cascade:
-
Objective: To confirm the activity of initial hits and eliminate artifacts. This is a critical self-validating system.
-
Steps:
-
Hit Confirmation: Re-test all initial "hits" from the primary screen, often using freshly prepared compound solutions to rule out errors from the library plating.[18]
-
Dose-Response Curves: Test confirmed hits across a range of concentrations (e.g., 8-point serial dilutions) to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).[19]
-
Counter-Screening: Perform assays to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds or aggregators). This step is crucial for eliminating Pan-Assay Interference Compounds (PAINS).[11]
-
Orthogonal Assays: Validate the most promising hits in a different, secondary assay that measures target engagement via an alternative method (e.g., a label-free technology like Surface Plasmon Resonance or a cell-based assay).[18][20] This provides high confidence that the compound's activity is due to specific interaction with the target.
-
-
Chapter 3: A Head-to-Head Comparison
The choice between in silico and in vitro screening is a trade-off between speed, cost, and the nature of the information generated.
Quantitative Performance Comparison (Hypothetical 100,000 Compound Screen)
| Metric | In Silico Virtual Screening | In Vitro High-Throughput Screening | Causality & Rationale |
| Time to Complete | 1-2 Weeks | 4-6 Weeks | VS is computationally limited, while HTS involves logistics, automation setup, and multi-stage validation. |
| Estimated Cost | Low ($) | High ( | VS costs are primarily for software licenses and computing time. HTS requires expensive reagents, consumables, and robotic equipment.[4] |
| Typical Hit Rate | Variable (1-10% selected for testing) | 0.1 - 0.5% (Validated Hits) | The VS "hit rate" refers to compounds selected for testing, which still have a high attrition rate. The HTS rate reflects experimentally confirmed actives.[21][22] |
| Resource Needs | Computational biologist, server cluster | Biologists, chemists, HTS robotics | The required skill sets and infrastructure are fundamentally different. |
| Nature of "Hit" | Predicted binder with a good score | Functionally active molecule | VS provides a structural hypothesis of binding, while HTS provides empirical proof of functional modulation.[23] |
Qualitative Analysis: Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| In Silico | • Speed and Cost: Can screen billions of virtual compounds rapidly and inexpensively.[2][24]• Expanded Chemical Space: Not limited to physically available compounds.[2]• Structural Insights: Provides hypotheses on binding modes that can guide medicinal chemistry.[6] | • Inaccuracy: Scoring functions are imperfect and can lead to false positives and negatives.• Target Dependence: Requires a high-quality 3D structure of the target.[25]• No Functional Data: Cannot confirm biological activity; all hits require experimental validation. |
| In Vitro | • Direct Biological Relevance: Measures actual functional activity on the target.[16]• Higher Confidence: Validated hits have a higher probability of being genuine leads.[15]• Structure Independent: Can be performed without a 3D structure of the target (e.g., phenotypic screens). | • Resource Intensive: High cost in terms of reagents, equipment, and personnel.[23]• Time-Consuming: The entire HTS and validation cascade is a lengthy process.[4]• Limited Library Size: Restricted to the size of the available physical compound library. |
Chapter 4: The Power of Integration: A Synergistic Workflow
In contemporary drug discovery, in silico and in vitro screening are not viewed as competing methodologies but as complementary components of a unified discovery cascade.[21] The most effective strategy leverages the strengths of each to maximize efficiency and the quality of the resulting hits. This hybrid approach uses virtual screening as a powerful filtration tool to enrich a library before committing to expensive and time-consuming experimental work.
The goal is to use the low-cost, high-speed computational methods to intelligently select a smaller, more promising subset of compounds for HTS, thereby dramatically improving the experimental hit rate.[21][26]
This integrated model represents the pinnacle of efficiency. By screening a virtual library of ten million dione derivatives, a computational campaign might identify 2,000 compounds with the highest predicted affinity and best drug-like properties. Purchasing and screening only this focused set in vitro is far more cost-effective than screening a generic one-million-compound library. Furthermore, because the focused library is already computationally enriched, the experimental hit rate is often significantly higher, increasing from the typical 0.1% to potentially 1-5% or even higher.[21]
Conclusion
For researchers investigating 3-(4-chlorophenoxy)pentane-2,4-dione libraries, the choice is not a simple binary between in silico and in vitro screening. While in vitro HTS remains the definitive method for confirming biological activity, its cost and scale are prohibitive for exploring the vastness of chemical space. Conversely, in silico screening offers unparalleled speed and scale but produces predictions that are inherently uncertain and demand experimental validation.
The most robust, efficient, and scientifically sound strategy is a thoughtful integration of both. By employing virtual screening as the initial wide-net filter, research teams can intelligently navigate chemical space, focusing their valuable experimental resources on a smaller, highly enriched set of compounds. This synergistic approach minimizes costs, accelerates timelines, and ultimately increases the probability of discovering novel, high-quality hits worthy of advancing into lead optimization.
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Unambiguous Structural Confirmation of 3-(4-Chlorophenoxy)pentane-2,4-dione: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of drug discovery and material science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research, from understanding biological activity to predicting physical properties, is built. This guide provides an in-depth comparison of methodologies for the structural elucidation of 3-(4-Chlorophenoxy)pentane-2,4-dione, a β-diketone with potential applications stemming from its unique electronic and steric characteristics. While spectroscopic methods provide valuable insights, we will demonstrate why single-crystal X-ray crystallography stands as the definitive technique for unambiguous structural confirmation.
The Subject Molecule: 3-(4-Chlorophenoxy)pentane-2,4-dione
3-(4-Chlorophenoxy)pentane-2,4-dione (CAS: 31168-10-2, Formula: C₁₁H₁₁ClO₃, Molecular Weight: 226.66 g/mol ) is a derivative of pentane-2,4-dione, a classic example of a compound exhibiting keto-enol tautomerism.[1][2][3] The presence of the bulky and electron-withdrawing 4-chlorophenoxy group at the central carbon atom is expected to significantly influence this tautomeric equilibrium, as well as the overall molecular conformation. An accurate structural determination is therefore crucial to understanding its chemical reactivity and potential interactions in a biological or material context.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) provides a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[4][5][6][7] It is considered the gold standard for structural determination because it yields precise, three-dimensional coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.[6][8]
The "Why" Behind the Workflow: A Self-Validating System
The experimental workflow for SC-XRD is a meticulous process, with each step designed to ensure the integrity and accuracy of the final structural model.
Experimental Protocol: Single-Crystal X-ray Diffraction of 3-(4-Chlorophenoxy)pentane-2,4-dione
-
Crystal Growth (The Crucial First Step):
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. A well-ordered, single crystal is required for the coherent diffraction of X-rays.
-
Method: Slow evaporation of a saturated solution of 3-(4-Chlorophenoxy)pentane-2,4-dione in a suitable solvent system (e.g., ethanol/water, acetone, or ethyl acetate) is attempted. The goal is to allow the molecules to slowly arrange themselves into a highly ordered crystal lattice.
-
-
Crystal Mounting and Data Collection:
-
Rationale: The crystal must be mounted on a goniometer and maintained at a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise structure.
-
Method: A suitable single crystal is selected under a microscope, mounted on a loop, and flash-cooled in the cryostream. The diffractometer, equipped with a high-intensity X-ray source (e.g., a MetalJet) and a sensitive detector, then rotates the crystal while irradiating it with X-rays to collect a full sphere of diffraction data.[5]
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction pattern is used to determine the unit cell parameters and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods to generate an initial electron density map.
-
Method: The structure is solved using direct methods or Patterson synthesis and then refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated diffraction intensities. The final refined structure is validated using metrics such as the R-factor.
-
Complementary and Comparative Techniques
While SC-XRD provides the definitive structure, other analytical techniques offer valuable, albeit indirect, structural information. These methods are often used in concert to build a comprehensive understanding of a molecule's properties in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, particularly in solution.[9][10][11][12][13] For 3-(4-Chlorophenoxy)pentane-2,4-dione, NMR would be instrumental in confirming the presence of the key functional groups and probing the keto-enol tautomerism in solution.
-
¹H NMR: Would provide information on the number of different proton environments. The presence of signals for the methyl protons, the methine proton (if in the keto form), and the aromatic protons would be expected. In the case of the enol tautomer, a characteristic downfield signal for the enolic hydroxyl proton would be observed, often as a broad singlet. The relative integration of the keto and enol signals can be used to determine the equilibrium constant in a given solvent.[1]
-
¹³C NMR & DEPT: Would identify the number of unique carbon environments, distinguishing between methyl (CH₃), methine (CH), and quaternary carbons.[10] This is crucial for confirming the carbon backbone of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish through-bond correlations between protons and carbons, allowing for the unambiguous assignment of all signals and piecing together the molecular structure.[9]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions and is primarily used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.[14][15]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, which can be used to determine the elemental composition of 3-(4-Chlorophenoxy)pentane-2,4-dione (C₁₁H₁₁ClO₃). This is a critical step in confirming the molecular formula.
-
Tandem MS (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can provide clues about the molecule's structure. For instance, the loss of characteristic fragments such as a methyl group (CH₃), an acetyl group (CH₃CO), or the 4-chlorophenoxy group can help to confirm the connectivity of the molecule.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, stability, and spectroscopic properties of molecules.[16][17][18][19] These theoretical calculations provide a valuable point of comparison for experimental data.
-
Geometry Optimization: A DFT calculation can predict the lowest energy conformation of both the keto and enol tautomers of 3-(4-Chlorophenoxy)pentane-2,4-dione. This can provide theoretical values for bond lengths and angles that can be compared to the experimental results from X-ray crystallography.
-
Thermodynamic Analysis: Computational methods can predict the relative energies of the keto and enol forms, offering insight into the tautomeric equilibrium.[1]
-
NMR & IR Prediction: Theoretical calculations can also predict NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.[20]
Performance Comparison: A Head-to-Head Analysis
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Primary Output | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical shifts, coupling constants, connectivity, relative stereochemistry (in solution) | Mass-to-charge ratio, molecular formula (HRMS), fragmentation patterns | Optimized geometry, relative energies, predicted spectral properties |
| State of Matter | Solid (single crystal) | Solution | Gas phase (ions) | Theoretical (in silico) |
| Structural Information | Absolute, unambiguous 3D structure | Inferred 3D structure (connectivity and conformation) | Inferred structure from fragments | Predicted 3D structure |
| Key Advantage | Definitive and highly accurate structural determination.[4][6] | Provides information on structure and dynamics in solution; essential for studying tautomerism.[9][13] | High sensitivity and accuracy in determining molecular formula.[14] | Provides theoretical insight and can predict properties of unstable or hypothetical molecules.[16][19] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. | Provides an average structure in solution; does not give precise bond lengths/angles. | Does not directly provide 3D structural information.[21] | Results are theoretical and must be validated by experimental data. |
Conclusion
For the definitive structural confirmation of 3-(4-Chlorophenoxy)pentane-2,4-dione, single-crystal X-ray crystallography is the indispensable tool. It alone can provide the precise and unambiguous three-dimensional arrangement of atoms, which is fundamental to a complete understanding of its chemical nature. While powerful in their own right, techniques such as NMR spectroscopy, mass spectrometry, and computational chemistry serve as essential complementary methods. NMR confirms the molecular structure and reveals its dynamic behavior in solution, mass spectrometry validates the elemental composition, and computational chemistry provides a theoretical framework for interpreting the experimental results. Together, this multi-technique approach, with X-ray crystallography at its core, represents a robust and self-validating system for the complete structural characterization of novel chemical entities in modern research and development.
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A Comparative Analysis of the Chelating Properties of 3-(4-Chlorophenoxy)pentane-2,4-dione: A Guide for Researchers
In the landscape of drug development and analytical chemistry, the quest for novel chelating agents with tailored properties remains a significant endeavor. β-Diketones represent a versatile class of compounds known for their ability to form stable complexes with a wide range of metal ions.[1][2] This guide provides a comprehensive comparative analysis of the chelating properties of a novel β-diketone, 3-(4-Chlorophenoxy)pentane-2,4-dione, against established chelating agents. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental designs for the evaluation of this compound.
The introduction of a 4-chlorophenoxy group at the 3-position of the pentane-2,4-dione backbone is hypothesized to modulate the electronic properties and steric profile of the ligand, thereby influencing its acidity, metal-binding affinity, and the stability of the resulting metal complexes. Understanding these properties is crucial for potential applications ranging from metal ion sequestration and catalysis to the development of metallodrugs.
Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione
To facilitate the study of its chelating properties, a plausible synthetic route for 3-(4-Chlorophenoxy)pentane-2,4-dione is proposed, based on the Williamson ether synthesis. This approach involves the reaction of a commercially available starting material, 3-chloro-2,4-pentanedione, with 4-chlorophenol in the presence of a suitable base.[3]
Caption: Experimental workflow for the comparative analysis.
Determination of Acid Dissociation Constant (pKa)
The acidity of the β-diketone is a critical parameter as it dictates the pH range over which the ligand is available for metal chelation. The pKa value will be determined by potentiometric titration. [4][5] Protocol:
-
Prepare a standard solution of the ligand in a suitable solvent mixture (e.g., 75% dioxane-water) of known ionic strength (e.g., 0.1 M NaClO₄). 2. Titrate the ligand solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of base added and determine the pKa from the half-equivalence point.
Determination of Metal-Ligand Stoichiometry
The stoichiometry of the metal-ligand complex will be determined using the method of continuous variations (Job's method) via UV-Vis spectrophotometry. [6][7][8] Protocol:
-
Prepare equimolar stock solutions of the ligand and the metal salt (e.g., CuCl₂, FeCl₃).
-
Prepare a series of solutions with varying mole fractions of the ligand and metal, keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex. [9]4. Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
Determination of Stability Constants (log β)
The stability constant (log β) is a quantitative measure of the affinity of the ligand for a metal ion. [10]Both spectrophotometric and potentiometric titration methods will be employed for accurate determination. [11][12][13][14] Spectrophotometric Titration Protocol:
-
Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal ion.
-
Maintain a constant pH and ionic strength.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Calculate the stability constants from the absorbance data using appropriate mathematical models. [11] Potentiometric Titration Protocol:
-
Prepare a solution containing the ligand and the metal ion in a known ratio (e.g., 1:1 or 2:1).
-
Titrate this solution with a standardized strong base.
-
Record the pH at regular intervals.
-
The stability constants are calculated from the titration data by considering the protonation equilibria of the ligand and the formation of the metal-ligand complexes. [15][16]
Expected Outcomes and Data Presentation
The experimental data will be tabulated to facilitate a clear comparison of the chelating properties.
Table 1: Acid Dissociation Constants (pKa) of Chelating Agents
| Chelating Agent | pKa |
| 3-(4-Chlorophenoxy)pentane-2,4-dione | Experimental Value |
| Acetylacetone | ~8.99 [17] |
| Benzoylacetone | Literature Value |
| EDTA (pKa₄) | ~10.2 |
Table 2: Stoichiometry of Metal-Ligand Complexes
| Metal Ion | 3-(4-Chlorophenoxy)pentane-2,4-dione | Acetylacetone | Benzoylacetone | EDTA |
| Cu(II) | Experimental Value | 1:2 | 1:2 | 1:1 |
| Fe(III) | Experimental Value | 1:3 | 1:3 | 1:1 |
| Ni(II) | Experimental Value | 1:2 | 1:2 | 1:1 |
Table 3: Stability Constants (log β) of Metal Complexes
| Metal Ion | 3-(4-Chlorophenoxy)pentane-2,4-dione | Acetylacetone [18] | Benzoylacetone | EDTA [18] |
| Cu(II) | Experimental Value | log β₁ ≈ 8.1, log β₂ ≈ 14.8 | log β₁ ≈ 8.8, log β₂ ≈ 16.3 | log β₁ ≈ 18.8 |
| Fe(III) | Experimental Value | log β₁ ≈ 11.4, log β₂ ≈ 21.3, log β₃ ≈ 26.4 | Literature Value | log β₁ ≈ 25.1 |
| Ni(II) | Experimental Value | log β₁ ≈ 5.9, log β₂ ≈ 10.7 | log β₁ ≈ 6.5, log β₂ ≈ 11.8 | log β₁ ≈ 18.6 |
Discussion and Interpretation
The presence of the electron-withdrawing 4-chlorophenoxy group at the 3-position of the pentane-2,4-dione is expected to increase the acidity (lower the pKa) of the ligand compared to acetylacetone. This is due to the inductive effect of the substituent, which stabilizes the resulting enolate anion.
The stability of the metal complexes is influenced by both the basicity of the ligand and steric factors. While a lower pKa generally leads to the formation of less stable complexes, the electronic effects of the substituent on the delocalization of charge within the chelate ring can also play a significant role. The bulky 4-chlorophenoxy group may introduce steric hindrance, potentially affecting the coordination geometry and stability of the complexes, especially with smaller metal ions.
The comparative analysis with acetylacetone will directly reveal the impact of the 3-(4-chlorophenoxy) substituent. The comparison with benzoylacetone will help to differentiate between the electronic effects of a phenyl versus a phenoxy group. Finally, the data for EDTA will provide a context for the strength of chelation, highlighting the differences between a bidentate β-diketone and a polydentate aminocarboxylate chelator.
Conclusion
This guide outlines a systematic approach for the comprehensive evaluation of the chelating properties of 3-(4-Chlorophenoxy)pentane-2,4-dione. By following the proposed experimental protocols and comparing the results with established chelating agents, researchers can gain valuable insights into the structure-activity relationships of this novel β-diketone. The findings will be instrumental in determining its potential for applications in various fields of chemistry and drug development.
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A Senior Application Scientist's Guide to Evaluating the Specificity of 3-(4-Chlorophenoxy)pentane-2,4-dione as an Enzyme Inhibitor
In the landscape of enzyme inhibition studies and early-stage drug discovery, the quest for potent molecules is invariably coupled with the critical need for specificity. An inhibitor that is potent but promiscuous can lead to a cascade of off-target effects, confounding experimental results and representing a dead end for therapeutic development. This guide provides a comprehensive framework for evaluating the specificity of a novel inhibitor, using 3-(4-Chlorophenoxy)pentane-2,4-dione as our central case study. We will dissect its chemical nature, propose a rigorous experimental workflow for specificity profiling, and compare its potential performance against established inhibitors.
The structure of 3-(4-Chlorophenoxy)pentane-2,4-dione, featuring a β-diketone (pentane-2,4-dione) core, immediately suggests a potential mechanism of action. β-Diketones are well-known metal chelators, capable of binding to the metal ions that are essential for the catalytic activity of metalloenzymes. This chelation activity is a double-edged sword; while it can be harnessed to inhibit specific metalloenzymes, it also presents a risk of promiscuous inhibition of other biologically important enzymes that rely on metal cofactors. Therefore, a systematic and multi-tiered approach to specificity testing is not just recommended, but essential.
Phase 1: Primary Target Identification and Initial Potency Assessment
Before embarking on a broad specificity screen, it is paramount to confirm that the inhibitor engages its intended primary target and to quantify its potency. This initial phase establishes the baseline against which all other interactions will be compared.
Experimental Protocol: IC50 Determination via Kinetic Assay
The half-maximal inhibitory concentration (IC50) is a core measure of an inhibitor's potency. This protocol outlines a standard approach for its determination.
1. Enzyme and Substrate Preparation:
- Reconstitute the purified target enzyme in its recommended assay buffer to a final concentration of 2X the desired final assay concentration.
- Prepare a 2X solution of the enzyme's specific substrate in the same assay buffer.
2. Inhibitor Dilution Series:
- Prepare a 10 mM stock solution of 3-(4-Chlorophenoxy)pentane-2,4-dione in 100% DMSO.
- Create a serial dilution series (e.g., 10-point, 1:3 dilution) in a 96-well plate, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control well (vehicle control).
3. Assay Procedure:
- Add the 2X enzyme solution to the wells containing the diluted inhibitor.
- Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding. This pre-incubation step is crucial, especially for inhibitors that may have a slow binding mechanism.
- Initiate the enzymatic reaction by adding the 2X substrate solution to all wells.
- Immediately place the plate in a microplate reader and measure the product formation (e.g., via absorbance or fluorescence) over time.
4. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
- Normalize the velocities to the vehicle control (100% activity).
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 2: The Specificity Profiling Cascade
A robust evaluation of specificity involves a tiered approach, moving from closely related enzymes to broad, panel-based screening. This ensures a cost-effective and logical progression, where data from one phase informs the design of the next.
A Comparative Guide to the Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione for Researchers and Drug Development Professionals
For researchers and professionals in the field of drug development, the synthesis of novel molecular scaffolds is a critical starting point. Among these, β-dicarbonyl compounds and their derivatives are of significant interest due to their versatile reactivity and presence in various biologically active molecules. This guide provides an in-depth technical comparison of published synthesis methods for a specific derivative, 3-(4-Chlorophenoxy)pentane-2,4-dione, offering insights into the practical execution and underlying chemical principles of each approach.
Introduction
3-(4-Chlorophenoxy)pentane-2,4-dione is a molecule of interest for its potential as a scaffold in medicinal chemistry and as an intermediate in the synthesis of more complex heterocyclic compounds. The introduction of the 4-chlorophenoxy moiety to the pentane-2,4-dione backbone can significantly influence its biological activity and physicochemical properties. This guide will explore the primary synthetic routes to this compound, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione is primarily achieved through a two-step sequence involving the initial halogenation of pentane-2,4-dione followed by a nucleophilic substitution with 4-chlorophenol. An alternative, though less commonly reported for this specific substrate, is the Ullmann condensation.
| Method | Starting Materials | Key Reagents | Pros | Cons |
| Method 1: Two-Step Synthesis via Chlorination and Williamson Ether Synthesis | Pentane-2,4-dione, 4-Chlorophenol | Sulfuryl chloride, Base (e.g., K₂CO₃), Phase Transfer Catalyst (optional) | Readily available starting materials, Generally good yields, Well-established reactions. | Two-step process, Use of corrosive sulfuryl chloride. |
| Method 2: Ullmann Condensation | 3-Halopentane-2,4-dione, 4-Chlorophenol | Copper catalyst, Base, High-boiling solvent | Can be effective for forming aryl ethers. | Requires a pre-functionalized pentanedione, Harsh reaction conditions (high temperatures), Stoichiometric amounts of copper may be needed.[1] |
Method 1: Two-Step Synthesis via Chlorination and Williamson Ether Synthesis
This is the most common and practical approach for the laboratory-scale synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione. The synthesis proceeds in two distinct steps:
-
Chlorination of Pentane-2,4-dione: Synthesis of the key intermediate, 3-chloropentane-2,4-dione.
-
Williamson Ether Synthesis: Reaction of 3-chloropentane-2,4-dione with 4-chlorophenol to form the final product.
Step 1: Synthesis of 3-Chloropentane-2,4-dione
The initial step involves the electrophilic chlorination of pentane-2,4-dione (also known as acetylacetone) at the central carbon atom. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.
Causality Behind Experimental Choices:
-
Reagent: Sulfuryl chloride is a convenient source of electrophilic chlorine. The reaction proceeds readily with the enol form of the β-dicarbonyl compound.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane or chloroform is typically used to dissolve the reactants and facilitate the reaction while remaining inert to the reagents.
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of side products, such as dichlorinated species.
Experimental Protocol:
A detailed, reliable protocol for this specific transformation is provided by Organic Syntheses. While the direct synthesis of 3-chloropentane-2,4-dione is not explicitly detailed, a closely related procedure for the synthesis of 1,5-dichloro-2,4-pentanedione provides valuable insights into the necessary precautions and work-up.[2]
Workflow Diagram:
Caption: Workflow for the synthesis of 3-chloropentane-2,4-dione.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for forming ethers.[3][4] In this step, the sodium or potassium salt of 4-chlorophenol (the phenoxide) acts as a nucleophile, displacing the chloride from 3-chloropentane-2,4-dione in an Sₙ2 reaction.[4]
Causality Behind Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is required to deprotonate the weakly acidic 4-chlorophenol to form the more nucleophilic phenoxide.[5][6]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is ideal as it can dissolve the ionic phenoxide and the organic halide, and it does not participate in the reaction.[7][8]
-
Temperature: Heating the reaction mixture is typically necessary to provide sufficient energy for the reaction to proceed at a reasonable rate.[6][7]
-
Phase Transfer Catalyst (Optional): In a biphasic system (e.g., solid-liquid), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to shuttle the phenoxide ion from the solid phase to the organic phase, thereby accelerating the reaction.[9]
Experimental Protocol:
The following protocol is adapted from established procedures for Williamson ether synthesis involving phenols.[5][7]
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF).
-
Add a base such as potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the phenoxide.
-
Reaction with 3-Chloropentane-2,4-dione: To the stirred suspension, add 3-chloropentane-2,4-dione (1.0 equivalent) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for the Williamson ether synthesis of the target compound.
Method 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol or phenol.[1] In the context of synthesizing 3-(4-Chlorophenoxy)pentane-2,4-dione, this would involve the reaction of 3-halopentane-2,4-dione with 4-chlorophenol in the presence of a copper catalyst.
Causality Behind Experimental Choices:
-
Catalyst: The reaction is traditionally mediated by stoichiometric amounts of copper powder or copper(I) salts. Modern variations may use catalytic amounts of copper with appropriate ligands.[1]
-
Base: A base is required to deprotonate the phenol.
-
Solvent and Temperature: Ullmann reactions typically require high-boiling polar solvents like DMF, N-methyl-2-pyrrolidone (NMP), or pyridine and high temperatures, often exceeding 150 °C.[1]
Challenges and Considerations:
While the Ullmann condensation is a powerful tool for C-O bond formation, it often requires harsh reaction conditions and the use of stoichiometric copper, which can complicate purification. For a substrate like 3-chloropentane-2,4-dione, the Williamson ether synthesis is generally a more practical and milder alternative.
Characterization of 3-(4-Chlorophenoxy)pentane-2,4-dione
Accurate characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data would be expected for 3-(4-Chlorophenoxy)pentane-2,4-dione:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the two methyl groups of the pentanedione backbone, a signal for the methine proton at the 3-position, and signals for the aromatic protons of the 4-chlorophenoxy group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the methine carbon, the methyl carbons, and the aromatic carbons.[10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl groups (C=O) of the β-dicarbonyl system, typically in the range of 1700-1740 cm⁻¹, and bands corresponding to the C-O-C ether linkage and the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should also be observable in the molecular ion cluster.
Conclusion
For the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione, the two-step method involving the chlorination of pentane-2,4-dione followed by a Williamson ether synthesis with 4-chlorophenol stands out as the most practical and efficient approach for laboratory-scale preparations. This method utilizes readily available starting materials and relies on well-understood reaction mechanisms, offering a reliable route to the desired product. While the Ullmann condensation presents an alternative, its requirement for harsh conditions makes it a less favorable option for this particular transformation. This guide provides the foundational knowledge and detailed procedural outlines to enable researchers to successfully synthesize and characterize this valuable chemical intermediate.
References
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Request PDF. (2025). Synthesis of 3-(adamantan-1-yl)pentane-2,4-dione from 1-bromo(chloro, hydroxy)adamantane and acetylacetone in the presence of metal complex catalysts. Retrieved from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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LookChem. (n.d.). Cas 1694-29-7,3-CHLORO-2,4-PENTANEDIONE. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Chlorophenoxy)pentane-2,4-dione
Introduction
3-(4-Chlorophenoxy)pentane-2,4-dione is a beta-dicarbonyl compound whose utility in synthetic chemistry, particularly in the formation of heterocyclic structures like 1,4-dihydropyridines, is of significant interest to researchers.[1] As with any halogenated organic compound, its handling and disposal require a meticulous approach grounded in safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4-Chlorophenoxy)pentane-2,4-dione, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be a self-validating system, integrating causality with action to foster a deep understanding of safe laboratory practices.
Hazard Assessment: Understanding the Compound
The key structural features—a chlorinated organic molecule and a β-dicarbonyl group—dictate its chemical reactivity and toxicological profile. The presence of the chloro- group designates it as a halogenated organic compound , placing it in a specific category for waste disposal.
Inferred Hazard Profile Summary:
| Hazard Category | Description | Rationale and Causality |
| Flammability | Flammable liquid and vapor.[2][3][4] | The pentanedione backbone is a flammable organic structure. Vapors can form explosive mixtures with air. |
| Acute Toxicity | Harmful if swallowed.[4] Toxic in contact with skin or if inhaled.[4] | Halogenated organic compounds and diones can interfere with biological processes. Inhalation may cause respiratory irritation.[2][3] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[2][3] | The carbonyl groups can act as irritants upon contact with mucous membranes and skin. |
| Environmental Hazard | Harmful to aquatic life. | Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic organisms.[5] |
Regulatory Imperative: Halogenated Organic Waste
As a chlorinated substance, 3-(4-Chlorophenoxy)pentane-2,4-dione must be disposed of as halogenated organic waste . It is critical to segregate this waste stream from non-halogenated organic waste.[6][7]
Why the Segregation? The primary reason for this strict segregation lies in the disposal technology. Halogenated wastes require high-temperature incineration in specialized facilities equipped with scrubbers.[8] This is to neutralize the acidic gases (like hydrogen chloride) produced during combustion and to prevent the formation of highly toxic and persistent byproducts such as dioxins and furans. Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal for the entire volume.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable. The choice of PPE is directly informed by the compound's hazard profile.
| PPE Item | Specification | Justification |
| Hand Protection | Nitrile or neoprene disposable gloves. | Protects against skin contact, which can cause irritation and toxic effects.[9] Change gloves frequently, especially if contamination is suspected.[10] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[2] |
| Body Protection | A full-length laboratory coat, worn fully buttoned. | Prevents contamination of personal clothing and skin.[9] |
| Respiratory Protection | Use only in a well-ventilated area or a certified chemical fume hood. | Prevents inhalation of vapors, which may be toxic and cause respiratory irritation.[2][4] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that 3-(4-Chlorophenoxy)pentane-2,4-dione and materials contaminated with it are handled and disposed of safely and in accordance with established guidelines.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste.
Caption: Decision flowchart for waste segregation.
Step 2: Containerization
Proper containment is essential to prevent leaks and exposure.
-
Liquid Waste:
-
Use a designated, chemically resistant container (e.g., high-density polyethylene or glass) clearly labeled for "Halogenated Organic Waste".[6]
-
Never mix with other waste streams like non-halogenated solvents or aqueous waste.[3]
-
Keep the container securely closed at all times, except when adding waste.[6] This minimizes the release of flammable and toxic vapors.
-
Store the waste container in a well-ventilated area, away from heat, sparks, and open flames.[2]
-
-
Solid Waste (Contaminated Debris):
-
This includes items like contaminated gloves, weighing paper, pipette tips, and paper towels used for minor cleanups.
-
Place these items in a dedicated, clearly labeled, leak-proof plastic bag or container for "Solid Halogenated Waste".
-
Empty Chemical Containers: The original container of 3-(4-Chlorophenoxy)pentane-2,4-dione must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as halogenated liquid waste.[3]
-
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
Your institutional Environmental Health & Safety (EHS) department will provide specific labeling requirements. However, all labels must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste 3-(4-Chlorophenoxy)pentane-2,4-dione" . Do not use abbreviations.[6]
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., Flammable, Toxic, Irritant).
-
The date of accumulation.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Caption: Workflow for managing a chemical spill.
Key Actions:
-
Evacuate and Alert: Ensure all personnel in the immediate vicinity are aware of the spill.
-
Control Ignition Sources: As the compound is flammable, immediately remove all sources of ignition.[2]
-
Containment: Use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to contain the spill.[11]
-
Collection: Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For 3-(4-Chlorophenoxy)pentane-2,4-dione, its classification as a flammable, toxic, and halogenated organic compound dictates a clear and stringent disposal pathway. By understanding the hazards, adhering to segregation protocols, using appropriate PPE, and following the step-by-step procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS professionals for guidance.
References
-
Carl ROTH. Safety Data Sheet: pentane-2,4-dione. Retrieved from [Link]
- Braun Research Group. Standard Operating Procedure: Halogenated Organic Liquids.
-
Wacker Chemical Corporation. (n.d.). Safety Data Sheet: Wacker 2,4-pentane dione. Tri-iso. Retrieved from [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
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University of Rochester. Handling Radioactive Materials Safely. Office of Environmental Health and Safety. Retrieved from [Link]
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University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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Water Corporation. Laboratory chemical waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
- C&EN. (2024, August 30).
- Physikalisch-Technische Bundesanstalt.
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Harvard University. Radiation Safety. Environmental Health and Safety. Retrieved from [Link]
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Princeton University. Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Environmental Health & Safety. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 3-(4-Chlorophenoxy)pentane-2,4-dione
This guide provides essential, field-tested safety protocols for the handling of 3-(4-Chlorophenoxy)pentane-2,4-dione. As a specialty chemical, comprehensive toxicological data may not be publicly available. Therefore, our procedural guidance is rooted in a conservative, risk-based assessment derived from the compound's constituent chemical classes: chlorinated aromatic compounds and β-dicarbonyls. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary Personal Protective Equipment (PPE) for any given task.[1][2][3] This document serves as a critical resource to support that assessment.
Hazard Profile: A Synthesis of Structural Risks
Understanding the "why" behind PPE selection is paramount. The chemical structure of 3-(4-Chlorophenoxy)pentane-2,4-dione presents a dual-front risk profile that dictates our safety posture.
-
Chlorinated Aromatic Moiety: Chlorinated aromatic compounds are known for potential toxicity and environmental persistence.[4] Many compounds in this class can be absorbed through the skin and may exhibit long-term health effects.[1] Therefore, preventing dermal contact is a primary objective.
-
β-Dicarbonyl (Pentanedione) Core: The pentanedione backbone, based on data from analogous compounds like 3-Chloro-2,4-pentanedione and pentane-2,4-dione, is classified as a skin and eye irritant.[5][6] Furthermore, related compounds are noted to be harmful if swallowed and toxic upon skin contact or inhalation, highlighting the risk of systemic effects from multiple exposure routes.[7]
Given this profile, all handling procedures must assume the compound is toxic, readily absorbed through the skin, and irritating to the skin and eyes.
The Core PPE Ensemble: Your Non-Negotiable Last Line of Defense
For any manipulation of 3-(4-Chlorophenoxy)pentane-2,4-dione, regardless of quantity, the following minimum PPE is mandatory.[8] This ensemble serves as the foundation upon which further protection is added based on risk.
-
Body Protection: A flame-resistant or 100% cotton lab coat, fully buttoned.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum.[8][9]
-
Attire: Full-length pants and closed-toe shoes made of a non-porous material.[3][8]
Risk Escalation: Tailoring PPE to the Task
Different laboratory operations carry different levels of risk. The core ensemble must be augmented based on the specific procedure. The following table outlines task-specific PPE recommendations.
| Task / Operation | Scale | Hand Protection | Eye/Face Protection | Additional Body Protection | Engineering Control (Mandatory) |
| Weighing Solid Compound | Any | Double Gloves: Inner (Nitrile), Outer (Nitrile or Neoprene) | Safety Glasses (Core) | N/A | Certified Chemical Fume Hood |
| Preparing Stock Solutions | < 100 mL | Double Gloves: Inner (Nitrile), Outer (Neoprene or Butyl Rubber) | Chemical Splash Goggles (over safety glasses if preferred) | N/A | Certified Chemical Fume Hood |
| Solution Transfers / Reactions | 100 mL - 1 L | Double Gloves: Inner (Nitrile), Outer (Butyl Rubber or Laminate) | Chemical Splash Goggles AND Full Face Shield | Chemical-Resistant Apron (over lab coat) | Certified Chemical Fume Hood |
| Large Scale Work / Purification | > 1 L | Double Gloves: Inner (Nitrile), Outer (Thicker Butyl or Laminate like Silver Shield®) | Chemical Splash Goggles AND Full Face Shield | Chemical-Resistant Apron (over lab coat) | Certified Chemical Fume Hood |
Causality Behind the Choices:
-
Double Gloving: This is a critical practice for handling compounds with high dermal toxicity risk.[8] The inner nitrile glove provides a baseline of splash protection and dexterity. The outer glove (e.g., neoprene, butyl) is chosen for its superior resistance to chlorinated and aromatic hydrocarbons, which are known to degrade standard nitrile gloves quickly.[10][11]
-
Goggles & Face Shields: While safety glasses protect from impact, chemical splash goggles provide a complete seal around the eyes, essential for working with liquids.[3] A face shield is added during operations with a high splash potential, such as pouring larger volumes, to protect the entire face.[8][12] The face shield must always be worn with goggles, never as a substitute.[8]
-
Mandatory Fume Hood Use: The potential for inhalation toxicity from fine powders or vapors necessitates that all manipulations be performed within a certified chemical fume hood.[4] This primary engineering control is not optional.
Procedural Discipline: Donning and Doffing Protocols
The sequence of putting on and removing PPE is as important as its selection to prevent cross-contamination.
Donning Sequence (Putting On)
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Don your lab coat and fasten all buttons.
-
Eye/Face Protection: Put on safety glasses or goggles. If required, position the face shield.
-
Gloves: Don your inner pair of nitrile gloves. Pull the cuffs over the cuffs of your lab coat sleeves. Don the outer pair of chemical-resistant gloves over the inner pair.
Doffing Sequence (Taking Off)
This protocol is designed to contain contaminants.
-
Initial Decontamination: If grossly contaminated, wipe down the outer gloves and any contaminated equipment before removal.
-
Outer Gloves: Remove the outer, more contaminated gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand (now only with the inner glove) to slide under the cuff of the remaining outer glove and peel it off. Dispose of them in the designated hazardous waste container.[4]
-
Face Shield/Apron: Remove the face shield and/or apron. Place in a designated area for decontamination or disposal.
-
Goggles: Remove eye protection by handling the strap, avoiding touching the front.
-
Lab Coat: Remove the lab coat by rolling it inward, containing any potential contamination on the inside. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves following the same procedure as in step 2.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
PPE Selection and Disposal Workflow
The following diagram outlines the decision-making process for appropriate PPE selection and the subsequent disposal path.
Caption: PPE Selection and Disposal Workflow Diagram.
Decontamination and Disposal
All disposable PPE, including both pairs of gloves and any disposable aprons, that comes into contact with 3-(4-Chlorophenoxy)pentane-2,4-dione must be considered hazardous waste.[4]
-
Gloves and Disposables: Place immediately into a clearly labeled, sealed hazardous waste container.
-
Reusable PPE: Goggles, face shields, and lab coats should be decontaminated according to your institution's standard operating procedures. If a significant splash occurs on a lab coat, it should be professionally laundered by a service familiar with handling chemically contaminated clothing.
-
Glassware and Equipment: All contaminated equipment must be decontaminated (e.g., rinsed with an appropriate solvent, followed by soap and water) before being removed from the fume hood.
By adhering to these rigorous, evidence-based protocols, you establish a culture of safety, ensuring the integrity of your research and, most importantly, the protection of yourself and your colleagues.
References
- Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Washington.
- Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards.
- National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) Toolkit - OneLab REACH.
- The Glove Guru. (2024). Glove Chemical Resistant Chart.
- Honeywell. Chemical Resistance Guide.
- Environmental Health and Safety. OSHA Glove Selection Chart. University of Washington.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Chloro-2,4-pentanedione.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pentane-2,4-dione.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - Acetylacetone.
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- ChemicalBook. 3-CHLORO-2,4-PENTANEDIONE - Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
